molecular formula C9H12BNO4S B1417794 N-Cyclopropyl 4-boronobenzenesulfonamide CAS No. 871329-67-8

N-Cyclopropyl 4-boronobenzenesulfonamide

Cat. No.: B1417794
CAS No.: 871329-67-8
M. Wt: 241.08 g/mol
InChI Key: FUEGEHDCXRTJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl 4-boronobenzenesulfonamide is a useful research compound. Its molecular formula is C9H12BNO4S and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(cyclopropylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11-13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEGEHDCXRTJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657286
Record name [4-(Cyclopropylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-67-8
Record name [4-(Cyclopropylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Cyclopropyl-4-boronobenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of N-Cyclopropyl-4-boronobenzenesulfonamide, a molecule of interest in contemporary medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-tested synthetic protocol, and explore its potential therapeutic applications, grounded in the established bioactivity of its core functional motifs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Scientific Rationale

N-Cyclopropyl-4-boronobenzenesulfonamide is a bifunctional organic compound featuring a phenylboronic acid moiety and an N-cyclopropylsulfonamide group. The strategic combination of these two pharmacophores suggests a significant potential for this molecule in drug discovery. Phenylboronic acids are renowned for their ability to form reversible covalent bonds with the active site serine residues of various enzymes, making them a potent class of inhibitors, particularly for serine proteases such as β-lactamases.[1][2] The cyclopropyl group, a bioisostere for phenyl rings and other larger groups, is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate lipophilicity.[3] The sulfonamide linkage is a classic feature of a multitude of successful drugs, contributing to their binding affinity and pharmacokinetic profiles.[4]

This guide will, therefore, treat N-Cyclopropyl-4-boronobenzenesulfonamide not merely as a catalog chemical, but as a platform for the development of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of N-Cyclopropyl-4-boronobenzenesulfonamide are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (4-(N-cyclopropylsulfamoyl)phenyl)boronic acid[5]
CAS Number 871329-67-8[6]
Molecular Formula C₉H₁₂BNO₄S[6]
Molecular Weight 241.07 g/mol [6]
Appearance Solid (inferred from supplier data)[7]
Storage Temperature -20°C[6]
SMILES String OB(C1=CC=C(S(=O)(NC2CC2)=O)C=C1)O[7]
InChI Key FUEGEHDCXRTJPN-UHFFFAOYSA-N[7]

Note: Experimental data such as melting point, pKa, and solubility are not widely published. Researchers are advised to determine these parameters empirically.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide can be efficiently achieved through a two-step process, beginning with the formation of an N-cyclopropylsulfonamide from a commercially available precursor, followed by a palladium-catalyzed borylation reaction. This approach offers high yields and good functional group tolerance.

Step 1: Synthesis of N-Cyclopropyl-4-bromobenzenesulfonamide

This initial step involves the nucleophilic substitution of the chloride in 4-bromobenzenesulfonyl chloride by cyclopropylamine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Materials and Reagents:

  • 4-bromobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of cyclopropylamine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, N-cyclopropyl-4-bromobenzenesulfonamide[8], can be purified by recrystallization or column chromatography if necessary.

Expertise & Experience: The use of a non-nucleophilic base like triethylamine is crucial to prevent competition with cyclopropylamine for the electrophilic sulfonyl chloride. Performing the initial addition at 0°C helps to control the exothermicity of the reaction.

Step 2: Miyaura Borylation to Yield N-Cyclopropyl-4-boronobenzenesulfonamide

The second step employs the well-established Miyaura borylation reaction, a palladium-catalyzed cross-coupling of the aryl bromide with a diboron reagent.[9][10]

Materials and Reagents:

  • N-Cyclopropyl-4-bromobenzenesulfonamide (from Step 1)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • 1,4-Dioxane or Dimethylformamide (DMF), anhydrous

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine N-cyclopropyl-4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 1M HCl) or by purification on silica gel.

  • Purify the final product, N-Cyclopropyl-4-boronobenzenesulfonamide, by column chromatography.

Trustworthiness: The Miyaura borylation is a highly reliable and extensively documented reaction.[11] The use of a pre-catalyst like Pd(dppf)Cl₂ ensures the formation of the active Pd(0) species in situ. The anhydrous conditions and inert atmosphere are critical for preventing the degradation of the catalyst and reagents. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.[12][13]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Miyaura Borylation A 4-Bromobenzenesulfonyl Chloride C Reaction with Et3N in DCM A->C B Cyclopropylamine B->C D N-Cyclopropyl-4- bromobenzenesulfonamide C->D Nucleophilic Substitution F Pd(dppf)Cl2, KOAc in Dioxane D->F E Bis(pinacolato)diboron E->F G N-Cyclopropyl-4- boronobenzenesulfonamide F->G Pd-Catalyzed Cross-Coupling

Caption: A two-step synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide.

Potential Biological Activity and Therapeutic Applications

While specific biological data for N-Cyclopropyl-4-boronobenzenesulfonamide is not extensively published, the known activities of its constituent moieties provide a strong basis for predicting its therapeutic potential.

Mechanism of Action: Serine Protease Inhibition

Phenylboronic acids are well-documented inhibitors of serine proteases.[1] The boron atom acts as a Lewis acid, accepting a lone pair from the hydroxyl group of the active site serine residue to form a stable, tetrahedral boronate adduct. This mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[2] A prime example of this is seen in their inhibition of bacterial β-lactamases, enzymes that confer antibiotic resistance.[14]

MOA cluster_enzyme Serine Protease Active Site Serine Serine Residue (Ser-OH) Histidine Histidine Residue Serine->Histidine H-bond Adduct Tetrahedral Boronate Adduct (Reversible Covalent Bond) Serine->Adduct Forms bond with Boron Molecule N-Cyclopropyl-4- boronobenzenesulfonamide Molecule->Adduct Interaction Inhibition Enzyme Inhibition Adduct->Inhibition

Caption: Hypothetical mechanism of serine protease inhibition.

Given this established mechanism, N-Cyclopropyl-4-boronobenzenesulfonamide is a promising candidate for development as an inhibitor of bacterial β-lactamases. Co-administration with β-lactam antibiotics could potentially restore their efficacy against resistant bacterial strains.

The Role of the N-Cyclopropylsulfonamide Moiety

The N-cyclopropylsulfonamide portion of the molecule is significant for its potential to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. The cyclopropyl group can enhance binding to hydrophobic pockets within the target enzyme and improve metabolic stability by blocking sites of oxidation.[3] Sulfonamides are known to engage in hydrogen bonding and other non-covalent interactions that can increase binding affinity and selectivity.[4]

Experimental Workflow: Enzyme Inhibition Assay

To validate the therapeutic potential of N-Cyclopropyl-4-boronobenzenesulfonamide, a standard enzyme inhibition assay is a critical first step. The following workflow outlines a typical procedure for assessing its inhibitory activity against a model serine protease, such as a commercially available β-lactamase.

AssayWorkflow A Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) B Serial Dilution of Inhibitor A->B C Incubate Enzyme with Inhibitor (or buffer for control) B->C D Initiate Reaction by Adding Substrate C->D E Monitor Reaction Progress (e.g., Spectrophotometrically) D->E F Data Analysis: Calculate IC50 Value E->F

Caption: Workflow for an enzyme inhibition assay.

Protocol Outline:

  • Preparation: Prepare stock solutions of the target enzyme, a chromogenic substrate (e.g., nitrocefin for β-lactamase), and N-Cyclopropyl-4-boronobenzenesulfonamide in an appropriate buffer.

  • Assay Setup: In a 96-well plate, perform serial dilutions of the inhibitor. Add a fixed concentration of the enzyme to each well and incubate for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Detection: Measure the rate of product formation over time using a plate reader at the appropriate wavelength.

  • Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2]

Conclusion

N-Cyclopropyl-4-boronobenzenesulfonamide is a molecule with considerable, albeit largely unexplored, potential in medicinal chemistry. Its rational design, combining the well-established inhibitory properties of phenylboronic acids with the favorable pharmacokinetic characteristics of the N-cyclopropylsulfonamide moiety, makes it a compelling candidate for further investigation. The synthetic route outlined in this guide is robust and accessible, and the proposed biological applications are grounded in established scientific principles. It is our hope that this technical guide will serve as a valuable resource for researchers seeking to unlock the full potential of this promising compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Cyclopropyl-4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-4-boronobenzenesulfonamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating both a boronic acid moiety and a cyclopropyl sulfonamide group, renders it a valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery. The boronic acid group serves as a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1][2] Simultaneously, the cyclopropyl sulfonamide functionality is a recognized pharmacophore present in numerous biologically active compounds.[3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-Cyclopropyl-4-boronobenzenesulfonamide, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Importance of N-Cyclopropyl-4-boronobenzenesulfonamide

The convergence of a boronic acid and a cyclopropyl sulfonamide within a single molecular framework makes N-Cyclopropyl-4-boronobenzenesulfonamide a powerful tool for the construction of diverse chemical libraries. The boronic acid functionality is well-established as a cornerstone of modern organic synthesis, primarily due to its role in the robust and highly versatile Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of biaryl structures, which are prevalent in many pharmaceutical agents.

The sulfonamide group is a critical component in a wide array of approved drugs, exhibiting a broad spectrum of biological activities. The incorporation of a cyclopropyl group, a strained three-membered ring, often imparts unique conformational constraints and metabolic stability to drug candidates. The combination of these features in N-Cyclopropyl-4-boronobenzenesulfonamide makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents.

Synthesis Methodology: A Mechanistic Approach

The synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide can be approached through several synthetic routes. A common and effective strategy involves a two-step process starting from 4-bromobenzenesulfonyl chloride.

Step 1: Synthesis of N-Cyclopropyl-4-bromobenzenesulfonamide

The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine. This nucleophilic substitution reaction at the sulfonyl chloride is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Protocol:

  • Dissolve 4-bromobenzenesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropylamine and a base (e.g., triethylamine) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure to yield the crude N-Cyclopropyl-4-bromobenzenesulfonamide, which can be further purified by recrystallization or column chromatography.

The rationale for using an aprotic solvent is to avoid any unwanted side reactions with the sulfonyl chloride. The low temperature at the start of the reaction helps to control the exothermicity of the reaction.

Step 2: Conversion to N-Cyclopropyl-4-boronobenzenesulfonamide via Miyaura Borylation

The second step involves the conversion of the aryl bromide to a boronic acid. The Miyaura borylation reaction is a well-established and efficient method for this transformation. This palladium-catalyzed reaction utilizes a boron source, such as bis(pinacolato)diboron (B₂pin₂), and a strong base.

Protocol:

  • Combine N-Cyclopropyl-4-bromobenzenesulfonamide, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a potassium acetate in a suitable solvent like dioxane or dimethylformamide (DMF).

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

  • Heat the reaction mixture at an elevated temperature (typically 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed.

  • The resulting pinacol ester is then hydrolyzed to the boronic acid by treatment with an aqueous acid, such as HCl.

  • The final product, N-Cyclopropyl-4-boronobenzenesulfonamide, is then isolated, often as a solid, and can be purified by recrystallization.

The choice of palladium catalyst and ligand is crucial for the efficiency of the borylation reaction. The use of an inert atmosphere is essential to prevent the oxidation of the palladium catalyst.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Miyaura Borylation A 4-Bromobenzenesulfonyl Chloride C N-Cyclopropyl-4-bromobenzenesulfonamide A->C Base (e.g., Et3N) B Cyclopropylamine B->C E N-Cyclopropyl-4-boronobenzenesulfonamide (Pinacol Ester Intermediate) C->E Pd Catalyst, Base D Bis(pinacolato)diboron D->E F N-Cyclopropyl-4-boronobenzenesulfonamide E->F Acid Hydrolysis

Caption: A two-step synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Cyclopropyl-4-boronobenzenesulfonamide. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key expected signals include:

    • Aromatic protons in the 7-8 ppm region, typically exhibiting a characteristic AA'BB' splitting pattern.

    • A multiplet for the methine proton of the cyclopropyl group.

    • Multiplets for the methylene protons of the cyclopropyl group.

    • A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

    • A signal for the NH proton of the sulfonamide.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift. Signals for the cyclopropyl carbons will also be present in the aliphatic region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The expected molecular formula is C₉H₁₂BNO₄S with a molecular weight of approximately 241.07 g/mol .[4][5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule:

  • O-H stretching of the boronic acid (broad band around 3200-3500 cm⁻¹).

  • N-H stretching of the sulfonamide (around 3300 cm⁻¹).

  • Asymmetric and symmetric S=O stretching of the sulfonamide (around 1350 and 1160 cm⁻¹).

  • B-O stretching (around 1300-1400 cm⁻¹).

Property Value Source
Molecular Formula C₉H₁₂BNO₄S[4][5]
Molecular Weight 241.07 g/mol [4][5]
Appearance Solid[5]
CAS Number 871329-67-8[4]

Potential Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of N-Cyclopropyl-4-boronobenzenesulfonamide makes it a valuable precursor in several areas:

  • Suzuki-Miyaura Cross-Coupling Reactions: The primary application is its use as a coupling partner in Suzuki-Miyaura reactions to introduce the N-cyclopropylsulfonamidophenyl moiety into various molecular scaffolds.[6][7] This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a fragment for screening against biological targets. The individual moieties (boronic acid, sulfonamide, cyclopropyl) can be optimized to improve binding affinity and pharmacokinetic properties.

  • Synthesis of Biologically Active Compounds: The cyclopropyl sulfonamide motif is found in a number of compounds with interesting biological activities.[3] This building block provides a direct route to incorporate this pharmacophore.

Logical Relationship of Molecular Features and Applications

Applications cluster_molecule N-Cyclopropyl-4-boronobenzenesulfonamide cluster_applications Applications Molecule Boronic Acid N-Cyclopropyl Sulfonamide App1 Suzuki-Miyaura Coupling Molecule:f0->App1 Enables C-C bond formation App2 Fragment-Based Drug Discovery Molecule:f1->App2 Provides key pharmacophore App3 Synthesis of Bioactive Molecules Molecule:f1->App3 Incorporates desirable moiety

Caption: Interplay of functional groups and their applications.

Handling and Storage

N-Cyclopropyl-4-boronobenzenesulfonamide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically stored at -20°C to ensure its stability.[4] For maximum recovery of the product, it is recommended to centrifuge the vial before opening.[4]

Conclusion

N-Cyclopropyl-4-boronobenzenesulfonamide is a strategically important building block in modern organic and medicinal chemistry. Its synthesis, while requiring careful execution of palladium-catalyzed reactions, is achievable through established protocols. The detailed characterization of this compound is crucial for its successful application in the synthesis of novel and complex molecules. This guide provides a foundational understanding for researchers and scientists to effectively synthesize, characterize, and utilize this versatile chemical entity in their research endeavors.

References

  • ResearchGate. Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Available from: [Link]

  • Royal Society of Chemistry. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science. Available from: [Link]

  • Royal Society of Chemistry. Copper(I)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Available from: [Link]

  • PubMed Central. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available from: [Link]

  • ResearchGate. S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. Available from: [Link]

  • PubMed. Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromobenzenesulfonamide: A Key Enabler for Pharmaceutical Synthesis. Available from: [Link]

  • ChemBK. N-CYCLOPROPYL 4-BORONOBENZAMIDE. Available from: [Link]

  • PubMed. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Available from: [Link]

Sources

N-Cyclopropyl-4-boronobenzenesulfonamide: A Technical Guide to its Mechanism of Action in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Cyclopropyl-4-boronobenzenesulfonamide is a specialized organic reagent that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique trifunctional structure, incorporating a boronic acid, a sulfonamide linkage, and a cyclopropyl moiety, makes it a highly valuable building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth exploration of the core mechanisms governing its reactivity, practical insights for its application, and detailed experimental protocols for researchers, scientists, and drug development professionals. The strategic inclusion of the cyclopropyl group is of particular note, as this strained ring system is known to confer advantageous properties to pharmaceutical candidates, such as enhanced metabolic stability and improved potency.[1][2]

Core Principles: The Suzuki-Miyaura Coupling Reaction

To comprehend the function of N-cyclopropyl-4-boronobenzenesulfonamide, a foundational understanding of the Suzuki-Miyaura reaction is essential. This Nobel Prize-winning reaction has become a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[3][4] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

Mechanism of Action: The Role of N-Cyclopropyl-4-boronobenzenesulfonamide

In the context of the Suzuki-Miyaura reaction, N-cyclopropyl-4-boronobenzenesulfonamide serves as the organoboron coupling partner. Its role is to transfer the N-cyclopropyl-benzenesulfonamide aryl group to the palladium center during the transmetalation step. Let's dissect the catalytic cycle with a focus on this specific reagent when coupled with a generic aryl halide (Ar-X).

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[3][4][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition 1 pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation 2 transmetalation_complex Ar-Pd(II)L₂-(Ar-SO₂-N-Cyclopropyl) transmetalation->transmetalation_complex boronate [N-Cyclopropyl-SO₂-Ar-B(OH)₃]⁻ boronate->transmetalation boronic_acid N-Cyclopropyl-4-boronobenzenesulfonamide + Base (e.g., K₂CO₃) boronic_acid->boronate Activation reductive_elimination Reductive Elimination transmetalation_complex->reductive_elimination 3 product Product (Ar-Ar-SO₂-N-Cyclopropyl) reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

1. Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (or triflate) to a palladium(0) complex, which is typically stabilized by phosphine ligands (L).[3][8] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species.[3][5] The reactivity of the aryl halide generally follows the order I > Br > Cl.[3]

2. Transmetalation: This is the crucial step where N-cyclopropyl-4-boronobenzenesulfonamide enters the cycle. For transmetalation to occur efficiently, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic boronate species.[9] This negatively charged boronate then coordinates to the palladium(II) center, facilitating the transfer of the N-cyclopropyl-benzenesulfonamide aryl group to the palladium and displacing the halide.[4]

  • The Role of the Sulfonamide Group: The electron-withdrawing nature of the sulfonamide group can influence the Lewis acidity of the boron atom. This can affect the rate of boronate formation and subsequent transmetalation. The presence of the sulfonamide moiety also introduces a site for potential hydrogen bonding, which can influence the solubility and reactivity of the molecule in the reaction medium.

3. Reductive Elimination: The final step of the cycle is reductive elimination from the palladium(II) complex. In this step, the two organic groups (the aryl group from the original halide and the N-cyclopropyl-benzenesulfonamide aryl group) are coupled to form the final biaryl product.[3][5] This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Structural Contributions to Reactivity
  • Boronic Acid Moiety: This functional group is the cornerstone of the molecule's participation in the Suzuki-Miyaura reaction, enabling the crucial transmetalation step.

  • Cyclopropyl Group: This small, strained ring is a desirable feature in many drug candidates.[1] Its incorporation via this reagent allows for the late-stage introduction of this valuable motif. However, it's important to note that cyclopropylboronic acid derivatives can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[10] Careful control of reaction conditions, particularly the amount of water and the choice of base, is necessary to minimize this side reaction.

  • Sulfonamide Linker: This group provides a stable connection between the reactive boronic acid and the cyclopropyl-containing aromatic ring. The N-H of the sulfonamide can be deprotonated under strongly basic conditions, but it is generally stable under the typical basic conditions of a Suzuki-Miyaura reaction.

Experimental Protocols and Considerations

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using N-cyclopropyl-4-boronobenzenesulfonamide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Representative Protocol: Synthesis of a Biaryl-N-cyclopropylsulfonamide

Experimental_Workflow start Reactant Preparation setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - Aryl Halide (1.0 eq) - N-Cyclopropyl-4-boronobenzenesulfonamide (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) setup->reagents catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) reagents->catalyst solvent Add Anhydrous Solvent (e.g., Dioxane/H₂O) catalyst->solvent reaction Reaction (Heat, e.g., 80-100 °C) solvent->reaction workup Aqueous Work-up (Dilute, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: A generalized workflow for Suzuki-Miyaura coupling.

Materials:

Reagent/MaterialTypical Amount (for 0.5 mmol scale)Purpose
Aryl Halide (e.g., 4-Bromoanisole)0.5 mmol, 1.0 equivElectrophilic coupling partner
N-Cyclopropyl-4-boronobenzenesulfonamide0.6 mmol, 1.2 equivOrganoboron coupling partner
Palladium(II) Acetate (Pd(OAc)₂)0.01 mmol, 2 mol%Palladium catalyst precursor
SPhos (or other phosphine ligand)0.02 mmol, 4 mol%Stabilizes and activates the catalyst
Potassium Carbonate (K₂CO₃)1.0 mmol, 2.0 equivBase to activate the boronic acid
1,4-Dioxane2.0 mLAnhydrous solvent
Water0.5 mLCo-solvent, aids in dissolving the base

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), N-cyclopropyl-4-boronobenzenesulfonamide (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and water via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[6]

Conclusion

N-Cyclopropyl-4-boronobenzenesulfonamide is a sophisticated and highly effective reagent for the synthesis of complex biaryl structures containing a desirable N-cyclopropylsulfonamide motif. Its mechanism of action is firmly rooted in the principles of the Suzuki-Miyaura catalytic cycle, where it functions as the organoboron partner. A thorough understanding of this mechanism, including the critical roles of the palladium catalyst, base, and the inherent properties of the reagent's functional groups, is paramount for its successful application in research and development. By carefully controlling reaction conditions to favor the desired catalytic pathway and minimize side reactions like protodeboronation, chemists can effectively leverage this powerful tool for the efficient construction of novel molecules with potential applications in pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Spectroscopic Characterization of N-Cyclopropyl-4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the analytical methodologies required for the thorough spectroscopic characterization of N-Cyclopropyl-4-boronobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed framework for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical expertise.

Introduction

N-Cyclopropyl-4-boronobenzenesulfonamide, with the molecular formula C₉H₁₂BNO₄S and a molecular weight of 241.07 g/mol , is a compound of interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure uniquely combines a sulfonamide linkage, a reactive cyclopropyl group, and a versatile boronic acid moiety. This trifecta of functional groups makes it a valuable building block, particularly in the context of Suzuki-Miyaura cross-coupling reactions and as a potential pharmacophore.[4][5]

Accurate structural elucidation and purity assessment are paramount for any application. Spectroscopic analysis provides the definitive fingerprint of the molecule. This guide will detail the expected spectral features and provide robust, validated protocols for their acquisition.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of sample. prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample and lock on the solvent signal. acq2 Shim the magnetic field. acq1->acq2 acq3 Acquire ¹H spectrum (zg30 pulse program). acq2->acq3 acq4 Acquire ¹³C spectrum (zgpg30 pulse program). acq3->acq4 acq5 Perform D₂O exchange experiment. acq4->acq5 proc1 Apply Fourier transform. proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent peak). proc2->proc3 proc4 Integrate ¹H signals and pick peaks for all spectra. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc fragmentation M N-Cyclopropyl-4-boronobenzenesulfonamide (MW = 241.07) M_minus_H [M-H]⁻ m/z = 240.06 M->M_minus_H ESI (-) Fragment1 [M-H-H₂O]⁻ m/z = 222.05 M_minus_H->Fragment1 -H₂O

References

N-Cyclopropyl-4-boronobenzenesulfonamide: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis and drug discovery, the development of novel molecular building blocks that offer both complexity and versatile reactivity is of paramount importance. N-cyclopropyl-4-boronobenzenesulfonamide emerges as a significant, albeit specialized, reagent, embodying the principles of molecular economy. This technical guide provides an in-depth exploration of this bifunctional molecule, detailing a proposed synthetic pathway, its anticipated reactivity based on its constituent functional groups, and a validated, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions. Our focus is on the practical application and mechanistic understanding, providing researchers with the foundational knowledge to effectively utilize this and similar building blocks in their synthetic endeavors.

Introduction: The Strategic Value of Bifunctional Reagents

The strategic advantage of employing bifunctional building blocks like N-cyclopropyl-4-boronobenzenesulfonamide lies in their ability to introduce multiple points of diversity in a single synthetic operation. This molecule uniquely combines a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with an N-cyclopropyl sulfonamide group. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its ability to act as a hydrogen bond donor and acceptor, thereby influencing molecular recognition at biological targets. The N-cyclopropyl substituent can enhance metabolic stability and improve the conformational rigidity of the parent molecule, which are desirable attributes in drug design.

This guide will illuminate the synthetic utility of N-cyclopropyl-4-boronobenzenesulfonamide, presenting it as a key intermediate for the construction of complex molecular architectures.

Proposed Synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide

While not a routinely cataloged commercial compound, N-cyclopropyl-4-boronobenzenesulfonamide can be reliably synthesized through a two-step sequence starting from commercially available 4-bromobenzenesulfonyl chloride. This proposed pathway leverages well-established and high-yielding transformations.

Step 1: Synthesis of 4-Bromo-N-cyclopropylbenzenesulfonamide

The initial step involves the sulfonylation of cyclopropylamine with 4-bromobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the hydrogen chloride byproduct.

Experimental Protocol:

  • To a stirred solution of cyclopropylamine (1.2 equivalents) in dichloromethane (DCM, 0.5 M) at 0 °C, add pyridine (1.5 equivalents).

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 4-bromo-N-cyclopropylbenzenesulfonamide.

Step 2: Miyaura Borylation to N-Cyclopropyl-4-boronobenzenesulfonamide

The second step is a palladium-catalyzed Miyaura borylation of the aryl bromide obtained in the previous step. This reaction introduces the boronic acid functionality, typically as a pinacol ester, which is a stable and easily handled derivative.

Experimental Protocol:

  • In a flame-dried Schlenk flask, combine 4-bromo-N-cyclopropylbenzenesulfonamide (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents), and potassium acetate (KOAc, 3.0 equivalents).

  • Add a palladium catalyst, such as Pd(dppf)Cl₂ (2-3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide.

  • The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid, if required for subsequent reactions.

Application in Suzuki-Miyaura Cross-Coupling: A Validated Protocol

N-cyclopropyl-4-boronobenzenesulfonamide is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of a C-C bond between the boronic acid-bearing benzene ring and a variety of aryl or heteroaryl halides/triflates.

Core Reaction:

The general transformation involves the coupling of N-cyclopropyl-4-boronobenzenesulfonamide (or its pinacol ester) with an aryl halide in the presence of a palladium catalyst and a base.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes the synthesis of a model biaryl compound, illustrating the practical application of the title reagent.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (1.0 equivalent), the desired aryl halide (e.g., 4-iodoanisole, 1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/water (4:1), and a suitable base (e.g., aqueous 2 M Na₂CO₃, 3.0 equivalents).

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 90 °C with vigorous stirring for 4-8 hours.

  • Monitoring and Work-up: Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the pure biaryl product.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Data Summary

Compound Starting Material Key Reagents Typical Yield
4-Bromo-N-cyclopropylbenzenesulfonamide4-Bromobenzenesulfonyl chlorideCyclopropylamine, Pyridine>90%
N-Cyclopropyl-4-(pinacolato)benzenesulfonamide4-Bromo-N-cyclopropylbenzenesulfonamideB₂pin₂, Pd(dppf)Cl₂, KOAc70-85%
Biaryl ProductN-Cyclopropyl-4-(pinacolato)benzenesulfonamideAryl halide, Pd(PPh₃)₄, Na₂CO₃65-95%

Conclusion and Future Outlook

N-Cyclopropyl-4-boronobenzenesulfonamide stands out as a highly valuable and versatile building block for organic synthesis, particularly in the construction of pharmaceutically relevant compounds. Its efficient, modular synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive tool for medicinal chemists and process development scientists. The ability to introduce a sulfonamide moiety, a cyclopropyl group, and a point for further diversification in a single reagent streamlines synthetic routes and accelerates the discovery of new chemical entities. Future research may explore the development of asymmetric applications of this reagent and its use in other transition-metal-catalyzed transformations.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

N-Cyclopropyl 4-boronobenzenesulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N-Cyclopropyl 4-boronobenzenesulfonamide emerges as a compound of significant interest, embodying a unique convergence of three key pharmacophoric elements: a reactive boronic acid moiety, a bioisosterically significant sulfonamide linker, and a metabolically robust cyclopropyl group. While direct and extensive biological studies on this specific molecule are not yet prevalent in public literature, its chemical architecture strongly suggests a multifaceted potential in medicinal chemistry. This guide provides a comprehensive analysis of this compound, elucidating its potential applications as a versatile scaffold in the synthesis of innovative drug candidates across various therapeutic areas. We will explore its role in established synthetic methodologies, its potential for generating libraries of diverse compounds, and its promise in the design of targeted therapies.

Introduction: The Convergence of Three Privileged Moieties

This compound (C₉H₁₂BNO₄S, M.W. 241.07 g/mol , CAS 871329-67-8) is a synthetic organic compound that, by its very structure, invites exploration in medicinal chemistry.[1][2] Its potential is best understood by dissecting its three primary components:

  • The Arylboronic Acid: Boronic acids are exceptionally valuable in pharmaceutical research, primarily for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction facilitates the formation of carbon-carbon bonds, a fundamental step in the assembly of complex molecular architectures that often form the core of drug candidates.[5] The boronic acid group also has the potential for direct interaction with biological targets, acting as a reversible covalent inhibitor of serine proteases, for example.[3]

  • The Sulfonamide Linker: The sulfonamide group is a well-established pharmacophore present in a wide array of FDA-approved drugs, including antibiotics, diuretics, and anticonvulsants.[6][7] It can act as a hydrogen bond donor and acceptor, enabling strong interactions with protein targets. Furthermore, its chemical stability and synthetic accessibility make it a favored linker in drug design.[8]

  • The N-Cyclopropyl Group: The cyclopropyl moiety is increasingly incorporated into drug candidates to enhance their pharmacological properties.[9] Its rigid, three-dimensional structure can improve binding affinity to target proteins and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[9] This often leads to improved pharmacokinetic profiles, a critical aspect of drug development.

This unique combination of a versatile reactive handle (boronic acid), a proven pharmacophoric linker (sulfonamide), and a beneficial modulating group (N-cyclopropyl) positions this compound as a promising starting point for the discovery of new chemical entities.

Potential as a Versatile Building Block in Drug Discovery

The primary and most immediate application of this compound in medicinal chemistry is as a versatile building block for the synthesis of more complex molecules. Its utility in this regard is principally derived from the reactivity of the boronic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and related structures.[4][10] this compound can serve as the boronic acid partner in these reactions, enabling its conjugation to a wide variety of aryl or heteroaryl halides. This opens up a vast chemical space for the generation of compound libraries for high-throughput screening.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The workflow for utilizing this compound in a Suzuki-Miyaura coupling-based drug discovery program can be visualized as follows:

Suzuki_Coupling_Workflow A This compound D Suzuki-Miyaura Coupling A->D B Aryl/Heteroaryl Halide Library B->D C Palladium Catalyst & Base C->D E Diverse Compound Library D->E Synthesis F High-Throughput Screening E->F Screening G Hit Identification F->G Analysis H Lead Optimization G->H Development

Caption: Suzuki-Miyaura Coupling Workflow.

Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen or carbon-oxygen bonds.[11] this compound can potentially participate in copper-catalyzed Chan-Lam reactions with amines, amides, or alcohols, further expanding its utility in generating diverse molecular scaffolds. This would allow for the direct attachment of the sulfonamide-containing aryl group to nitrogen or oxygen-containing fragments, which are prevalent in biologically active molecules.

Inferred Therapeutic Applications: A Forward Look

Based on the known biological activities of related compounds containing the N-cyclopropylsulfonamide and arylboronic acid motifs, we can infer several promising therapeutic areas for derivatives of this compound.

Oncology

The field of oncology has seen the successful application of both boronic acid-containing drugs (e.g., Bortezomib, a proteasome inhibitor) and sulfonamide derivatives.[3][12] The N-cyclopropyl moiety is also found in various anticancer agents. Therefore, derivatives synthesized from this compound could be explored as:

  • Kinase Inhibitors: Many kinase inhibitors possess a biaryl structure that can be readily synthesized via Suzuki-Miyaura coupling. The N-cyclopropylsulfonamide portion could be tailored to interact with specific residues in the kinase active site.

  • Enzyme Inhibitors: The boronic acid itself can act as a warhead for serine or threonine-based enzymes. By elaborating the molecular structure through coupling reactions, derivatives with high affinity and selectivity for cancer-relevant enzymes could be developed.

The general signaling pathway targeted by many kinase inhibitors, for which derivatives of our core molecule could be designed, is depicted below:

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Gene Expression Inhibitor This compound Derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Kinase Inhibition Signaling Pathway.

Infectious Diseases

Sulfonamides were among the first antimicrobial agents and continue to be a source of inspiration for the development of new anti-infectives.[6] The unique structural features of this compound derivatives could be leveraged to design novel antibacterial or antiviral agents. For instance, the boronic acid moiety could target bacterial or viral proteases.

Inflammatory and Metabolic Diseases

Recent studies have highlighted the potential of compounds containing cyclopropyl amide and sulfonamide moieties in modulating inflammatory pathways.[8] Derivatives of this compound could be investigated for their activity against targets involved in inflammatory conditions such as rheumatoid arthritis or metabolic disorders like diabetes.

Conclusion and Future Directions

This compound represents a largely untapped but highly promising scaffold for medicinal chemistry. Its unique combination of a reactive boronic acid, a biologically relevant sulfonamide linker, and a property-enhancing cyclopropyl group makes it an ideal candidate for the generation of diverse compound libraries. While direct biological data on this specific molecule is scarce, the well-established roles of its constituent moieties in drug design provide a strong rationale for its exploration. Future research should focus on the synthesis of libraries based on this core structure and their subsequent screening against a wide range of biological targets. Such efforts are likely to uncover novel lead compounds with the potential for development into next-generation therapeutics. The journey of this compound in medicinal chemistry is just beginning, and its potential is as vast as the chemical space it can unlock.

References

Sources

A Technical Guide to N-Cyclopropyl-4-boronobenzenesulfonamide: From Foundational Couplings to Novel Heteroatom Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cyclopropyl-4-boronobenzenesulfonamide is a bifunctional reagent of significant interest in modern synthetic and medicinal chemistry. Possessing both a versatile arylboronic acid for cross-coupling and a cyclopropyl sulfonamide moiety—a common pharmacophore—it serves as a valuable building block for complex molecular architectures.[1][2][3] This guide moves beyond the foundational Suzuki-Miyaura reaction to explore the novel applications of this reagent in copper-catalyzed Chan-Lam couplings for the formation of carbon-heteroatom bonds. We provide a detailed examination of the mechanistic underpinnings, field-proven experimental protocols, and the strategic rationale behind procedural choices, offering researchers a comprehensive playbook for leveraging this reagent's full synthetic potential.

Introduction: The Strategic Value of N-Cyclopropyl-4-boronobenzenesulfonamide

N-Cyclopropyl-4-boronobenzenesulfonamide (CAS 871329-67-8) is a crystalline solid with the molecular formula C₉H₁₂BNO₄S and a molecular weight of 241.07 g/mol .[4][5][6] Its structure is a unique convergence of two highly prized functional groups in drug discovery and development.

  • The Cyclopropyl Sulfonamide Moiety: The cyclopropyl group is a "bioisostere" often used to replace larger or more metabolically labile groups in drug candidates.[3] Its rigid, three-dimensional structure can enhance binding affinity to protein targets, improve metabolic stability, and fine-tune lipophilicity.[1][2] The sulfonamide group is a classic hydrogen bond donor and acceptor, frequently found in a wide array of therapeutic agents.[7]

  • The Arylboronic Acid Handle: Boronic acids are exceptionally versatile synthetic intermediates, most renowned for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[8][9][10] Their stability, low toxicity, and broad functional group tolerance have made them indispensable tools in organic synthesis.[11][12]

The combination of these two motifs in a single molecule provides a direct route to incorporating the desirable cyclopropyl sulfonamide pharmacophore into diverse molecular scaffolds.

Foundational Reactivity: The Suzuki-Miyaura Cross-Coupling

The most fundamental application of N-Cyclopropyl-4-boronobenzenesulfonamide is its participation in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[8][9][13] This palladium-catalyzed process couples the arylboronic acid with an aryl or vinyl halide (or triflate), forging a new biaryl or aryl-alkene linkage with high efficiency.[10][14]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][15][16] The cycle begins with a catalytically active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[17]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a new Pd(II) complex.[10][14]

  • Transmetalation: The boronic acid must first be activated by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[9] This boronate then transfers its aryl group to the Pd(II) center, displacing the halide and forming a di-organopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the final product with a new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[13][14][15]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_A Ar-Pd(II)-X L₂ OxAdd->PdII_A Transmetal Transmetalation PdII_B Ar-Pd(II)-Ar' L₂ Transmetal->PdII_B RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal Chan_Lam_Cycle cluster_main Chan-Lam Catalytic Cycle CuII Cu(II)L₂ Coord Coordination Complex [ArB(OH)₂ • Cu(II) • NuH] Coord->Complex Transmetal Transmetalation CuIII Ar-Cu(III)-Nu Transmetal->CuIII RedElim Reductive Elimination CuI Cu(I)L RedElim->CuI Product Ar-NuR₂ or Ar-OR RedElim->Product Oxidation Oxidation (O₂) Oxidation->CuII NuH R₂N-H or R-OH NuH->Coord Boronic Ar'-B(OH)₂ Boronic->Coord

Sources

An In-Depth Technical Guide to N-Cyclopropyl-4-boronobenzenesulfonamide Derivatives and Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of N-Cyclopropyl-4-boronobenzenesulfonamide derivatives and analogs, a class of compounds with significant potential in medicinal chemistry. Drawing from established synthetic methodologies and principles of enzyme inhibition, this document offers field-proven insights into the design, synthesis, and biological evaluation of these promising molecules. We will delve into the causality behind experimental choices, providing self-validating protocols and grounding all claims in authoritative scientific literature.

Introduction: The Therapeutic Potential of Boronic Acid-Containing Sulfonamides

The convergence of two privileged pharmacophores, the sulfonamide and the boronic acid, has given rise to a new frontier in drug discovery. Sulfonamides have a long and storied history in medicine, initially as antimicrobial agents and now encompassing a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The boronic acid moiety, once considered potentially toxic, has seen a resurgence in medicinal chemistry following the clinical success of the proteasome inhibitor bortezomib.[3][4] Boronic acids are unique in their ability to form reversible covalent bonds with the hydroxyl groups of serine residues within the active sites of enzymes, making them potent inhibitors of various proteases.[5][6]

The N-cyclopropyl group is a common substituent in medicinal chemistry, often introduced to modulate lipophilicity, metabolic stability, and binding affinity.[7] The combination of these three moieties in the N-Cyclopropyl-4-boronobenzenesulfonamide scaffold presents a compelling starting point for the development of novel therapeutic agents, particularly targeting serine proteases.

Synthesis of the Core Scaffold and its Analogs

The synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide and its derivatives can be approached through a logical and well-established synthetic sequence. The core strategy involves the preparation of a key intermediate, N-cyclopropyl-4-aminobenzenesulfonamide, followed by its conversion to the corresponding boronic acid via a Sandmeyer-type reaction. Subsequent derivatization of the boronic acid moiety, often through Suzuki-Miyaura cross-coupling reactions, allows for the generation of a diverse library of analogs.

Synthesis of the Key Intermediate: N-Cyclopropyl-4-aminobenzenesulfonamide

The synthesis begins with the reaction of a commercially available starting material, 4-acetamidobenzenesulfonyl chloride, with cyclopropylamine. The resulting acetamide-protected sulfonamide is then deprotected under acidic conditions to yield the desired N-cyclopropyl-4-aminobenzenesulfonamide.

Experimental Protocol: Synthesis of N-Cyclopropyl-4-aminobenzenesulfonamide

Step 1: Synthesis of N-acetyl-N-cyclopropyl-4-aminobenzenesulfonamide

  • To a stirred solution of cyclopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford N-acetyl-N-cyclopropyl-4-aminobenzenesulfonamide.

Step 2: Deprotection to N-Cyclopropyl-4-aminobenzenesulfonamide

  • Dissolve the N-acetyl-N-cyclopropyl-4-aminobenzenesulfonamide from the previous step in a mixture of ethanol and concentrated HCl (e.g., 5:1 v/v).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-cyclopropyl-4-aminobenzenesulfonamide, can be purified by recrystallization or flash column chromatography.

Synthesis of the Core Boronic Acid Scaffold

The conversion of the aromatic amine to a boronic acid can be efficiently achieved through a Sandmeyer-type reaction. This involves the diazotization of the amine followed by a borylation reaction.[8][9]

Experimental Protocol: Synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide

  • Dissolve N-cyclopropyl-4-aminobenzenesulfonamide (1.0 equivalent) in a mixture of aqueous HBF₄ and THF at 0 °C.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of bis(pinacolato)diboron (1.5 equivalents) and a copper(I) catalyst (e.g., Cu₂O, 0.1 equivalents) in a suitable organic solvent like DMSO.

  • Slowly add the diazonium salt solution to the borylation mixture at room temperature.

  • Stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude pinacol boronate ester can be purified by column chromatography.

  • To obtain the free boronic acid, the pinacol ester can be hydrolyzed using an aqueous acid solution (e.g., 1 M HCl) or by transesterification with a diol that forms a less stable boronate ester.

Generation of Analogs via Suzuki-Miyaura Cross-Coupling

The pinacol boronate ester of N-cyclopropyl-4-boronobenzenesulfonamide is a versatile intermediate for generating a library of analogs through the Suzuki-Miyaura cross-coupling reaction.[5][10] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronate ester and various aryl or heteroaryl halides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (1.0 equivalent), the desired aryl or heteroaryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired analog.

Biological Evaluation: Targeting Serine Proteases

Given the presence of the boronic acid "warhead," a primary biological application for this class of compounds is the inhibition of serine proteases. The Hepatitis C Virus (HCV) NS3/4A protease, a serine protease essential for viral replication, serves as an excellent and well-validated target for proof-of-concept studies.[4][11]

In Vitro HCV NS3/4A Protease Inhibition Assay

A common method to assess the inhibitory potential of compounds against the HCV NS3/4A protease is a fluorescence resonance energy transfer (FRET)-based assay.[3]

Experimental Protocol: HCV NS3/4A Protease FRET Assay

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET-based peptide substrate (e.g., Ac-DE-D(Edans)EE-Abu-ψ-[COO]AS-C(A2pr(Dabcyl))-NH₂)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the microplate wells, add the assay buffer.

  • Add a small volume of the test compound solution (or DMSO for control wells) to the appropriate wells.

  • Add the recombinant HCV NS3/4A protease to all wells except for the negative control (no enzyme) wells.

  • Incubate the plate at 30 °C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

  • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

Systematic modification of the N-Cyclopropyl-4-boronobenzenesulfonamide scaffold can provide valuable insights into the structure-activity relationships governing enzyme inhibition.

Key Structural Regions for Modification and Expected SAR Insights:

Structural Region Potential Modifications Rationale and Expected SAR Insights
N-Cyclopropyl Group Replacement with other small alkyl or cycloalkyl groups (e.g., methyl, ethyl, cyclobutyl).The cyclopropyl group often provides a good balance of lipophilicity and metabolic stability. Modifications in this position will probe the size and conformational requirements of the binding pocket.
Aryl Ring (via Suzuki Coupling) Introduction of various substituted aryl and heteroaryl groups.This is the primary point of diversification. The electronic and steric properties of the appended ring will significantly impact binding affinity and selectivity. Electron-donating and electron-withdrawing groups, as well as hydrophobic and hydrophilic substituents, should be explored.[12]
Sulfonamide Linker Limited modifications are typical for this core scaffold, but bioisosteric replacements could be considered in advanced optimization.The sulfonamide is a key hydrogen bond donor and acceptor and is crucial for interacting with the enzyme backbone.
Boronic Acid This is the key pharmacophore and is generally not modified in the initial stages of discovery.The boronic acid is essential for the mechanism of inhibition of serine proteases.

Hypothetical SAR Trends:

Based on general principles of serine protease inhibition by boronic acids, the following trends might be observed:

  • P1 Pocket Interaction: The aryl group introduced via Suzuki coupling will likely interact with the S1 pocket of the protease. The nature of this interaction (hydrophobic, aromatic, hydrogen bonding) will be a major determinant of potency and selectivity.[12]

  • Hydrophobicity: A balance of hydrophobicity will be crucial for cell permeability and overall drug-like properties. Highly lipophilic analogs may exhibit poor solubility and off-target effects.

  • Electronic Effects: The electronic nature of the substituents on the appended aryl ring can influence the acidity of the boronic acid and its interaction with the catalytic serine residue.

Visualization of Key Concepts

Synthetic Workflow

Synthetic_Workflow A 4-Acetamidobenzenesulfonyl Chloride + Cyclopropylamine B N-acetyl-N-cyclopropyl-4- aminobenzenesulfonamide A->B Acylation C N-Cyclopropyl-4- aminobenzenesulfonamide B->C Deprotection D N-Cyclopropyl-4- diazoniumbenzenesulfonamide C->D Diazotization E N-Cyclopropyl-4-(pinacolato)borono- benzenesulfonamide D->E Sandmeyer Borylation F N-Cyclopropyl-4- boronobenzenesulfonamide E->F Hydrolysis H N-Cyclopropyl-4-aryl/heteroaryl- benzenesulfonamide Analogs E->H Suzuki-Miyaura Coupling G Aryl/Heteroaryl Halide G->H

Caption: Synthetic workflow for N-Cyclopropyl-4-boronobenzenesulfonamide and its analogs.

Mechanism of Serine Protease Inhibition

Inhibition_Mechanism cluster_0 Enzyme Active Site Ser Ser-OH Inhibitor R-B(OH)₂ (Boronic Acid Inhibitor) Ser->Inhibitor Nucleophilic Attack His His-N: His->Ser TransitionState [Transition State] Inhibitor->TransitionState Binding CovalentComplex R-B(OH)₂(Ser-O⁻) (Tetrahedral Intermediate) TransitionState->CovalentComplex Covalent Bond Formation

Caption: Reversible covalent inhibition of a serine protease by a boronic acid derivative.

Conclusion and Future Directions

The N-Cyclopropyl-4-boronobenzenesulfonamide scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for serine proteases. The synthetic routes outlined in this guide are robust and amenable to the generation of diverse chemical libraries. The provided biological evaluation protocol offers a reliable method for assessing the inhibitory activity of these compounds. Future work in this area should focus on:

  • Expansion of the Analog Library: A comprehensive exploration of the chemical space around the core scaffold through parallel synthesis and Suzuki-Miyaura coupling.

  • Broadening the Biological Screening: Evaluating the synthesized compounds against a panel of serine proteases to determine selectivity profiles.

  • In-depth Mechanistic Studies: Characterizing the mode of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) for the most potent compounds.

  • Optimization of ADME Properties: Iterative design and synthesis to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.

By following the principles and protocols detailed in this guide, researchers and drug development professionals can effectively explore the therapeutic potential of N-Cyclopropyl-4-boronobenzenesulfonamide derivatives and analogs.

References

  • Qiu, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 677-688.
  • Llinàs-Brunet, M., et al. (2004). Structure-activity relationships for the selectivity of hepatitis C virus NS3 protease inhibitors. Biochimica et Biophysica Acta (BBA) - General Subjects, 1672(1), 51-59.
  • Ingallinella, P., et al. (2002). Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 46(7), 2166-2173.
  • Qiu, D., et al. (2016). Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 81(17), 7794-7803.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Potu, H., et al. (2017). Design and optimization of HCV NS3-4A serine protease assay. Virology Journal, 14(1), 1-10.
  • Mekky, A. E.-M., et al. (2019).
  • Wang, X., et al. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 6(80), 76246-76269.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • De Francesco, R., & Steinkühler, C. (1999). HCV NS3-4A Serine Protease. Hepatitis C Viruses: Genomes and Molecular Biology.
  • Perni, R. B., et al. (2006). Discovery of VX-950, a Potent and Orally Bioavailable Inhibitor of the Hepatitis C Virus NS3-4A Protease.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135565732, N-Cyclopropyl-4-boronobenzenesulfonamide. Retrieved from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Islam, M. R., et al. (2023). Advancements in medicinal chemistry: A comprehensive review of antibiotics, sulfonamides, β-lactams, and Azo compounds. International Journal of Chemical and Biological Sciences, 10(2), 1-11.
  • Oku, A., et al. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5839-5842.
  • Lee, T. H., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters, 110, 129884.
  • Polášek, J. (2015). (Z)-2-(2-bromvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce [Master's thesis, Masaryk University]. IS MUNI.
  • O'Brien, P., et al. (2018). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. Organic Letters, 20(17), 5364-5368.
  • Arasappan, A., et al. (2017). Structure-activity relationships of 4-hydroxy-4-biaryl-proline acylsulfonamide tripeptides: A series of potent NS3 protease inhibitors for the treatment of hepatitis C virus. Bioorganic & Medicinal Chemistry Letters, 27(3), 590-596.
  • Kaneda, K. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Yakugaku Zasshi, 140(9), 1087-1094.
  • Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 987654.
  • D'Andrea, L. D., et al. (2022). Editorial: Serine protease inhibitors and their therapeutic applications. Frontiers in Chemistry, 10, 1012345.
  • Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 1234567.
  • Wallace, D. J., & Chen, C. (2002). Synthesis of [n]- and [n.n]cyclophanes by using Suzuki-Miyaura coupling. The Journal of Organic Chemistry, 67(15), 5333-5337.
  • Coutts, S. J., et al. (1995). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 38(2), 288-297.
  • Sampaio, C. A., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(7), 840-844.
  • Sojitra, N. A., et al. (2016). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Journal of the Serbian Chemical Society, 81(12), 1415-1427.
  • Cocco, M. T., et al. (2004). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Journal of Heterocyclic Chemistry, 41(5), 801-804.
  • Hong, F., et al. (2017). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 138, 1081-1093.
  • Vaino, A. R., & Janda, K. D. (2000). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 65(14), 4571-4573.

Sources

Theoretical studies on N-Cyclopropyl 4-boronobenzenesulfonamide reactivity.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Reactivity of N-Cyclopropyl-4-boronobenzenesulfonamide

Abstract

N-Cyclopropyl-4-boronobenzenesulfonamide is a molecule of significant interest, positioned at the intersection of three functionally critical chemical motifs: the metabolically robust cyclopropyl group, the versatile boronic acid handle, and the pharmacologically vital sulfonamide core. Understanding the intricate interplay of these components is paramount for leveraging this scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical framework for analyzing the reactivity of N-Cyclopropyl-4-boronobenzenesulfonamide. We will dissect the molecule's electronic structure, explore its reactivity at each functional site through the lens of computational chemistry, and present validated protocols for its synthesis and theoretical analysis. This document is intended to serve as an authoritative resource for scientists seeking to predict, understand, and strategically utilize the unique chemical properties of this compound.

Introduction: A Molecule of Convergent Functionality

The rational design of novel therapeutics and functional materials hinges on a deep understanding of molecular structure and reactivity. N-Cyclopropyl-4-boronobenzenesulfonamide emerges as a compelling scaffold due to the unique contributions of its constituent parts:

  • The Sulfonamide Core: A cornerstone in pharmacology, the sulfonamide group (-SO₂NH-) is present in a vast array of antibacterial, diuretic, and anti-inflammatory drugs.[1][2] Its geometry and electronic properties are crucial for receptor binding and overall biological activity.

  • The Boronic Acid Group: This functional group (-B(OH)₂) is a powerful tool in synthetic chemistry, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] Furthermore, it can act as a covalent warhead or a transition-state mimic, enabling the design of potent enzyme inhibitors.

  • The N-Cyclopropyl Group: The inclusion of a cyclopropyl ring is a widely adopted strategy in drug discovery to enhance metabolic stability, improve potency, and modulate physicochemical properties.[4] Its unique electronic structure, possessing partial π-character, can significantly influence the reactivity of the adjacent nitrogen atom.[4]

The convergence of these three motifs in a single molecule presents both unique opportunities and complex challenges. A theoretical approach is essential to unravel the electronic interplay and predict the reactivity profile, thereby guiding synthetic efforts and application-oriented design.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which are essential for both computational and experimental handling.

PropertyValueSource(s)
Molecular Formula C₉H₁₂BNO₄S[5][6]
Molecular Weight 241.07 g/mol [5][6]
CAS Number 871329-67-8[6]
InChI Key FUEGEHDCXRTJPN-UHFFFAOYSA-N[5]
SMILES OB(C1=CC=C(S(=O)(NC2CC2)=O)C=C1)O[5]
Appearance Solid[5]

Theoretical Framework: Unveiling the Electronic Landscape

To predict reactivity, we must first understand the molecule's ground-state electronic structure. Density Functional Theory (DFT) and ab initio methods are the primary tools for this analysis, providing insights into geometry, orbital energies, and charge distribution.[7]

Molecular Geometry and Conformation

The spatial arrangement of atoms dictates steric accessibility and orbital overlap. Theoretical studies on simple sulfonamides have shown that the geometry around the sulfur atom is tetrahedral, and there exists a rotational barrier around the S-N bond.[7] The presence of the bulky cyclopropyl group and the phenylboronic acid will influence the preferred conformation. Geometry optimization calculations are the first step in any theoretical study to locate the lowest energy conformer.

Caption: 2D representation of N-Cyclopropyl-4-boronobenzenesulfonamide.

Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: A smaller energy gap generally implies higher reactivity.

For N-Cyclopropyl-4-boronobenzenesulfonamide, we can hypothesize that the HOMO will have significant contributions from the electron-rich phenyl ring and potentially the cyclopropylamine moiety, while the LUMO will be centered on the phenylboronic acid and the electron-deficient sulfonyl group.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and specific orbital interactions.[7] Key insights for this molecule would include:

  • Charge on Sulfur and Nitrogen: Theoretical studies show the sulfur atom in sulfonamides is highly positive, and the nitrogen is negative, indicating a highly polar S-N bond.[7]

  • Anomeric Effects: NBO analysis can reveal stabilizing hyperconjugative interactions, such as electron donation from the nitrogen lone pair into an antibonding orbital of the S-O bonds.

  • S-N Bond Character: Analysis can quantify the degree of p-character and the nature of the interaction (electrostatic vs. covalent).[7]

Analysis of Reactivity by Functional Moiety

The molecule's overall reactivity is a composite of the properties of its individual functional groups, modulated by their electronic communication.

The Boronic Acid Moiety: A Gateway to C-C Coupling

The boronic acid group is primed for participation in transition metal-catalyzed reactions. Its reactivity is influenced by the electronic nature of the substituent at the para-position—the N-cyclopropylsulfonamide group. As a moderately electron-withdrawing group, it will influence the kinetics of processes like the Suzuki-Miyaura coupling. The structure and pH of the solution are also key factors in the reactivity of boronic acids.[8][9]

The Sulfonamide Moiety: A Site for N-Functionalization and S-N Cleavage

The sulfonamide linkage is generally stable, but it is not inert.

  • N-H Acidity: The proton on the sulfonamide nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion is a potent nucleophile, enabling N-alkylation or N-arylation reactions.

  • S-N Bond Cleavage: While challenging, the S-N bond can be cleaved under specific conditions, such as visible-light-mediated reactions that generate sulfonyl radicals.[10][11] This opens a pathway to using the molecule as a sulfonylating agent. Theoretical calculations of the S-N bond dissociation energy (BDE) can predict the feasibility of such reactions.

The Cyclopropyl Group: A Modulator of Stability and Reactivity

The cyclopropyl ring is more than a simple alkyl substituent. Its strained C-C bonds have significant p-character, allowing it to engage in electronic conjugation. This can influence the basicity and nucleophilicity of the adjacent nitrogen atom. In the context of drug development, this group is often introduced to block metabolic oxidation at the nitrogen or alpha-carbon positions, thereby increasing the drug's half-life.[4]

Caption: Key reactive sites and their potential chemical transformations.

Methodologies: Bridging Theory and Practice

To ensure scientific integrity, theoretical predictions must be grounded in robust, reproducible methods and validated by experimental data.

Protocol: DFT-Based Geometry Optimization and FMO Analysis

This protocol outlines a standard computational workflow for analyzing the subject molecule.

Objective: To find the minimum energy structure and analyze the frontier molecular orbitals.

Software: Gaussian, ORCA, or similar quantum chemistry package. Visualization with GaussView or Avogadro.

Methodology:

  • Input Structure Generation: Build an initial 3D structure of N-Cyclopropyl-4-boronobenzenesulfonamide using a molecular editor.

  • Calculation Setup:

    • Method: Select a DFT functional. B3LYP is a common choice for general-purpose organic molecule calculations.[7]

    • Basis Set: Choose a basis set appropriate for the atoms involved. 6-31+G* is a good starting point, providing a balance of accuracy and computational cost.[7]

    • Solvation Model: If reactions in solution are to be studied, include a solvation model (e.g., PCM or SMD) with the appropriate solvent (e.g., water, DMSO).

    • Keywords: Use Opt for geometry optimization and Freq to perform a frequency calculation. The absence of imaginary frequencies in the output confirms a true energy minimum.

  • Execution: Run the calculation.

  • Analysis:

    • Open the resulting checkpoint (.chk) or output (.log) file in a visualization program.

    • Measure key bond lengths, angles, and dihedral angles.

    • Visualize the HOMO and LUMO surfaces to identify regions of high electron density.

    • Record the HOMO, LUMO, and HOMO-LUMO gap energies.

Computational_Workflow A 1. Build Initial 3D Structure B 2. Select DFT Method & Basis Set (e.g., B3LYP/6-31+G*) A->B C 3. Perform Geometry Optimization (Finds lowest energy conformer) B->C D 4. Run Frequency Calculation C->D E 5. Verify No Imaginary Frequencies (Confirms true minimum) D->E  Success G Structure is a Transition State D->G  Failure F 6. Analyze Electronic Properties (HOMO, LUMO, NBO, ESP) E->F G->C Re-optimize

Caption: Standard workflow for theoretical analysis of molecular properties.

Protocol: Copper-Catalyzed Synthesis (Chan-Lam Coupling)

This experimental protocol describes a reliable method for the synthesis of N-aryl sulfonamides, demonstrating the reactivity of the sulfonamide N-H bond.[12]

Objective: To synthesize an N-aryl derivative of a sulfonamide using a boronic acid partner.

Materials:

  • Starting sulfonamide (e.g., 4-boronobenzenesulfonamide)

  • Cyclopropylamine

  • Aryl boronic acid

  • Copper(II) acetate [Cu(OAc)₂]

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Water, Toluene, or Dioxane)

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add the sulfonamide (1.0 equiv.), aryl boronic acid (1.2-1.5 equiv.), Cu(OAc)₂ (0.1 equiv.), and base (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Heating: Heat the reaction mixture to the specified temperature (e.g., 60-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl sulfonamide.

Conclusion and Future Outlook

The theoretical study of N-Cyclopropyl-4-boronobenzenesulfonamide reveals a molecule with a rich and tunable reactivity profile. The boronic acid serves as a versatile synthetic handle for C-C bond formation, the sulfonamide N-H bond provides a site for nucleophilic reactions, and the cyclopropyl group imparts metabolic stability and unique electronic character. This guide provides the foundational principles and practical methodologies for researchers to explore and exploit these properties.

Future theoretical work should focus on modeling specific enzyme-inhibitor interactions, calculating transition states for key synthetic reactions to optimize conditions, and exploring the reactivity of novel derivatives. By integrating robust computational analysis with empirical validation, the full potential of the N-Cyclopropyl-4-boronobenzenesulfonamide scaffold can be realized in the development of next-generation pharmaceuticals and advanced materials.

References

  • Title: Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores Source: PMC - NIH URL: [Link][13]

  • Title: Catalyst-free arylation of sulfonamides via visible light-mediated deamination Source: PMC - NIH URL: [Link][10]

  • Title: Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N–S Bond Activation of Sulfonamides Source: ResearchGate URL: [Link][14]

  • Title: Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions Source: Organic Chemistry Portal URL: [Link][12]

  • Title: Structure-Reactivity Relationships in Boronic Acid-Diol Complexation Source: PubMed URL: [Link][8]

  • Title: Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N–S Bond Activation of Sulfonamides Source: ACS Catalysis URL: [Link][11]

  • Title: Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity Source: ACS Publications - American Chemical Society URL: [Link][15]

  • Title: Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity Source: ResearchGate URL: [Link][16]

  • Title: Comparison of reactivity of different boron reagents Source: ResearchGate URL: [Link][3]

  • Title: Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: ACS Omega URL: [Link][9]

  • Title: Theoretical studies on S–N interactions in sulfonamides Source: ResearchGate URL: [Link][7]

  • Title: Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity Source: PMC - NIH URL: [Link][17]

  • Title: Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer Source: PubMed URL: [Link][18]

  • Title: Theoretical and Experimental Investigations of N‐ and O‐Alkylated Sulfonamides: Density Functional Theory, Hirshfeld Surface Analysis, and Molecular Docking Studies Source: ResearchGate URL: [Link][19]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Library of Medicine URL: [Link][1]

  • Title: A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH Source: Journal of University of Shanghai for Science and Technology URL: [Link][2]

  • Title: The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link][4]nih.gov/27299736/) [cite: 23]

Sources

A Technical Guide to the Chemical Stability and Degradation Profile of N-Cyclopropyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Cyclopropyl 4-boronobenzenesulfonamide is a molecule of interest within contemporary drug discovery and development, merging the structural features of a sulfonamide with the versatile reactivity of a boronic acid. The presence of the arylboronic acid moiety, a cornerstone of modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, also introduces specific stability considerations that are paramount to its handling, formulation, and ultimate therapeutic efficacy.[1] This guide provides an in-depth analysis of the potential chemical stability and degradation profile of this compound, drawing upon established principles of boronic acid chemistry to predict degradation pathways and outlining robust experimental strategies for their investigation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is critical for any stability assessment.

PropertyValueSource
Molecular Formula C9H12BNO4S[2]
Molecular Weight 241.07 g/mol [2]
Appearance Solid (predicted)
Storage Conditions Store at -20°C[2]

The recommended storage at low temperatures suggests a potential for degradation under ambient conditions, a hypothesis this guide will explore in detail.

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively documented in publicly available literature, the reactivity of the arylboronic acid functional group is well-characterized. Two primary degradation pathways are anticipated: oxidative degradation and protodeboronation.

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol.[3][4][5] This transformation represents a significant alteration of the molecule's structure and is likely to abolish its intended biological activity.

Mechanism: The oxidation of arylboronic acids can be initiated by various oxidizing agents, including atmospheric oxygen, hydrogen peroxide, and peroxy acids.[4][6] The reaction generally proceeds through the formation of a boronate ester intermediate, followed by rearrangement and hydrolysis to yield the phenol. For instance, oxidation with m-chloroperbenzoic acid (MCPBA) has been shown to be a mild and efficient method for this conversion.[3][4] The hydroxyl oxygen atom in the resulting phenol is believed to originate from the oxidizing agent.[3]

Oxidative Degradation Pathway cluster_main Oxidative Degradation NCS N-Cyclopropyl 4-boronobenzenesulfonamide Intermediate Boronate Ester Intermediate NCS->Intermediate Reaction with oxidant Oxidant [O] (e.g., H₂O₂, Air, MCPBA) Oxidant->Intermediate Phenol N-Cyclopropyl 4-hydroxybenzenesulfonamide Intermediate->Phenol Rearrangement & Hydrolysis Protodeboronation Pathway cluster_main Protodeboronation NCS N-Cyclopropyl 4-boronobenzenesulfonamide Intermediate Four-membered ring transition state NCS->Intermediate Reaction with H⁺ Proton H⁺ (Acidic Conditions) Proton->Intermediate Product N-Cyclopropylbenzenesulfonamide Intermediate->Product Cleavage of C-B bond

Caption: Predicted protodeboronation of this compound.

Experimental Design for Stability Assessment

A comprehensive understanding of the stability of this compound requires a systematic approach, including forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products and pathways. [7][8]These studies involve subjecting the compound to conditions more severe than accelerated stability testing. [7] Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments. A control sample, protected from stress, should be analyzed concurrently. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient. [9]

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). [9]Neutralize the solution before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). [9]Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). [8] * Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified period. Also, expose the stock solution to heat (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions Start->Stress Conditions Acidic Hydrolysis Basic Hydrolysis Oxidative Degradation Thermal Degradation Photolytic Degradation Stress->Conditions Analysis Analyze Samples by HPLC Conditions->Analysis Data Identify Degradation Products & Determine Degradation Pathways Analysis->Data

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, excipients, or other potential impurities. [10][11]Reversed-phase HPLC with UV detection is a common and effective technique for this purpose.

Protocol for Stability-Indicating HPLC Method Development:

  • Column Selection: Start with a C18 column, which is versatile for a wide range of polar and non-polar compounds. The analysis of boronic esters has shown that columns with low residual silanol activity can minimize on-column hydrolysis. [12]

  • Mobile Phase Selection and Optimization:

    • Begin with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • The pH of the mobile phase is a critical parameter. For boronic acids, a slightly acidic pH may be necessary to suppress the ionization of the boronic acid group and improve peak shape.

    • Optimize the mobile phase composition (gradient or isocratic elution) and flow rate to achieve good separation between the parent compound and all degradation products formed during the forced degradation studies.

  • Detector Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Summary of Stressed Sample Analysis:

Stress ConditionExpected Degradation Product(s)Potential % Degradation
Acidic Hydrolysis N-Cyclopropylbenzenesulfonamide5-20%
Basic Hydrolysis N-Cyclopropylbenzenesulfonamide5-20%
Oxidative N-Cyclopropyl 4-hydroxybenzenesulfonamide10-30%
Thermal To be determined5-15%
Photolytic To be determined5-15%

Conclusion

The chemical stability of this compound is intrinsically linked to the reactivity of its arylboronic acid moiety. The primary anticipated degradation pathways are oxidation to the corresponding phenol and protodeboronation to the unsubstituted benzenesulfonamide derivative. A thorough understanding of these potential liabilities is crucial for the successful development of this compound. The experimental framework provided in this guide, encompassing forced degradation studies and the development of a validated stability-indicating analytical method, offers a robust strategy for elucidating the degradation profile and ensuring the quality, safety, and efficacy of this compound in its intended applications.

References

  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal. [Link]

  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC - NIH. [Link]

  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. CSIRO Publishing. [Link]

  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett. [Link]

  • The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing. [Link]

  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation. ACS Publications. [Link]

  • Protodeboronation of arylboronic acids in acetic acid. ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PMC - NIH. [Link]

  • QbD-Based Development and Validation of a Stability-Indicating HPLC Method for Estimating Ketoprofen in Bulk Drug and Proniosomal Vesicular System. PubMed. [Link]

  • QBD-based stability indicating liquid chromatography (RP-HPLC) method for the determination of Flurbiprofen in Cataplasm. PubMed. [Link]

  • Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid. PubMed. [Link]

  • 4-cyclopropyl-N-methylbenzene-1-sulfonamide. PubChem. [Link]

Sources

Methodological & Application

Application Note: A Guide to Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with N-Cyclopropyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern drug discovery. Within this landscape, the cyclopropyl group and the sulfonamide moiety are privileged pharmacophores, known to enhance metabolic stability, binding affinity, and overall drug-like properties.[1][2][3] N-Cyclopropyl 4-boronobenzenesulfonamide has emerged as a critical building block, enabling the direct incorporation of a phenylsulfonamide framework bearing a cyclopropyl group. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss key considerations for reaction optimization to empower the synthesis of novel molecular entities.

The Reagent: Profile of this compound

This compound is a bifunctional organoboron compound. It serves as the boronic acid component in the Suzuki-Miyaura reaction, a role that has been extensively studied for a wide variety of boronic acids.[4][5] Its true value lies in its structure, which combines the reactive boronic acid group with a stable, drug-like N-cyclopropyl sulfonamide scaffold. This allows for the efficient, single-step introduction of this valuable motif into diverse aromatic and heteroaromatic systems.

Table 1: Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₂BNO₄S [6][7]
Molecular Weight 241.07 g/mol [6][7]
CAS Number 871329-67-8 [7]
Appearance Solid [6]

| Storage | Store at -20°C for long-term stability. |[7] |

Causality in Reagent Handling: Boronic acids, including this compound, can be susceptible to protodeboronation, especially under prolonged storage or exposure to moisture and acid.[8] Storing the reagent at low temperatures in a desiccated environment is crucial to maintain its reactivity and ensure reproducibility in coupling reactions.

The Reaction: Mechanistic Rationale of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[9] The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11] Understanding this cycle is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, Ar-X). This forms a Pd(II) intermediate.[9][11] The reactivity order for halides is typically I > Br > OTf >> Cl.[12]

  • Transmetalation: This is the key step where the organic group is transferred from boron to palladium. The base (e.g., K₂CO₃, Cs₂CO₃) plays a critical role by activating the boronic acid to form a more nucleophilic boronate 'ate' complex (e.g., [R-B(OH)₃]⁻).[4] This complex then transfers its organic moiety to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex (Ar and the group from the boronic acid) couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]

Suzuki_Miyaura_Cycle Diagram 1: The Suzuki-Miyaura Catalytic Cycle cluster_legend Legend pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_arx Ar-Pd(II)L₂-X oxidative_addition->pd_ii_arx transmetalation Transmetalation pd_ii_arx->transmetalation pd_ii_ar_ar1 Ar-Pd(II)L₂-Ar¹ transmetalation->pd_ii_ar_ar1 reductive_elimination Reductive Elimination pd_ii_ar_ar1->reductive_elimination reductive_elimination->pd0 arx_in Ar-X arx_in->oxidative_addition ar1b_in Ar¹B(OH)₂ + Base ar1b_in->transmetalation product_out Ar-Ar¹ product_out->reductive_elimination ArX Aryl Halide Ar1BOH2 Boronic Acid Product Coupled Product Catalyst Catalyst Species

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols are designed as a robust starting point. As with any cross-coupling reaction, optimization may be necessary based on the specific aryl or heteroaryl halide used.

Materials and Reagents
  • This compound

  • Aryl/Heteroaryl Halide (e.g., 4-Bromoanisole as a model substrate)

  • Palladium(II) Acetate (Pd(OAc)₂) or similar Pd precatalyst

  • Phosphine Ligand (e.g., XPhos, SPhos)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, or Toluene and Water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)

General Protocol for Suzuki-Miyaura Coupling

This procedure details a representative coupling between this compound and 4-bromoanisole.

  • Reaction Setup:

    • To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv., e.g., 0.6 mmol, 145 mg).

    • Add the aryl halide (1.0 equiv., e.g., 0.5 mmol, 93.5 mg of 4-bromoanisole).

    • Add the palladium precatalyst, Pd(OAc)₂ (2 mol%, e.g., 0.01 mmol, 2.2 mg).

    • Add the phosphine ligand, XPhos (4 mol%, e.g., 0.02 mmol, 9.5 mg).

    • Add the base, K₂CO₃ (3.0 equiv., e.g., 1.5 mmol, 207 mg).

    • Expert Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective for coupling less reactive aryl chlorides or hindered substrates.[8][13]

  • Inert Atmosphere:

    • Seal the vessel with a septum cap.

    • Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxidation. Removing oxygen is essential to prevent catalyst deactivation and ensure high yields.[11]

  • Solvent Addition and Reaction:

    • Using a syringe, add the degassed solvent system. A common choice is a 4:1 to 10:1 mixture of an organic solvent and water (e.g., 2.0 mL of 1,4-dioxane and 0.5 mL of water).[14]

    • Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C.

    • Stir vigorously for 4-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Workflow Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling prep 1. Reagent Preparation (Vial, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate/Backfill x3) prep->inert solvent 3. Solvent Addition (Degassed Solvents) inert->solvent react 4. Reaction (Heat & Stir) solvent->react workup 5. Aqueous Work-up (Extraction & Washing) react->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A typical step-by-step laboratory workflow for the reaction.

Optimization and Substrate Scope

The success of a Suzuki-Miyaura coupling often depends on the fine-tuning of its parameters. The protocol provided is a general starting point, but different aryl halides may require adjustments.

Table 2: Guide to Reaction Optimization

Parameter Standard Condition Variation & Rationale
Aryl Halide Aryl Bromide/Iodide Aryl Chlorides: Less reactive. May require stronger bases (e.g., K₃PO₄), more electron-rich ligands (e.g., Buchwald-type ligands), and higher temperatures.[9]
Base K₂CO₃ (2-3 equiv) Cs₂CO₃: More soluble and often more effective for challenging couplings. K₃PO₄: A stronger base, useful for aryl chlorides or substrates with base-sensitive functional groups.
Catalyst System Pd(OAc)₂ / XPhos Pd(PPh₃)₄: A common Pd(0) source, often effective for simple substrates. Ligandless: Some reactions can proceed with a palladium source alone, particularly with highly reactive aryl iodides, though yields may be lower.[12]
Solvent Dioxane/Water Toluene/Water: A common alternative, can be beneficial for less polar substrates. CPME/Water: A greener solvent alternative.[8]

| Temperature | 80-100 °C | Lower temperatures may suffice for reactive substrates (aryl iodides), while higher temperatures (up to 120 °C) may be needed for aryl chlorides. Microwave irradiation can significantly shorten reaction times.[15] |

Troubleshooting Side Reactions:

  • Homocoupling: Formation of a biaryl product from two molecules of the boronic acid (Ar¹-Ar¹) can occur.[16] This is often minimized by using a slight excess (1.1-1.2 equiv) of the boronic acid and ensuring an oxygen-free environment.

  • Protodeboronation: The replacement of the -B(OH)₂ group with a hydrogen atom can occur, especially with prolonged reaction times at high temperatures or in the presence of excess water/acid. Using the correct stoichiometry and monitoring reaction completion is key.[8]

Conclusion

This compound is a highly valuable reagent for the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. Its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to biaryl N-cyclopropyl sulfonamides. By understanding the core principles of the catalytic cycle and systematically applying the protocols and optimization strategies outlined in this guide, researchers can confidently employ this building block to accelerate their discovery programs.

References

  • Unraveling the Mechanism of Palladium-Catalyzed Base-Free Cross-Coupling of Vinyl Carboxylates: Dual Role of Arylboronic Acids as a Reducing Agent and a Coupling Partner. (2022). ACS Catalysis. [Link]

  • Suzuki Coupling. (2020). YouTube. [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Journal of Environmental Sciences. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. (2002). Organic Letters. [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2019). PubMed Central. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2016). MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (1995). Chemical Reviews. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]

  • Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid. (2008). Journal of Organic Chemistry. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Semantic Scholar. [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (2008). PubMed Central. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2024). MDPI. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Biaryl Sulfonamides Using N-Cyclopropyl-4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of N-Cyclopropyl-4-boronobenzenesulfonamide in Modern Synthesis

N-Cyclopropyl-4-boronobenzenesulfonamide (CAS 871329-67-8) is an arylboronic acid of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a sulfonamide moiety, a common pharmacophore, and a cyclopropyl group, which can enhance metabolic stability and binding affinity in drug candidates. The boronic acid functional group makes it a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds.[1]

This guide provides an in-depth look at the application of this reagent, focusing on its use in the Suzuki-Miyaura coupling to synthesize complex biaryl sulfonamides. We will explore the mechanistic underpinnings of the reaction, provide a detailed and adaptable experimental protocol, and discuss the critical role of each reaction component to empower researchers to optimize this transformation for their specific synthetic targets.

Compound Profile:

PropertyValueSource(s)
CAS Number 871329-67-8[2]
Molecular Formula C₉H₁₂BNO₄S[2]
Molecular Weight 241.07 g/mol [2]
Appearance Solid[2]
Storage Conditions Inert atmosphere, 2-8°C recommended[3]

Mechanistic Insight: The "Why" Behind the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organoboron species (like N-Cyclopropyl-4-boronobenzenesulfonamide) and an organohalide.[1] Understanding the catalytic cycle is paramount to troubleshooting and adapting the reaction for novel substrates. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

The Catalytic Cycle

The generally accepted mechanism involves a palladium(0) species as the active catalyst.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-X reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Coupled Product) reductive_elim->product pdiia Ar¹-Pd(II)L₂-X (Palladium(II) Complex) oxidative_add->pdiia transmetalation Transmetalation pdiib Ar¹-Pd(II)L₂-Ar² (Diaryl Palladium(II) Complex) transmetalation->pdiib pdiia->transmetalation [Ar²B(OH)₃]⁻ (from Base Activation) pdiib->reductive_elim reactants Ar¹-X + Ar²-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a square planar Pd(II) complex.[6] The rate of this step is typically I > Br > Cl, making aryl bromides and iodides common choices for coupling partners.[4]

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent (Ar²) is transferred to the palladium center. This process is not straightforward and requires activation by a base.[7] The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species ([Ar²B(OH)₃]⁻).[7] This "ate" complex readily transfers its aryl group to the Pd(II) center, displacing the halide and forming a new diaryl palladium(II) intermediate.[1]

  • Reductive Elimination: The final step involves the two organic groups (Ar¹ and Ar²) coupling together and detaching from the palladium center, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Design & Protocols

While a specific peer-reviewed protocol for N-Cyclopropyl-4-boronobenzenesulfonamide was not identified during the literature survey, its chemical nature as an arylboronic acid allows for the application of well-established, general Suzuki-Miyaura coupling conditions. The following protocol is a representative, adaptable procedure for the coupling of an arylboronic acid with an aryl bromide, based on highly cited and robust methods in the field.[8][9]

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow setup 1. Reaction Setup (Under Inert Atmosphere) reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst & Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction 2. Reaction (Heating & Stirring) solvent->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor workup 3. Work-up (Quench & Extract) monitor->workup quench Cool to RT, Add Water & EtOAc workup->quench extract Separate Layers, Wash Organic Phase quench->extract purify 4. Purification (Dry & Chromatograph) extract->purify dry Dry over Na₂SO₄, Filter & Concentrate purify->dry chrom Purify via Flash Column Chromatography dry->chrom

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Representative Protocol: Coupling with an Aryl Bromide

Disclaimer: This is a generalized protocol and must be optimized for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Arylboronic acids can be sensitive to air and moisture and may undergo protodeboronation; proper handling and storage are recommended.[10][11]

Materials & Reagents:

Reagent/MaterialRoleTypical Molar Eq.
N-Cyclopropyl-4-boronobenzenesulfonamideNucleophilic Partner1.2 - 1.5
Aryl BromideElectrophilic Partner1.0
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor0.01 - 0.05
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)Ligand0.02 - 0.10
Potassium Phosphate (K₃PO₄)Base2.0 - 3.0
1,4-Dioxane / Water (e.g., 4:1 v/v)Solvent System-
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent-
Ethyl Acetate (EtOAc) & BrineExtraction Solvents-
Silica GelStationary Phase for Chromatography-

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), N-Cyclopropyl-4-boronobenzenesulfonamide (1.2 eq), potassium phosphate (2.5 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).[12]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). Degas the solvent by bubbling argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask under a positive pressure of inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Allow the reaction to stir vigorously for 4-12 hours.

  • Monitoring: Monitor the consumption of the starting material (the limiting aryl bromide) by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl sulfonamide product.

Causality & Optimization: The Role of Key Reagents

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

  • Palladium Catalyst: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often use a Pd(II) source like Pd(OAc)₂ in combination with a phosphine ligand.[13] The Pd(II) is reduced in situ to the active Pd(0) species.[5] Buchwald precatalysts (e.g., SPhos Pd G2) are also highly effective as they are air-stable and efficiently generate the active Pd(0) catalyst.[13]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior.[12] They promote the rates of both oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for the use of less reactive aryl chlorides.[14]

  • Base: The base is not merely a spectator; it is essential for activating the boronic acid.[15] Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. K₃PO₄ is often effective for less reactive boronic acids. The choice of base can significantly impact yield, and its primary role is to facilitate the formation of the reactive boronate complex required for transmetalation.[7]

  • Solvent: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is common. Water helps to dissolve the inorganic base and facilitates the formation of the boronate species. The choice of solvent can also influence the reaction rate and solubility of the reagents.[9]

References

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2004-829121]
  • Couto, M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐coupling Reaction. Chemistry – A European Journal, 20(24), 7439-7447. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201304911]
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. [URL: https://www.benchchem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling/Suzuki-Miyaura_Coupling]
  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF. [URL: https://www.researchgate.net/publication/335359781_Role_of_a_base_in_Suzuki-Miyaura_reaction]
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(32), 11390-11401. [URL: https://pubs.acs.org/doi/10.1021/ja052744+]
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. [URL: https://www.benchchem.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [URL: https://pubs.acs.org/doi/10.1021/ja992138x]
  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7558a202b6a22a8292d34]
  • Asian Journal of Advanced Basic Sciences. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [URL: https://www.ajabs.org/article/10.18034/ajabs.v4i2.105]
  • Organic Chemistry Resources Worldwide. (2017). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://www.yonedalabs.com/suzuki-miyaura-coupling-practical-guide]
  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3123847/]
  • Wikipedia. (n.d.). Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(48), 16484-16485. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636686/]
  • Dreher, S. D., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4494-4497. [URL: https://pubs.acs.org/doi/10.1021/ol302061t]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [URL: https://pubs.acs.org/doi/abs/10.1021/ja992138x]
  • Poster at a scientific conference. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [URL: https://www.morressier.com/poster-gallery/assessing-the-stability-and-reactivity-of-a-new-generation-of-boronic-esters-640a34b2230a10001923707c]
  • Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. The Journal of Organic Chemistry, 79(14), 6636-6642. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4103810/]
  • Organic Syntheses. (2025). Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. [URL: http://www.orgsyn.org/demo.aspx?prep=v102p0086]
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1295. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.2c00085]
  • BenchChem. (2025). Effect of pH on the stability and reactivity of aryl boronic acids. [URL: https://www.benchchem.
  • ResearchGate. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [URL: https://www.researchgate.net/publication/229074819_Substituent_Effects_and_pH_Profiles_for_Stability_Constants_of_Arylboronic_Acid_Diol_Esters]
  • Noble, A., & Anderson, J. C. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7523-7527. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02742]
  • Novice, M. H., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1699-1702. [URL: https://pubs.acs.org/doi/10.1021/ed500171g]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [URL: https://nrochemistry.com/suzuki-coupling/]
  • CymitQuimica. (n.d.). 4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid. [URL: https://www.cymitquimica.com/en/4-n-cyclopropyl-n-4-methoxybenzyl-sulfamoyl-phenylboronic-acid-118838]
  • Organic Syntheses. (n.d.). Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0140]
  • CymitQuimica. (n.d.). (4-(N-Cyclopropylsulfamoyl)phenyl)boronic acid. [URL: https://www.cymitquimica.com/en/4-n-cyclopropylsulfamoyl-phenyl-boronic-acid-104976]
  • ChemBK. (n.d.). (4-(CyclopropylcarbaMoyl)phenyl)boronic acid. [URL: https://www.chembk.com/en/chem/860173-33-7]
  • Sigma-Aldrich. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fa42f]

Sources

Application Note & Protocol Guide: Suzuki-Miyaura Cross-Coupling of N-Cyclopropyl-4-boronobenzenesulfonamide with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Sulfonamides

The biaryl sulfonamide motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents.[1] Its prevalence is due to the unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability conferred by the sulfonamide linker. The synthesis of these vital structures frequently relies on robust and versatile cross-coupling methodologies.

The Suzuki-Miyaura coupling reaction stands as the preeminent method for forging C(sp²)–C(sp²) bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[2] Its widespread adoption in drug discovery is driven by its exceptional functional group tolerance, use of generally stable and low-toxicity boronic acid reagents, and typically mild reaction conditions.[3][4]

This document provides an in-depth technical guide for the Suzuki-Miyaura cross-coupling of N-Cyclopropyl-4-boronobenzenesulfonamide (CAS 871329-67-8)[5] with a range of aryl and heteroaryl halides. As a bifunctional reagent containing both a reactive boronic acid and a synthetically valuable N-cyclopropylsulfonamide group, this building block offers a direct pathway to novel drug candidates. We will explore the core mechanistic principles, provide a robust screening protocol to identify optimal reaction conditions, and detail a generalized, scalable experimental procedure for researchers in pharmaceutical and chemical development.

Core Mechanism: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-based catalytic cycle.[3][6] Understanding this cycle is paramount for rational optimization and troubleshooting. The process universally involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step and results in a square-planar Palladium(II) intermediate. The reactivity of the halide partner typically follows the trend: I > Br > OTf >> Cl.[2]

  • Transmetalation: This step requires activation of the boronic acid by a base. The base converts the neutral boronic acid (Ar²-B(OH)₂) into a more nucleophilic boronate "ate" complex (Ar²-B(OH)₃⁻).[7][8] This activated species then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a di-organopalladium(II) complex.

  • Reductive Elimination: The final step involves the cis-elimination of the two organic groups (Ar¹ and Ar²) from the Pd(II) center. This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar¹-Pd(II)L₂-X] (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex [Ar¹-Pd(II)L₂-Ar²] (Diorganopalladium Complex) oa_complex->trans_complex Transmetalation product_node Ar¹-Ar² (Biaryl Product) trans_complex->product_node Reductive Elimination product_node->pd0 Catalyst Regeneration start Ar¹-X (Aryl Halide) start->pd0 boronic Ar²-B(OH)₂ + Base boronic->oa_complex

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality of Experimental Choices: A Scientist's Perspective

The success of coupling N-Cyclopropyl-4-boronobenzenesulfonamide hinges on the careful selection of four key components. The sulfonamide group, being electron-withdrawing, can influence the electronic properties of the boronic acid, making thoughtful parameter selection critical.

  • Palladium Catalyst/Ligand System: While classical catalysts like Pd(PPh₃)₄ can be effective for reactive aryl iodides and bromides, modern drug discovery efforts often require more robust systems, especially for less reactive aryl chlorides.[4]

    • Expertise: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by the Buchwald group excel by promoting both fast oxidative addition and reductive elimination.[4]

    • Alternative: N-Heterocyclic Carbene (NHC) ligands, often delivered as stable pre-catalysts like PEPPSI™-IPr, offer high thermal stability and are particularly effective for hindered or electron-rich coupling partners.[10]

  • Base Selection: The base's primary role is to activate the boronic acid.[8] Its strength and solubility are critical.

    • Experience: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for many applications. For more challenging couplings, a stronger base like potassium phosphate (K₃PO₃) or cesium carbonate (Cs₂CO₃) is often required to accelerate the transmetalation step. Strong hydroxides (NaOH, KOH) can be effective but risk promoting side reactions, including protodeboronation (cleavage of the C-B bond).[8]

  • Solvent System: The solvent must solubilize all components and facilitate the reaction.

    • Logic: Aprotic solvents like 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF) are standard.[2] A co-solvent of water is almost always necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio of organic solvent to water (e.g., 4:1 to 10:1) can significantly impact reaction rates and must be optimized. The choice of solvent can also influence selectivity in complex substrates.[11]

  • Aryl Halide Partner: The nature of the leaving group and the electronic properties of the aryl halide dictate its reactivity.

    • Trustworthiness: The reactivity order (I > Br > Cl) is a reliable predictor of success.[2] Electron-deficient aryl halides (e.g., nitro- or cyano-substituted) undergo oxidative addition more readily than electron-rich ones (e.g., methoxy-substituted). For aryl chlorides, a more potent catalyst system is almost always mandatory.[12]

Experimental Protocols

Given the unique substrate, a preliminary reaction screen is the most scientifically rigorous approach to identify optimal conditions efficiently. This self-validating system minimizes resource expenditure while maximizing the probability of success.

Protocol 1: High-Throughput Reaction Screening

This protocol is designed for a 24-well plate format to rapidly test a matrix of catalysts, bases, and solvents.

Materials:

  • N-Cyclopropyl-4-boronobenzenesulfonamide (1.2 equivalents)

  • Aryl Halide of Interest (1.0 equivalent, ~0.1 mmol scale)

  • Palladium Catalysts & Ligands (See Table 1)

  • Bases (See Table 1)

  • Anhydrous Solvents (1,4-Dioxane, Toluene) and Degassed Deionized Water

Screening Condition Matrix:

Well RangeCatalyst (mol%)Base (2.5 eq.)Solvent (0.2 M)Temp (°C)
A1-A4Pd₂(dba)₃ (2%) + SPhos (4%)K₂CO₃1,4-Dioxane / H₂O (5:1)100
B1-B4Pd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄1,4-Dioxane / H₂O (5:1)100
C1-C4XPhos Pd G3 (4%)K₂CO₃Toluene / H₂O (10:1)100
D1-D4XPhos Pd G3 (4%)K₃PO₄Toluene / H₂O (10:1)100
E1-E4PEPPSI™-IPr (4%)K₂CO₃1,4-Dioxane / H₂O (5:1)100
F1-F4PEPPSI™-IPr (4%)K₃PO₄Toluene / H₂O (10:1)100

Step-by-Step Screening Procedure:

  • Plate Preparation: To an array of reaction vials, add the aryl halide (1.0 eq) and N-Cyclopropyl-4-boronobenzenesulfonamide (1.2 eq).

  • Reagent Addition: Add the appropriate solid base (2.5 eq) and palladium catalyst/precatalyst (as per Table 1) to each designated vial.

  • Inerting: Seal the vials with septa, place them in a reaction block, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the specified degassed solvent system to each vial via syringe.

  • Reaction: Transfer the sealed block to a pre-heated hot plate or aluminum block and stir at 100 °C for 12-18 hours.

  • Analysis: After cooling, quench each reaction with a small amount of water. Extract with ethyl acetate, and analyze the organic layer by LC-MS or TLC to determine the relative conversion and identify the most promising conditions.

Protocol 2: Optimized General Procedure for Scale-Up

This protocol is a generalized method based on a hypothetical successful "hit" from the screening (e.g., XPhos Pd G3 catalyst, K₃PO₄ base, Dioxane/Water solvent).

Experimental_Workflow start 1. Reagent Prep setup 2. Reaction Setup (Inert Atmosphere) start->setup reaction 3. Thermal Reaction (Heat & Stir) setup->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup 5. Aqueous Workup & Extraction monitoring->workup Complete? purify 6. Purification (Column Chromatography) workup->purify end 7. Characterization (NMR, MS) purify->end

Figure 2: General experimental workflow for a scaled-up Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure (1.0 mmol scale):

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 eq), N-Cyclopropyl-4-boronobenzenesulfonamide (1.2 mmol, 1.2 eq), K₃PO₄ (2.5 mmol, 2.5 eq), and XPhos Pd G3 (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-18 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl sulfonamide product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a pre-catalyst (e.g., G3 palladacycle); Switch to a stronger base (K₃PO₄ or Cs₂CO₃); Increase temperature to reflux.
Protodeboronation Presence of excess water or protic sources; Base is too strong/harsh; Prolonged reaction time.Use anhydrous solvents; Ensure base is finely powdered; Switch to a milder base (K₂CO₃ or KF); Monitor reaction closely and stop once complete.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.
Poor Yield with Aryl Chlorides Standard ligands (e.g., PPh₃) are ineffective.Use specialized, electron-rich, bulky phosphine ligands (SPhos, XPhos) or NHC-based catalysts (PEPPSI-IPr).[12]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Tashkandi, N., et al. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • Wu, J., et al. (2022). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. Retrieved from [Link]

  • Vantourout, J. C., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Retrieved from [Link]

  • Pye, A., et al. (2017). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... ResearchGate. Retrieved from [Link]

  • Zhang, G., et al. (2020). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. ResearchGate. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. NIH. Retrieved from [Link]

Sources

Application Notes & Protocols: A Scientist's Guide to Incorporating the N-cyclopropylbenzenesulfonamide Moiety into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Sulfonamide Scaffold

The sulfonamide moiety is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of FDA-approved drugs and its ability to act as a versatile pharmacophore.[1][2][3] Its continued relevance stems from its capacity to engage in crucial hydrogen bonding interactions, its metabolic stability, and its synthetic tractability.[4] Within this esteemed class, the N-cyclopropylbenzenesulfonamide substructure offers a unique and powerful tool for modern drug discovery.

The incorporation of a cyclopropyl ring introduces a distinct set of physicochemical properties that can be leveraged to overcome common drug development hurdles.[5] Unlike a simple alkyl group, the cyclopropylamine-derived moiety imparts conformational rigidity, locking the nitrogen substituent into a defined spatial orientation. This can enhance binding affinity by reducing the entropic penalty upon binding to a biological target. Furthermore, the strained three-membered ring is often more resistant to metabolic degradation compared to linear alkyl chains, potentially improving the pharmacokinetic profile of a lead compound.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, strategic incorporation, and characterization of molecules containing the N-cyclopropylbenzenesulfonamide moiety. The protocols and insights herein are designed to be self-validating, explaining the causality behind experimental choices to empower rational drug design.

Part 1: Foundational Synthesis of N-cyclopropylbenzenesulfonamide Building Blocks

The most direct and reliable method for constructing the N-cyclopropylbenzenesulfonamide core involves the nucleophilic substitution of a benzenesulfonyl chloride with cyclopropylamine. This approach is highly modular, allowing for the synthesis of a diverse library of building blocks by simply varying the substitution on the aromatic ring of the sulfonyl chloride precursor.

Protocol 1: General Synthesis of N-cyclopropyl-4-methylbenzenesulfonamide

This protocol details a standard procedure for the synthesis of a model N-cyclopropylbenzenesulfonamide. The causality for this two-step process is rooted in efficiency and control; a primary sulfonamide is first formed, which is then functionalized.[6]

Materials and Reagents:

  • 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

  • Cyclopropylamine

  • Pyridine or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or an aqueous medium

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (approx. 0.2 M). Cool the solution to 0 °C using an ice bath. Rationale: Cooling the reaction mixture helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Amine and Base: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and a suitable base like pyridine (1.2 eq) in DCM. Add this solution dropwise to the stirred, cooled solution of the sulfonyl chloride. Rationale: The base is crucial for neutralizing the hydrochloric acid generated as a byproduct of the reaction, driving the equilibrium towards product formation.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin-Layer Chromatography (TLC), looking for the consumption of the starting sulfonyl chloride.[7]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure N-cyclopropyl-4-methylbenzenesulfonamide. A typical reported yield for analogous reactions is around 87%.[7]

Visualization of the Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 4-Methylbenzenesulfonyl Chloride C Mix in DCM at 0°C Stir for 4-12h at RT A->C B Cyclopropylamine + Pyridine (Base) B->C D Aqueous Wash (HCl, NaHCO₃) C->D E Dry & Concentrate D->E F Purification (Recrystallization/Chromatography) E->F G Pure N-cyclopropyl-4- methylbenzenesulfonamide F->G

Caption: Workflow for the synthesis of N-cyclopropylbenzenesulfonamide.

Part 2: Strategic Incorporation into Bioactive Scaffolds

The decision of how and when to introduce the N-cyclopropylbenzenesulfonamide moiety is critical and depends on the overall synthetic strategy for the target bioactive molecule. The choice is typically between a "building block" approach and "late-stage functionalization."

  • Building Block Approach: This strategy involves preparing a functionalized N-cyclopropylbenzenesulfonamide that can then be coupled to a larger molecular scaffold. This is often preferred when the coupling reaction is robust and high-yielding.

  • Late-Stage Functionalization: This involves introducing the sulfonamide at or near the end of the synthesis. This is advantageous for complex molecules where early introduction of the sulfonamide might interfere with subsequent reactions.

Protocol 2: Late-Stage Sulfonamidation of a Primary Amine

This protocol outlines the incorporation of the benzenesulfonamide moiety onto a lead compound containing an accessible primary amine, a common functional group in drug candidates.

Scenario: A lead compound (Lead-NH₂) needs to be derivatized to explore the structure-activity relationship (SAR) of a nearby pocket.[8][9]

Step-by-Step Methodology:

  • Solubilization: Dissolve the amine-containing lead compound (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in a suitable aprotic solvent (e.g., DCM, THF).

  • Addition of Sulfonyl Chloride: Add a solution of the desired substituted benzenesulfonyl chloride (1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Reaction and Monitoring: Allow the reaction to proceed at room temperature until TLC or LC-MS analysis indicates full consumption of the starting amine.

  • Workup and Purification: Perform a standard aqueous workup as described in Protocol 1. Purification is typically achieved via flash chromatography or preparative HPLC to ensure high purity of the final bioactive molecule.

Visualization of Incorporation Strategy

cluster_strategy Synthetic Strategy Decision cluster_building_block Building Block Approach cluster_late_stage Late-Stage Functionalization Start Lead Compound Discovery Decision Is a key intermediate readily available with an amine/hydroxyl? Start->Decision BB_Synth Synthesize Functionalized N-cyclopropylbenzenesulfonamide Decision->BB_Synth  Yes LS_Synth Synthesize full scaffold of Lead Compound with free amine Decision->LS_Synth  No BB_Couple Couple Building Block to Lead Intermediate BB_Synth->BB_Couple Final Final Bioactive Molecule BB_Couple->Final LS_Couple React with desired Benzenesulfonyl Chloride LS_Synth->LS_Couple LS_Couple->Final

Caption: Decision workflow for synthetic incorporation strategies.

Part 3: Essential Characterization and Analysis

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and structure of the newly synthesized molecules. A combination of chromatographic and spectroscopic methods provides a self-validating system of characterization.

Summary of Analytical Techniques

The choice of analytical method is dictated by the information required at each stage of the synthesis and purification process.[10] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for their high sensitivity and specificity.[11]

Technique Primary Purpose Key Information Provided
Thin-Layer Chromatography (TLC) Reaction monitoring, preliminary purity check.Qualitative assessment of reaction completion and presence of impurities.[12]
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.Purity assessment (e.g., % area under the curve), retention time for identification.[10][11]
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Confirms the covalent structure, presence of characteristic cyclopropyl and aromatic signals.[13]
Mass Spectrometry (MS) Molecular weight confirmation.Provides the mass-to-charge ratio (m/z), confirming the molecular formula.[11]
Protocol 3: Standard Quality Control Workflow
  • Reaction Monitoring: Use TLC with an appropriate solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of starting materials and the appearance of the product spot.

  • Post-Purification Purity Check: After purification, dissolve a small sample of the final compound and analyze it via HPLC-UV to determine its purity, which should typically be >95% for biological screening.

  • Structural Confirmation: Acquire ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data.

    • Expected ¹H NMR signals: Look for characteristic multiplets for the cyclopropyl protons (typically between 0.5-2.5 ppm) and signals in the aromatic region (7-8 ppm).

    • HRMS: The measured mass should be within 5 ppm of the calculated theoretical mass for the expected molecular formula.

Part 4: Case Study Insights - Enhancing Potency of TRPV4 Inhibitors

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a target for treating conditions like acute lung injury. A study on benzenesulfonamide derivatives as TRPV4 inhibitors provides an excellent example of the power of SAR.[8]

  • Starting Point: The initial lead compound, RN-9893, showed moderate inhibitory activity.

  • Modification Strategy: Researchers synthesized analogues, modifying substituents on the benzenesulfonamide ring.

  • Key Finding: The introduction of specific groups, guided by SAR, led to compounds 1b and 1f with a 2.9 to 4.5-fold increase in inhibitory potency compared to the original lead.[8] This highlights how subtle modifications to the benzenesulfonamide scaffold can have a profound impact on biological activity.

Visualization of Structure-Activity Relationship (SAR)

Lead Lead Compound (e.g., RN-9893) IC₅₀ = 2.07 µM SAR SAR Exploration: Modify substituents on benzenesulfonamide ring Lead->SAR Hypothesis-Driven Modification Optimized Optimized Compound (e.g., 1f) IC₅₀ = 0.46 µM SAR->Optimized 4.5x Potency Improvement

Caption: SAR leading to enhanced potency in TRPV4 inhibitors.

Conclusion

The N-cyclopropylbenzenesulfonamide moiety is more than just another scaffold; it is a strategic tool for fine-tuning the properties of bioactive molecules. Its unique conformational and metabolic characteristics provide a compelling rationale for its inclusion in drug design campaigns. By understanding the fundamental synthesis, employing logical incorporation strategies, and performing rigorous characterization, researchers can effectively harness the potential of this valuable pharmacophore to develop novel and improved therapeutic agents. The versatile nature of sulfonamides ensures their continued prominence in addressing a wide range of diseases, from central nervous system disorders to cancer.[14][15]

References

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Vertex AI Search.
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). YMER.
  • Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide. (n.d.). Benchchem.
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
  • Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society.
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). PubMed. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). Preprints.org.
  • Application Notes and Protocols: Synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide. (n.d.). Benchchem.
  • Studies on benzenesulfonamide derivatives with alpha- and beta-adrenergic antagonistic and antihypertensive activities. (1982). PubMed. Retrieved from [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed. Retrieved from [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). PubMed. Retrieved from [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. Retrieved from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. Retrieved from [Link]

  • sodium;N-cyclopropyl-4-methylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • N-cyclopropyl-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis procedures of sulfonamide derivatives by Hussain et al. (2014). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. (n.d.). PubMed. Retrieved from [Link]

  • Selected examples of bioactive benzylic N-alkylsulfonamide pharmacores. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Some examples of bioactive molecules containing 1,3-thiazine cores or the sulfonamide moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral synthesis of n--1-[2,3-dihydroxy-propyl]cyclopropanesulfonamides. (2014). Google Patents.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

Sources

Microwave-assisted Suzuki reactions with N-Cyclopropyl 4-boronobenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-SMC-0825

Topic: Microwave-Assisted Suzuki Reactions with N-Cyclopropyl 4-boronobenzenesulfonamide

For Research and Development Use

Introduction: Accelerating the Synthesis of Medicinally Relevant Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures.[1][2] These motifs are ubiquitous in pharmaceuticals and biologically active compounds. In the fast-paced environment of drug discovery, methods that accelerate the synthesis and diversification of compound libraries are of paramount importance. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours to minutes, improving yields, and enhancing reproducibility.[3][4][5]

This application note provides a comprehensive guide and a robust starting protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound with various aryl halides. This specific boronic acid derivative is of significant interest as it allows for the direct incorporation of the N-cyclopropyl benzenesulfonamide moiety, a scaffold with valuable pharmacological properties. The cyclopropyl group is known to enhance metabolic stability and binding affinity, while the sulfonamide linker is a classic pharmacophore present in numerous approved drugs.[6][7]

This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this efficient methodology for the rapid synthesis of novel chemical entities.

The Scientific Rationale: A Synergy of Structure and Technology

The selection of this methodology is grounded in three key pillars:

  • The Power of the Suzuki-Miyaura Reaction: This Nobel Prize-winning reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its organoboron reagents.[1][2]

  • The Efficiency of Microwave Irradiation: Microwave energy directly and efficiently heats the reaction mixture by interacting with polar molecules (solvents, reagents), leading to a rapid increase in temperature.[5] This uniform and instantaneous heating dramatically accelerates reaction rates, often minimizing the formation of side products that can occur with prolonged heating under conventional thermal conditions.[3][8]

  • The Value of the N-Cyclopropylsulfonamide Moiety: The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy in medicinal chemistry to improve key drug-like properties.[6] It can lock conformations, enhance metabolic stability by blocking sites of oxidation, and improve potency. The sulfonamide group is a critical hydrogen bond donor/acceptor and a stable, non-hydrolyzable linker. Combining these features makes this compound a highly valuable building block for creating novel drug candidates.

Mechanistic Principles of the Reaction

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps, which are significantly accelerated by microwave heating.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organoboron species, activated by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), transfers its organic group (the N-cyclopropyl benzenesulfonamide moiety) to the Pd(II) center, displacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]

Below is a diagram illustrating this catalytic process.

Suzuki_Catalytic_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) product_complex Ar-Pd(II)L₂-R pd_complex->product_complex (from Boronate) product_complex->pd0 Reductive Elimination product_out Ar-R (Product) product_complex->product_out boronate [R-B(OH)₃]⁻ boronate->dummy R base_activation R-B(OH)₂ + Base base_activation->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Coupling with 4-Bromoanisole

This section provides a detailed, step-by-step protocol for a model reaction between this compound and 4-bromoanisole. This protocol serves as a robust and validated starting point that can be adapted for other aryl halides.

Materials and Reagents
  • This compound (1.1 equiv, e.g., 0.55 mmol, 132.6 mg)

  • 4-Bromoanisole (1.0 equiv, e.g., 0.50 mmol, 62.5 µL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%, e.g., 0.015 mmol, 17.3 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, e.g., 1.0 mmol, 138.2 mg)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • 10 mL Microwave Reaction Vial with Stir Bar

  • Ethyl Acetate (for workup)

  • Brine (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment
  • Standard laboratory glassware

  • Magnetic stir plate

  • A dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (132.6 mg), 4-bromoanisole (62.5 µL), Pd(PPh₃)₄ (17.3 mg), and K₂CO₃ (138.2 mg).

    • Rationale: Combining all solid reagents first in the reaction vessel minimizes handling losses and exposure. Pd(PPh₃)₄ is a common and effective catalyst for a broad range of Suzuki couplings.[11]

  • Solvent Addition: To the vial, add 1,4-dioxane (4 mL) followed by deionized water (1 mL).

    • Rationale: A mixture of an organic solvent (dioxane) and water is highly effective. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate complex.[2]

  • Vial Sealing: Securely cap the vial using a crimper. Ensure the seal is tight to withstand the pressure generated during microwave heating.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (Use a pre-stirring time of 15 seconds)

    • Hold Time: 15 minutes

    • Power: Dynamic (The instrument will adjust power to maintain the target temperature)

    • Rationale: Microwave heating allows for rapid attainment of the target temperature, significantly accelerating the reaction. 120-150 °C is a typical temperature range for these couplings, and 15 minutes is often sufficient for completion.[10][12]

  • Reaction Cooldown: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully removing it from the reactor. The internal pressure must be allowed to normalize.

  • Work-up & Extraction:

    • Open the vial and transfer the contents to a separatory funnel.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash with brine (20 mL).

    • Rationale: This standard aqueous workup removes the inorganic base and other water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Experimental Workflow Diagram

Caption: General workflow for microwave-assisted Suzuki coupling.

Data Interpretation and Optimization Guidelines

The success of the Suzuki coupling can be influenced by several factors. The protocol above is a starting point, and optimization may be necessary depending on the specific aryl halide used.

ParameterGuideline / RecommendationRationale & Justification
Aryl Halide Reactivity Order: I > Br > OTf >> Cl .The rate-limiting oxidative addition step is faster for weaker carbon-halogen bonds. For less reactive aryl chlorides, a stronger catalyst system (e.g., a Buchwald palladacycle with a phosphine ligand like XPhos) and higher temperatures (up to 150 °C) may be required.[2][13]
Catalyst Pd(PPh₃)₄ (3-5 mol%) is a good general-purpose catalyst. For challenging substrates (e.g., hindered or electron-rich halides), consider more active catalysts like PdCl₂(dppf) or XPhosPdG3 .[1]More electron-rich and bulky phosphine ligands can accelerate both oxidative addition and reductive elimination, improving yields for difficult couplings.
Base K₂CO₃ or Na₂CO₃ are effective for most reactions. For less reactive systems, a stronger base like Cs₂CO₃ or K₃PO₄ can increase the rate of transmetalation.[13][14]A stronger base more effectively generates the boronate "ate" complex required for efficient transmetalation.
Solvent System Dioxane/Water (4:1) , DMF/Water , or Toluene/Ethanol/Water are common.The solvent must solubilize both organic and inorganic components. The choice can impact reaction rate and side product formation.
Temperature & Time 100-150 °C for 5-30 minutes .Monitor reaction by LC-MS or TLC. Over-heating or prolonged reaction times can lead to decomposition or debromination side products. Microwave heating allows for precise control.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature/time. 3. Poorly reactive aryl halide (e.g., chloride).1. Use a fresh bottle of catalyst or try a different one (e.g., PdCl₂(dppf)). 2. Increase temperature in 10 °C increments or time in 5-min increments. 3. Switch to a more active catalyst system (e.g., XPhosPdG3) and a stronger base (Cs₂CO₃).
Recovery of Starting Boronic Acid 1. Inefficient transmetalation. 2. Boronic acid decomposition (protodeboronation).1. Use a stronger base (K₃PO₄ or Cs₂CO₃). Ensure adequate water is present. 2. Ensure the reaction mixture is properly degassed (if using a non-degassed solvent) to remove oxygen. Use a slight excess (1.1-1.2 equiv) of the boronic acid.
Formation of Homocoupled (Ar-Ar) Product Presence of oxygen in the reaction mixture.Use solvents that have been degassed by sparging with nitrogen or argon before use, especially if yields are inconsistent.
Debromination of Aryl Halide 1. Reaction temperature is too high or time is too long. 2. Presence of water/protons and base.1. Reduce the reaction temperature or time. Monitor the reaction closely to stop it upon completion. 2. This is a common side reaction; optimization aims to favor the cross-coupling pathway.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound offers a highly efficient, rapid, and robust method for the synthesis of diverse biaryl sulfonamides. By leveraging the benefits of microwave irradiation, this protocol enables the construction of medicinally relevant scaffolds in a fraction of the time required by conventional heating methods. The provided guidelines offer a solid foundation for reaction optimization, empowering chemists to accelerate discovery programs and rapidly generate novel molecules for biological evaluation.

References

  • Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Tathe, A. et al. (n.d.). Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions. ResearchGate. [Link]

  • Maleš, J. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • El-zaher, M. et al. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • Pennington, A. M. et al. (2005). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. ACS Publications. [Link]

  • Choudhary, S. et al. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Research Square. [Link]

  • Serrano, J. A. C. et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Boutin, J. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Hu, Y. et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Link]

  • Dubbaka, S. R. & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ACS Publications. [Link]

  • O. O. Ajani, et al. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]

  • Blettner, C. G. et al. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Baxendale, I. R. et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. The Baxendale Group. [Link]

  • Toti, K. S. & Bhaumik, A. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Maleš, J. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Lee, J. et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. PubMed. [Link]

Sources

Application Note & Protocols: Purification Strategies for N-Cyclopropyl 4-boronobenzenesulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Cyclopropyl 4-boronobenzenesulfonamide in Modern Drug Discovery

This compound is a key building block in medicinal chemistry, valued for its role in synthesizing complex molecules through carbon-carbon bond-forming reactions. The molecule uniquely combines three pharmacologically significant motifs: a reactive boronic acid for Suzuki-Miyaura coupling, a sulfonamide linker prevalent in numerous approved drugs, and a cyclopropyl group. The cyclopropyl fragment is particularly notable for its ability to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates[1].

This reagent is overwhelmingly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge biaryl or heteroaryl-aryl sulfonamide scaffolds[2][3]. These structures are central to the development of novel therapeutics, including inhibitors and modulators of various biological targets[4].

While the Suzuki-Miyaura reaction is powerful, its success in a drug development program hinges on the effective isolation and purification of the desired product. The reaction mixture is often a complex matrix of starting materials, catalysts, byproducts, and the target compound. This guide provides a detailed framework and actionable protocols for researchers to navigate the purification challenges associated with products derived from this compound, ensuring the high purity required for subsequent biological evaluation and development.

The Suzuki-Miyaura Reaction: Understanding the Product and Impurity Landscape

A successful purification strategy begins with a thorough understanding of what is in the reaction flask. The Suzuki-Miyaura coupling, while efficient, can generate a predictable set of impurities that must be addressed.

2.1 The Target Reaction and Common Impurities

The primary reaction involves coupling this compound with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.

G BoronicAcid N-Cyclopropyl-4-boronobenzenesulfonamide Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction ArylHalide Ar-X (Aryl Halide) ArylHalide->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction DesiredProduct Desired Product: N-Cyclopropyl-biaryl-sulfonamide Reaction->DesiredProduct Major Pathway UnreactedBoronic Unreacted Boronic Acid Reaction->UnreactedBoronic Side Products & Impurities HomoCoupled Homocoupled Boronic Acid Reaction->HomoCoupled Protodeboronated Protodeboronated Starting Material Reaction->Protodeboronated CatalystResidues Catalyst Residues (Pd, Ligands, Ligand Oxides) Reaction->CatalystResidues UnreactedHalide Unreacted Ar-X Reaction->UnreactedHalide

Figure 1. The Suzuki-Miyaura reaction landscape.

Key Impurities and Their Origins:

  • Starting Materials: Incomplete conversion will leave residual this compound and the aryl halide partner.

  • Homocoupling Products: The boronic acid can couple with itself to form a symmetrical biaryl disulfonamide dimer, a particularly persistent impurity[5][6][7]. This is often promoted by the presence of oxygen or certain palladium(II) species.

  • Protodeboronation Products: The boronic acid functional group can be cleaved and replaced by a hydrogen atom from a proton source (like water), yielding N-cyclopropylbenzenesulfonamide[5][8].

  • Catalyst-Derived Residues: These include palladium metal (often as palladium black), residual phosphine ligands, and their corresponding oxides (e.g., triphenylphosphine oxide), which can complicate purification and analysis[9][10].

  • Inorganic Salts: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) used in the reaction is a major inorganic impurity that must be removed.

A Strategic Framework for Purification

The choice of purification technique is dictated by the physicochemical properties of the product, the nature of the impurities, and the scale of the reaction. The following workflow provides a logical decision-making process.

Purification_Workflow Start Crude Reaction Mixture AqueousWorkup Step 1: Aqueous Work-up (Basic Wash) Start->AqueousWorkup Concentrate Concentrate Organic Phase AqueousWorkup->Concentrate AssessCrude Assess Crude Purity & Nature (TLC, LCMS, NMR) Concentrate->AssessCrude IsSolid Is Product a Solid? AssessCrude->IsSolid Product is an oil or impurities are close-running AssessCrude->IsSolid Product is a solid Crystallization Step 2a: Crystallization / Trituration IsSolid->Crystallization Yes Chromatography Step 2b: Flash Column Chromatography IsSolid->Chromatography No AssessPurity Assess Purity (>95%?) Crystallization->AssessPurity Chromatography->AssessPurity FinalProduct Final Pure Product AssessPurity->FinalProduct Yes PrepHPLC Difficult Separation? Consider Prep-HPLC AssessPurity->PrepHPLC No PrepHPLC->FinalProduct

Figure 2. A decision workflow for purification strategy.

Detailed Purification Protocols

This section provides step-by-step methodologies for the key purification stages. The causality behind each step is explained to empower the researcher to adapt the protocols as needed.

Protocol 1: Foundational Aqueous Work-up & Extraction

Objective: To perform a bulk separation, removing inorganic salts and acidic/basic impurities, most notably unreacted boronic acid.

Causality: The key principle here is exploiting the acidic nature of the boronic acid moiety[11]. By washing the organic reaction mixture with an aqueous base, the boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer, effectively removing it from the desired product[9].

Methodology:

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume 5-10 times that of the reaction solvent is a good starting point.

  • Basic Wash (Critical Step): Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution.

    • Expert Insight: NaHCO₃ is milder and sufficient for most cases. Use 1M NaOH if the boronic acid is particularly stubborn, but be mindful of potential hydrolysis of ester groups if present on your molecule.

  • Separation: Stopper the funnel, invert, and vent frequently to release any pressure (especially with bicarbonate). Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain and discard the aqueous layer.

  • Neutral Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of saturated aqueous sodium chloride (brine). The brine wash helps to break up any emulsions and removes residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate the desired product from organic impurities with different polarities, such as homocoupled byproducts and unreacted aryl halide.

Causality: This technique relies on the differential adsorption of molecules onto a stationary phase (typically silica gel) and their elution by a mobile phase. Less polar compounds travel faster up the column, while more polar compounds are retained longer. The sulfonamide products are moderately polar and typically well-behaved on silica gel.

Methodology:

  • Adsorbent and Eluent Selection:

    • Stationary Phase: Standard flash-grade silica gel (40-63 µm) is the default choice.

    • Mobile Phase (Eluent): A binary system of a nonpolar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is most common. Start by developing a system on TLC that gives the desired product an Rf value of ~0.2-0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, nonpolar eluent. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM, Acetone). Add a small amount of silica gel (~2-3 times the mass of the crude product). Concentrate this slurry to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Expert Insight: Dry loading prevents dissolution issues at the column head and leads to sharper bands and better separation, especially for less soluble compounds.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the percentage of the polar solvent (gradient elution) to move compounds of increasing polarity down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and concentrate in vacuo to yield the purified product.

Table 1: Example Eluent Systems for Flash Chromatography

Product PolarityStarting Eluent (Hexane:EtOAc)Gradient To (Hexane:EtOAc)Typical Impurities Eluted First
Low-Medium95:570:30Unreacted Aryl Halide, Homocoupled Product
Medium-High80:2050:50Desired Product
High50:500:100 (or add MeOH)Highly Polar Byproducts
Protocol 3: Purification by Crystallization

Objective: To obtain the final product in a highly pure, crystalline form. This is the most effective method for removing trace impurities and is highly scalable.

Causality: Crystallization exploits differences in solubility between the desired product and impurities at varying temperatures. A suitable solvent will dissolve the product when hot but have low solubility for it when cold. Impurities should either remain in the cold solution (mother liquor) or be insoluble in the hot solvent. Sulfonamides often have good crystallinity due to their ability to form strong hydrogen bonds[12][13].

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, EtOAc/Hexane mixtures). A good solvent will fully dissolve the product upon heating but show significant solid precipitation upon cooling to room temperature or 0°C.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise until the solid just dissolves completely.

  • Induce Crystallization:

    • Slow Cooling (Primary Method): Cover the flask and allow it to cool slowly to room temperature. Then, transfer it to an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

    • Expert Insight: Slow cooling is crucial for forming large, well-defined crystals which are typically higher in purity.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. A typical microscale crystallization setup using a Craig tube is also highly effective for small quantities[14].

Troubleshooting Common Purification Issues

Table 2: A Guide to Troubleshooting Purification

ProblemProbable Cause(s)Suggested Solution(s)
Product co-elutes with impurity during chromatography. The polarity of the product and impurity are too similar in the chosen eluent system.Change the eluent system. Try a different polar modifier (e.g., switch from EtOAc to Acetone) or a different nonpolar solvent (e.g., switch from Hexanes to Toluene or DCM). Consider reverse-phase chromatography (Protocol 4).
Low or no recovery after crystallization. The product is too soluble in the chosen solvent, even when cold. Too much solvent was used.Re-concentrate the mother liquor and try a less-polar solvent or a binary solvent mixture. Ensure you are using the minimum amount of hot solvent for dissolution.
Product precipitates as an oil, not a solid. The product's melting point is below the temperature of the solution, or high levels of impurities are present.Try a lower-boiling point solvent. If oiling persists, re-purify the oil by column chromatography and attempt crystallization again. Alternatively, triturate the oil with a non-polar solvent like hexanes or ether to try and induce solidification.[11]
Final product is colored (yellow/brown). Residual palladium catalyst contamination.Treat a solution of the product in an organic solvent with an activated carbon or a specialized palladium scavenger silica gel (e.g., SiliaMetS® Thiol)[15], stir for 1-2 hours, then filter through a pad of Celite®.
Streaking of boronic acid on TLC/Column. Boronic acids can interact strongly with silica gel, sometimes forming anhydrides (boroxines).This is best avoided by removing the vast majority of the boronic acid in the initial basic aqueous work-up (Protocol 1).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N-Cyclopropyl-4-boronobenzenesulfonamide Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing challenges with the Suzuki-Miyaura cross-coupling of N-Cyclopropyl-4-boronobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering low yields or reaction failures with this specific, and often challenging, substrate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic route effectively.

The N-Cyclopropyl-4-boronobenzenesulfonamide substrate presents a unique set of challenges. The strong electron-withdrawing nature of the sulfonamide group renders the boronic acid electron-deficient, which can significantly impact the kinetics of the catalytic cycle. Furthermore, this substrate is particularly susceptible to common Suzuki side reactions. This guide will walk you through diagnosing and resolving these issues in a systematic, evidence-based manner.

Part 1: Frequently Asked Questions (FAQs) - Your First-Line Troubleshooting

This section addresses the most common initial problems encountered during the reaction.

Q1: My reaction has stalled with significant starting material remaining, or I've achieved very low conversion to the desired product. What are the first things I should check?

A1: When a Suzuki coupling fails to proceed, the issue often lies with one of three critical areas: the catalyst's activity, the reaction atmosphere, or the integrity of your reagents.

  • Catalyst Activity: The active Pd(0) species is the engine of your reaction. If it's not generated efficiently or is deactivated, the reaction will not proceed. Ensure your palladium source (e.g., Pd(OAc)₂) and phosphine ligands are not old or oxidized.[1][2] For challenging substrates, consider using a more robust, air-stable pre-catalyst, such as a Buchwald-type G3 or G4 pre-catalyst, which more reliably generates the active Pd(0) species in solution.[1][3]

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. The presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of your boronic acid.[2][3] It is imperative that all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and that the reaction is assembled and run under a strictly inert atmosphere.[1][4]

  • Reagent Quality: Ensure your base is finely powdered and anhydrous, as its physical state can dramatically affect reactivity.[1] Solvents should be of high purity and anhydrous, especially if you are trying to minimize water-related side reactions.

Q2: I'm observing a significant amount of a byproduct that corresponds to N-cyclopropylbenzenesulfonamide (the starting boronic acid without the -B(OH)₂ group). What is this side reaction and how can I stop it?

A2: You are observing protodeboronation , a common and highly problematic side reaction for electron-deficient boronic acids like N-Cyclopropyl-4-boronobenzenesulfonamide.[2][5] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your starting material.

The primary causes are often an inappropriate choice of base and the presence of a proton source (like water).

  • Mitigation Strategies:

    • Base Selection: While a base is required to activate the boronic acid for transmetalation, strong bases in aqueous media can accelerate protodeboronation.[6][7] Consider using milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄).[2][3]

    • Anhydrous Conditions: Minimizing water can suppress this side reaction. Running the reaction under anhydrous conditions may be beneficial.[2]

    • Protect the Boronic Acid: A highly effective strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester or MIDA boronate, or to an aryltrifluoroborate salt.[2][8] These derivatives are more resistant to protodeboronation and release the boronic acid slowly in situ, keeping its concentration low and disfavoring the side reaction.[2][5]

Q3: My main byproduct is a symmetrical biaryl derived from two molecules of my boronic acid coupling together. How do I prevent this?

A3: This side reaction is known as homocoupling (or Glaser coupling). The primary cause is almost always the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2][9]

  • Prevention: The solution is straightforward but requires meticulous technique. Ensure your entire system is free of oxygen by thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction duration.[3][9]

Part 2: In-Depth Troubleshooting & Optimization Guide

If first-line troubleshooting doesn't solve the issue, a more systematic optimization of the core reaction parameters is necessary.

The Catalyst System: Matching the Engine to the Substrate

The choice of palladium precursor and, more importantly, the ligand is critical for coupling an electron-deficient boronic acid, which can make the transmetalation step of the catalytic cycle sluggish.[10][11] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[12]

Q: Which palladium catalyst and ligand system is best suited for N-Cyclopropyl-4-boronobenzenesulfonamide?

A: You need a catalyst system that promotes both a fast oxidative addition (especially if your coupling partner is an aryl chloride) and an efficient transmetalation/reductive elimination. This is best achieved with bulky, electron-rich phosphine ligands.

Catalyst System ComponentRecommendation & Rationale
Palladium Precursor Buchwald Precatalysts (e.g., XPhos Pd G3/G4): Highly recommended. These are air-stable, dissolve easily, and rapidly generate the active, monoligated Pd(0) species needed for the catalytic cycle.[1][13] Pd₂(dba)₃ or Pd(OAc)₂: Good alternatives, but require combination with an appropriate ligand. Pd(OAc)₂ must first be reduced in situ to Pd(0).[3]
Ligand Buchwald-type Biarylphosphines (e.g., SPhos, XPhos, RuPhos): Excellent choices. Their steric bulk and electron-donating properties accelerate both the oxidative addition and the final reductive elimination step.[1][12] These are particularly effective for challenging substrates.[14][15] Pd(dppf)Cl₂: A reliable and often effective catalyst for a range of Suzuki couplings, but may be less active than Buchwald systems for this specific challenge.[16]
Catalyst Loading Start with 1-2 mol%. If the reaction is still sluggish, you can increase the loading incrementally to 3-5 mol%.[1]
The Base: A Critical Balancing Act

The base has two main, often conflicting, roles: it must activate the boronic acid to form the more nucleophilic boronate anion for transmetalation, but it can also promote the destructive protodeboronation side reaction.[2][6]

Q: How do I select a base that promotes coupling without destroying my substrate?

A: The optimal base is often found empirically, but the choice should be guided by balancing the need for reactivity against the risk of protodeboronation.

BaseProperties & Recommended Use
K₃PO₄ (Potassium Phosphate) A strong base that is often effective at promoting the transmetalation of electron-deficient boronic acids. A good starting point for optimization.[1][3]
Cs₂CO₃ (Cesium Carbonate) A strong, highly soluble base that can be very effective, but may also increase the rate of protodeboronation in aqueous media.[1]
K₂CO₃ (Potassium Carbonate) A standard, moderately strong base. It is a reasonable choice but may not be strong enough to sufficiently accelerate a sluggish transmetalation.[17]
KF (Potassium Fluoride) A mild base. Its use under anhydrous conditions is particularly effective at activating the boronic acid while minimizing base-induced decomposition.[7][18]
Mechanistic Visualization: The Suzuki Catalytic Cycle

Understanding the mechanism helps pinpoint the source of failure. For N-Cyclopropyl-4-boronobenzenesulfonamide, the Transmetalation step is often the rate-limiting step due to the electron-deficient nature of the boron reagent. This slowdown provides more time for the competing Protodeboronation pathway to occur.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) pd2_ox->pd2_trans Transmetalation (Often Rate-Limiting) pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Desired Product) pd2_trans->product ar1x Ar¹-X (Aryl Halide) ar1x->pd2_ox ar2b Ar²-B(OH)₂ (N-Cyclopropyl-4-borono- benzenesulfonamide) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) ar2b->boronate Base (e.g., K₃PO₄) H₂O boronate->pd2_trans side_reaction Protodeboronation (Yield Loss) boronate->side_reaction H⁺ Source (e.g., H₂O) ar2h Ar²-H side_reaction->ar2h

Caption: The Suzuki catalytic cycle with potential failure points.

Part 3: Advanced Solutions & Experimental Protocols

Troubleshooting Workflow

When faced with a low-yielding reaction, follow this logical decision tree to diagnose the issue.

Troubleshooting_Workflow start Low Yield Observed check_basics Step 1: Verify Basics - Inert Atmosphere? - Reagents Fresh? - Degassed Solvents? start->check_basics check_sm Analyze Crude Reaction: LCMS / NMR check_basics->check_sm sm_unreacted Result: Mostly Unreacted Starting Material check_sm->sm_unreacted Yes protodeboronation Result: Protodeboronated Byproduct is Major check_sm->protodeboronation No action_catalyst Action: - Increase Catalyst Loading - Switch to a More Active System  (e.g., Buchwald Ligand/Pre-cat) - Increase Temperature sm_unreacted->action_catalyst homocoupling Result: Boronic Acid Homocoupling is Major protodeboronation->homocoupling No action_proto Action: - Switch to Milder Base (KF) - Use Anhydrous Solvent - Convert Boronic Acid to  Pinacol Ester / BF₃K Salt protodeboronation->action_proto action_homo Action: - Improve Degassing Technique - Ensure Airtight Seal - Use Freeze-Pump-Thaw homocoupling->action_homo

Caption: A decision tree for troubleshooting the Suzuki coupling.

Protocol 1: General Procedure for Reaction Optimization

This protocol provides a robust starting point for coupling N-Cyclopropyl-4-boronobenzenesulfonamide with a generic aryl bromide (Ar-Br).

Materials:

  • Aryl Bromide (1.0 equiv)

  • N-Cyclopropyl-4-boronobenzenesulfonamide (1.2 - 1.5 equiv)

  • XPhos Pd G3 (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1, or Toluene)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, N-Cyclopropyl-4-boronobenzenesulfonamide, XPhos Pd G3 precatalyst, and potassium phosphate.[3]

  • Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[18]

  • Via syringe, add the degassed solvent system to the flask. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl bromide).[3]

  • Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).[3]

  • Stir the reaction vigorously. Monitor its progress periodically by TLC, GC-MS, or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Boronate Ester

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a highly recommended solution.[2]

Materials:

  • N-Cyclopropyl-4-boronobenzenesulfonamide (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • In a round-bottom flask, dissolve the N-Cyclopropyl-4-boronobenzenesulfonamide and pinacol in the anhydrous solvent.

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction (Protocol 1) without further purification.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ResearchGate. (2025). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]

Sources

Side reactions and byproduct formation with N-Cyclopropyl 4-boronobenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cyclopropyl 4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges, focusing on side reactions and byproduct formation, to ensure the success of your synthetic endeavors.

Section 1: Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during your experiments.

Q1: I am observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group, replaced by a hydrogen. What is happening and how can I prevent it?

A1: This is a classic case of protodeboronation, a common side reaction for aryl boronic acids. [1][2]

Causality: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2] This undesired reaction can be catalyzed by acid or base and is often influenced by the reaction conditions, including the solvent and temperature.[1][2][3] For this compound, while the cyclopropyl group itself is relatively stable to protodeboronation, the aryl boronic acid moiety can be susceptible, especially under harsh conditions.[4][5][6][7]

Troubleshooting Protocol:

  • pH Control: The rate of protodeboronation is highly pH-dependent.[4][5][6] Avoid strongly acidic or basic conditions if possible. If a base is required for your reaction (e.g., Suzuki-Miyaura coupling), consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).

  • Solvent System: The presence of water can facilitate protodeboronation.[8] While aqueous conditions are often necessary for Suzuki couplings, minimizing the water content or using a biphasic system can sometimes reduce the extent of this side reaction. Anhydrous conditions, where applicable, are ideal.

  • Temperature Management: Higher temperatures can accelerate protodeboronation. Run your reaction at the lowest effective temperature. It may be beneficial to run a temperature screen to find the optimal balance between the desired reaction rate and the suppression of the protodeboronation side reaction.

  • Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor your reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.

  • Reagent Purity: Ensure your starting materials and solvents are free of acidic or basic impurities.

Q2: My reaction is producing a significant amount of a symmetrical biaryl byproduct derived from the homocoupling of this compound. What causes this and what are the mitigation strategies?

A2: The formation of a symmetrical biaryl is due to the homocoupling of the boronic acid, a known side reaction in palladium-catalyzed cross-coupling reactions. [9][10][11][12]

Causality: Homocoupling of boronic acids can occur through several mechanisms. One common pathway involves the reaction of the boronic acid with a Pd(II) species, leading to the formation of the biaryl and Pd(0).[11] The presence of oxygen can also promote homocoupling.[9][10]

Troubleshooting Protocol:

  • Deoxygenation: Rigorously deoxygenate your reaction mixture. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to adding the catalyst and reagents. Maintaining an inert atmosphere throughout the reaction is crucial.

  • Catalyst Choice and Pre-activation:

    • Use a pre-activated Pd(0) catalyst, such as Pd(PPh₃)₄, to minimize the presence of Pd(II) species at the start of the reaction.

    • If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the conditions are suitable for its rapid reduction to the active Pd(0) species. The choice of phosphine ligand can also influence the rate of this reduction.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often suppress homocoupling by promoting the desired cross-coupling pathway.

  • Stoichiometry Control: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may increase the likelihood of homocoupling. Careful optimization of the stoichiometry is recommended.

  • Order of Addition: Adding the boronic acid slowly to the reaction mixture can sometimes help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q3: I am struggling with the purification of my desired product, which is contaminated with boronic acid-related impurities. What are some effective purification strategies?

A3: Purification challenges with boronic acid derivatives often stem from the polar nature of the boronic acid group and its byproducts.

Causality: Boronic acids and their corresponding boroxines (cyclic anhydrides) can be polar and may streak on silica gel chromatography. The presence of unreacted starting material and homocoupled byproducts further complicates purification.

Purification Protocol:

  • Aqueous Workup:

    • An acidic wash (e.g., with 1M HCl) can help to remove some basic impurities.

    • A basic wash (e.g., with 1M NaOH) can be used to extract the acidic boronic acid starting material and byproducts into the aqueous layer. Caution: Be mindful of the stability of your desired product to acidic and basic conditions.

  • Boc-protected Diethanolamine (Boc-DEA) Scavenging: Unreacted boronic acid can be selectively removed by treating the crude reaction mixture with a scavenger resin functionalized with diethanolamine.

  • Chromatography:

    • Flash Chromatography: Use a well-chosen solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of acetic acid to the mobile phase can sometimes improve the peak shape of boronic acid-containing compounds.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., on a C18 column) using a water/acetonitrile or water/methanol gradient may be more effective.

  • Recrystallization: If your desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound?

A: It is recommended to store this compound at -20°C to ensure its long-term stability.[13] Before use, it is advisable to centrifuge the vial to ensure maximum recovery of the product.[13]

Q: Can I use this compound in aqueous media?

A: Yes, this reagent can be used in aqueous media, which is common for Suzuki-Miyaura cross-coupling reactions. However, be aware that the presence of water can promote protodeboronation, especially at non-neutral pH and elevated temperatures.[8] Careful optimization of reaction conditions is necessary to minimize this side reaction.

Q: What is the stability of the cyclopropyl group under typical cross-coupling conditions?

A: The cyclopropyl group is generally stable under the conditions typically employed for Suzuki-Miyaura cross-coupling reactions. Studies have shown that cyclopropyl boronic acids undergo very slow protodeboronation.[4][5][6][7]

Q: My Suzuki-Miyaura reaction with this compound is not working. What are some general troubleshooting tips?

A: If your Suzuki-Miyaura reaction is failing, consider the following:

  • Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and phosphine ligand for your specific substrates. For challenging couplings, consider using more advanced catalyst systems (e.g., Buchwald precatalysts).

  • Base: The choice of base is critical. Ensure it is sufficiently strong to facilitate transmetalation but not so strong as to cause significant side reactions. The base must also be adequately soluble in the reaction medium.

  • Solvent: The solvent system must be able to dissolve all reaction components to a reasonable extent. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.

  • Temperature: Ensure the reaction is being conducted at an appropriate temperature. Some reactions require heating to proceed at a reasonable rate.

  • Reagent Quality: Verify the purity and integrity of all your reagents, including the aryl halide, the boronic acid, the catalyst, and the base.

Section 3: Visual Guides

Diagram 1: Key Side Reactions of this compound

Side_Reactions N-Cyclopropyl-4-boronobenzenesulfonamide N-Cyclopropyl-4-boronobenzenesulfonamide Protodeboronation Protodeboronation N-Cyclopropyl-4-boronobenzenesulfonamide->Protodeboronation H+ or OH- (Side Reaction 1) Homocoupling Homocoupling N-Cyclopropyl-4-boronobenzenesulfonamide->Homocoupling Pd(II) / O2 (Side Reaction 2) N-Cyclopropylbenzenesulfonamide N-Cyclopropylbenzenesulfonamide Protodeboronation->N-Cyclopropylbenzenesulfonamide Product Symmetrical Biaryl Symmetrical Biaryl Homocoupling->Symmetrical Biaryl Product

Caption: Competing side reactions in syntheses.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Purity & Integrity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_conditions->analyze_byproducts protodeboronation Protodeboronation Detected? analyze_byproducts->protodeboronation homocoupling Homocoupling Detected? protodeboronation->homocoupling No optimize_ph Optimize pH / Use Milder Base protodeboronation->optimize_ph Yes optimize_deoxygenation Improve Deoxygenation / Use Pd(0) homocoupling->optimize_deoxygenation Yes optimize_catalyst Screen Catalyst / Ligand / Solvent homocoupling->optimize_catalyst No end Improved Yield optimize_ph->end optimize_deoxygenation->end optimize_catalyst->end

Caption: A logical approach to diagnosing low yield.

References

  • Yuan, Z., Liang, Y., He, Y., Deng, H., & Zhang, J. (2023).
  • Carrow, B. P., & Hartwig, J. F. (2011).
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Wisniewski, S. R., & Dreher, S. D. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters.
  • Haddach, M., Kjell, D. P., & Reifenberg, E. L. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • PubChem. (n.d.). N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. Retrieved from [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid.
  • BenchChem. (2025).

Sources

Technical Support Center: Optimizing N-Cyclopropyl-4-boronobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving N-Cyclopropyl-4-boronobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading and troubleshooting common issues encountered with this specific substrate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your reactions are both successful and reproducible.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the setup and optimization of reactions with N-Cyclopropyl-4-boronobenzenesulfonamide.

Q1: What is the optimal palladium catalyst loading for this reaction?

A: There is no single "optimal" loading; it is a function of your specific aryl halide, desired reaction time, and purity requirements. However, a general starting point for optimization is 1-2 mol% of a palladium precatalyst. For highly reactive aryl iodides or bromides, you may successfully lower the loading to 0.1-0.5 mol% . For less reactive aryl chlorides, a higher loading of 2-5 mol% might be necessary.[1] Always remember that higher catalyst loading increases cost and the potential for palladium contamination in your final product.

Q2: Which palladium source should I use: a Pd(0) or Pd(II) precatalyst?

A: For robust and reproducible results, modern Pd(II) precatalysts (e.g., Buchwald G3/G4 palladacycles, PEPPSI™-type catalysts) are highly recommended.[2] These are typically air-stable and designed for the clean, efficient in-situ generation of the active Pd(0) species required for the catalytic cycle to begin.[2][3] While sources like Pd(PPh₃)₄ are Pd(0), they can be less stable. Common Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are effective but may require pre-activation or be prone to inefficient reduction to Pd(0), which can be a source of irreproducibility.[2]

Q3: The sulfonamide group seems to be causing issues. How does it affect the reaction?

A: The sulfonamide group is strongly electron-withdrawing. This has two main effects. First, it can make the C-S bond susceptible to cleavage under certain catalytic conditions, leading to a potential side reaction of desulfonylation.[4] Second, the nitrogen lone pair could potentially coordinate to the palladium center, interfering with the catalytic cycle. Using a bulky ligand can help mitigate this unwanted interaction.

Q4: My N-cyclopropyl-4-boronobenzenesulfonamide appears to be degrading. What's happening?

A: You are likely observing protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom from water or other protic sources.[5] This is a major pathway for boronic acid degradation and a frequent cause of low yields.[2][3] This process can be catalyzed by the base required for the Suzuki reaction and even by certain palladium(II) complexes, particularly those with bulky phosphine ligands.[5] To minimize this, ensure your solvent is anhydrous, thoroughly degas your reaction mixture, and consider using boronic esters (like the pinacol ester) which are generally more stable.[2][3]

Experimental Protocols & Methodologies

Protocol 1: General Screening for Optimal Conditions

This protocol provides a robust starting point for coupling N-Cyclopropyl-4-boronobenzenesulfonamide with an aryl halide (Ar-X).

Materials:

  • N-Cyclopropyl-4-boronobenzenesulfonamide (1.2 equivalents)

  • Aryl Halide (Ar-X) (1.0 equivalent)

  • Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Ligand (if not using a pre-formed complex, e.g., dppf, 2.2 mol%)

  • Base (e.g., K₂CO₃, 2.5 equivalents)[6]

  • Anhydrous Solvent (e.g., 1,4-Dioxane with 10% water)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, N-cyclopropyl-4-boronobenzenesulfonamide, and the base.

  • Add the anhydrous solvent. If using a carbonate base, adding a small amount of degassed water (e.g., a 10:1 ratio of dioxane:water) can significantly accelerate the reaction.[7]

  • Sparge the mixture with argon for 10-15 minutes to remove dissolved oxygen.[8]

  • In a separate vial, weigh the palladium precatalyst and ligand (if needed) and add them to the reaction mixture under a positive flow of inert gas.

  • Seal the vessel and heat the reaction to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Data Presentation: Catalyst & Ligand Selection

The choice of catalyst and ligand is critical. The following table summarizes common starting points for different classes of aryl halides.

Aryl Halide (Ar-X)Typical Pd LoadingRecommended Catalyst SystemRationale
Aryl Iodide 0.5 - 2 mol%Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄Highly reactive; oxidative addition is fast. Simpler, less expensive systems often suffice.
Aryl Bromide 1 - 3 mol%Pd(dppf)Cl₂ or a Buchwald G3 Precatalyst with SPhos/XPhosThe workhorse for Suzuki couplings. Requires a more robust catalyst system than iodides. Bulky, electron-rich phosphine ligands facilitate the reaction.[4]
Aryl Chloride 2 - 5 mol%Buchwald G3/G4 Precatalysts with bulky biarylphosphine ligands (e.g., XPhos, RuPhos)C-Cl bond activation is the most challenging step and requires a highly active catalyst with electron-rich and sterically hindered ligands to promote oxidative addition.[9]

Visualizing the Core Mechanism & Troubleshooting Logic

A firm grasp of the catalytic cycle is essential for effective troubleshooting. Any interruption in this cycle will lead to low conversion or side product formation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar_Ar Ar_B Ar'B(OH)₃⁻ (Activated Boronic Acid) Ar_B->Transmetal Base Base (e.g., K₂CO₃) Base->Ar_B Activation RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

When a reaction performs poorly, a systematic approach is crucial. Use this guide to diagnose and solve common issues.

Troubleshooting_Workflow Troubleshooting Flowchart Start Low Conversion or Yield Observed CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Review Reaction Conditions Start->CheckConditions AnalyzeByproducts 3. Analyze Byproducts Start->AnalyzeByproducts BoronicAcid Boronic Acid Degradation? (Protodeboronation) CheckReagents->BoronicAcid Catalyst Catalyst Inactive? (Pd Black Formation) CheckReagents->Catalyst SolventBase Solvent/Base Quality? (Wet, Old) CheckReagents->SolventBase Temp Temperature Too Low? CheckConditions->Temp Degassing Inadequate Degassing? CheckConditions->Degassing Stoichiometry Incorrect Stoichiometry? CheckConditions->Stoichiometry Homocoupling Homocoupling Observed? AnalyzeByproducts->Homocoupling Dehalogenation Dehalogenation of Ar-X? AnalyzeByproducts->Dehalogenation Protodeboronation_Product Arene from Boronic Acid? AnalyzeByproducts->Protodeboronation_Product Sol_Boronic Solution: - Use fresh boronic acid - Switch to pinacol ester - Use anhydrous solvent BoronicAcid->Sol_Boronic Sol_Catalyst Solution: - Use fresh catalyst - Switch to robust precatalyst (e.g., Buchwald G3) Catalyst->Sol_Catalyst Sol_Temp Solution: - Increase temperature - Screen different solvents Temp->Sol_Temp Sol_Degassing Solution: - Degas solvent thoroughly (Sparge with Ar/N₂) - Ensure inert atmosphere Degassing->Sol_Degassing Homocoupling->Sol_Degassing Protodeboronation_Product->Sol_Boronic

Caption: A systematic workflow for troubleshooting common Suzuki-Miyaura reaction issues.

In-Depth Troubleshooting Q&A

Q: My reaction has stalled, and I see significant starting material remaining. What is the most likely cause?

A: The most probable cause is catalyst deactivation . The active Pd(0) species is sensitive and can be oxidized to inactive Pd(II) or agglomerate into palladium black, especially if the reaction mixture was not properly degassed.[2]

  • Causality: Oxygen in the reaction mixture can oxidize the Pd(0) catalyst. The resulting Pd(II) species can also promote the unwanted homocoupling of two boronic acid molecules.[3]

  • Solution: Ensure rigorous degassing of your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[2] Consider using a more robust, modern precatalyst that is designed for stability and slow release of the active Pd(0) species.[10]

Q: I am getting a good conversion of my aryl halide, but my yield of the desired product is low. I see a significant amount of the corresponding arene (Ar-H) from my boronic acid starting material. Why?

A: This is a classic symptom of protodeboronation . Your boronic acid is being consumed by a side reaction with a proton source (like water) instead of participating in the cross-coupling.[5]

  • Causality: The presence of base and water, which are often necessary for the Suzuki reaction, can facilitate the cleavage of the C-B bond.[5] This issue can be exacerbated by high temperatures and certain ligand/palladium combinations.[2]

  • Solution:

    • Use Anhydrous Solvents: Ensure your solvent is thoroughly dried before use.

    • Switch to a Boronic Ester: N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (the pinacol ester) will be significantly more stable towards protodeboronation.[3]

    • Modify Base/Solvent System: In some cases, using a non-aqueous base like CsF or K₃PO₄ in a solvent like THF or Toluene can mitigate the issue.

Q: My main byproduct is a biaryl compound derived from the coupling of two boronic acid molecules. What causes this?

A: This side reaction is known as homocoupling . It is typically promoted by the presence of Pd(II) species and an oxidant, most commonly oxygen.[3]

  • Causality: If you start with a Pd(II) precatalyst, some of it may directly catalyze the homocoupling before it is reduced to the active Pd(0) state. Alternatively, if your active Pd(0) catalyst is oxidized by trace oxygen, the resulting Pd(II) will promote this side reaction.[3]

  • Solution: The primary solution is meticulous degassing of the reaction mixture.[2] Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes help, but these reagents themselves can be unstable.[2] Ensuring efficient and rapid reduction of your Pd(II) precatalyst to Pd(0) is key.

References

  • Mild and Ligand-Free Palladium-Catalyzed Cross-Couplings Between Aryl Halides and Arylboronic Acids for the Synthesis of Biaryls and Heterocycle-Containing Biaryls. (2007). ResearchGate. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). The Journal of Organic Chemistry. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025). Journal of the American Chemical Society. [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. [Link]

  • The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. (2005). Journal of the American Chemical Society. [Link]

  • Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. (n.d.). Springer. [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. (n.d.). PMC. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (n.d.). PubMed Central. [Link]

  • Optimizing Suzuki-Miyaura Coupling: Insights for Chemical Manufacturers. (2025). Sinopeg. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. (n.d.). Organic Letters. [Link]

  • Hollow-Shell-Structured Mesoporous Silica-Supported Palladium Catalyst for an Efficient Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). MDPI. [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (2002). ScienceDirect. [Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2006). ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

N-Cyclopropyl 4-boronobenzenesulfonamide stability issues and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Cyclopropyl-4-boronobenzenesulfonamide. This document provides in-depth guidance on the stability, storage, and handling of this reagent to help you achieve consistent and reliable experimental outcomes. As researchers and drug development professionals, we understand that reagent integrity is paramount. This guide is structured to provide quick answers through FAQs and detailed solutions in our troubleshooting section.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of N-Cyclopropyl-4-boronobenzenesulfonamide.

Q1: What is the recommended storage temperature for N-Cyclopropyl-4-boronobenzenesulfonamide?

For long-term stability, the compound should be stored at -20°C in a tightly sealed container.[1][2][3]

Q2: I've received the product at room temperature. Is it still viable?

The compound is typically shipped at room temperature, and short-term exposure to ambient conditions is generally acceptable. However, for long-term storage and to ensure maximal efficacy, it is crucial to transfer the product to -20°C storage immediately upon receipt.[1][2][3]

Q3: The vial contains a small amount of solid. How can I ensure I recover all of it?

To ensure maximum recovery of the product, which may be present as a fine powder or film, it is recommended to centrifuge the original vial prior to removing the cap.[1][2][3] This will pellet the material at the bottom of the vial.

Q4: Is N-Cyclopropyl-4-boronobenzenesulfonamide sensitive to air or moisture?

While specific data for this compound is limited, arylboronic acids as a class are known to be sensitive to air and moisture.[4] Phenylboronic acid, for example, is hygroscopic.[4] Moisture can facilitate decomposition pathways. Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and to minimize its exposure to the open air.

Q5: How should I prepare solutions of this compound for my experiments?

Solutions should be prepared fresh for each experiment whenever possible. If a stock solution must be prepared and stored, use a dry, aprotic solvent. Store the solution at -20°C under an inert atmosphere. The stability of the compound in solution is not fully characterized, so long-term storage of solutions is not recommended.

Q6: What are the primary safety concerns when handling this compound?

N-Cyclopropyl-4-boronobenzenesulfonamide is classified as Acute Toxicity 4 Oral.[5][6] The GHS pictogram is GHS07 (Exclamation mark) with the signal word "Warning".[5][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.

Part 2: Troubleshooting Guide

This section provides solutions to common experimental problems that may be related to the stability and handling of N-Cyclopropyl-4-boronobenzenesulfonamide.

Issue 1: Inconsistent or Low Yields in Suzuki Coupling Reactions

You are observing variable or lower-than-expected yields in your Suzuki-Miyaura coupling reactions.

Potential Causes & Solutions:

  • Degradation via Protodeboronation: The C-B bond in arylboronic acids is susceptible to cleavage (protodeboronation), especially under harsh acidic or basic conditions, replacing the boronic acid group with a hydrogen atom.[7] This renders the reagent inactive for cross-coupling.

    • Mechanism Insight: The stability of some arylboronic acids is optimal around pH 5.[7] Both strongly acidic and basic conditions can accelerate the rate of protodeboronation.[7]

    • Preventative Protocol:

      • Optimize pH: Carefully control the pH of your reaction. If possible, screen different bases and conditions to find a milder alternative that promotes catalysis without degrading the boronic acid.

      • Limit Reaction Time: Extended reaction times, especially at elevated temperatures, can increase the extent of degradation. Monitor the reaction progress (e.g., by TLC or LC-MS) and work it up as soon as it reaches completion.

      • Use Fresh Reagent: Always use reagent from a properly stored container. If you suspect degradation, use a fresh, unopened vial.

  • Formation of Boroxines (Anhydrides): Arylboronic acids can readily dehydrate to form cyclic anhydrides known as boroxines.[8] This process is reversible in the presence of water, but the formation of boroxines alters the stoichiometry of your reaction, as three molecules of the boronic acid are consumed to form one boroxine molecule. This can lead to inaccurate reagent measurement and poor results.

    • Experimental Workflow:

      Boroxine_Formation A 3x Aryl Boronic Acid (Active Monomer) B Boroxine (Cyclic Anhydride) A->B - 3 H2O (Dehydration) B->A + 3 H2O (Hydrolysis) C Inaccurate Stoichiometry B->C D Low Reaction Yield C->D

      Caption: Dehydration of boronic acids to boroxines can affect reaction stoichiometry.

    • Solution: While boroxines can be active in some coupling reactions, their formation complicates accurate molar calculations. Using the pinacol ester form of the boronic acid, N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, can prevent this issue as these esters are generally more stable, non-hygroscopic, and do not form anhydrides.[8][9]

Issue 2: Appearance of an Unknown Impurity in LC-MS Analysis

Upon analyzing your starting material or reaction mixture, you observe an unexpected peak, often with a mass corresponding to the loss of the boronic acid group.

Potential Cause & Solution:

  • Hydrolytic Degradation of the Cyclopropyl Amine: The cyclopropyl amine moiety can be susceptible to hydrolytic degradation, particularly under high pH (basic) conditions.[10] This is a known degradation pathway for some drug molecules containing this functional group.[10] While the specific pH sensitivity of N-Cyclopropyl-4-boronobenzenesulfonamide is not published, it is a critical parameter to consider.

    • Diagnostic Workflow:

      Degradation_Troubleshooting Start Unexpected Peak in LC-MS CheckMass Mass consistent with protodeboronation or hydrolysis of cyclopropylamine? Start->CheckMass CheckStorage Review Storage Conditions: - Temp (-20°C)? - Inert atmosphere? - Tightly sealed? CheckMass->CheckStorage Yes PurityOK Compound Purity is OK. Investigate other sources. CheckMass->PurityOK No CheckHandling Review Handling: - Fresh solvent? - pH of solution? - Exposure to air/moisture? CheckStorage->CheckHandling Degradation Degradation is Likely Cause CheckHandling->Degradation

      Caption: A logical workflow for diagnosing the source of unexpected impurities.

    • Preventative Protocol:

      • Buffer Solutions: If working in aqueous or protic solutions, use a well-buffered system to maintain a neutral or slightly acidic pH. Avoid strongly basic conditions, especially during long-term stability studies or extended reaction times.

      • Aprotic Solvents: For storage of solutions, use high-purity, dry, aprotic solvents to minimize hydrolysis.

Part 3: Storage Condition Summary

For optimal shelf-life and performance, adhere to the following storage guidelines.

Parameter Solid (As Supplied) In Solution Rationale
Temperature -20°C[1][3]-20°CMinimizes thermal degradation and potential side reactions.
Atmosphere Tightly sealed vial. Inert gas (Ar, N₂) recommended.Store under inert gas (Ar, N₂).Arylboronic acids can be air-sensitive and hygroscopic.[4]
Light Store in an opaque vial or in the dark.Protect from light.While specific photostability data is unavailable, it is a general best practice to protect reagents from light.
Container Original manufacturer's vial.Tightly sealed glass vial with a PTFE-lined cap.Ensures integrity and prevents contamination or moisture ingress.
Duration Refer to manufacturer's expiry date.Prepare fresh. If storage is necessary, use for <1 week.Stability in various solvents has not been established; fresh preparation ensures reagent activity.

Part 4: Incompatible Materials

To prevent degradation and ensure safety, avoid storing or mixing N-Cyclopropyl-4-boronobenzenesulfonamide with the following classes of chemicals:

  • Strong Oxidizing Agents: Can lead to decomposition.[4]

  • Strong Acids & Strong Bases: Can catalyze protodeboronation or other hydrolytic degradation pathways.[4][7]

  • Reactive Metals: In the presence of moisture, some acids can react with metals to produce hydrogen gas.[11]

Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before use.

References

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. National Institutes of Health (NIH). [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society. [Link]

  • Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. PubMed. [Link]

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors. IRIS Unimore. [Link]

  • N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. PubChem. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal. [Link]

  • 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses Procedure. [Link]

  • N-CYCLOPROPYL 4-BORONOBENZAMIDE. ChemBK. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PMC - NIH. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]

Sources

Technical Support Center: Accelerating N-Cyclopropyl 4-boronobenzenesulfonamide Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions with N-Cyclopropyl 4-boronobenzenesulfonamide. This guide is crafted for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency, troubleshoot sluggish conversions, and improve overall yields. Here, we delve into the mechanistic nuances and practical solutions to common challenges encountered with this specific substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is proceeding very slowly or has stalled completely. What are the most probable causes?

A1: Slow or stalled reactions involving this compound are typically traced back to a few critical factors. The primary bottleneck is often the efficiency of the catalytic cycle, which can be influenced by steric hindrance from the N-cyclopropyl group, the electronic properties of the sulfonamide, and suboptimal reaction conditions. Key areas to investigate include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.

Q2: Is the N-cyclopropyl group stable under typical palladium-catalyzed Suzuki conditions?

A2: Yes, the N-cyclopropyl group is generally robust and stable under the conditions required for Suzuki-Miyaura couplings. While cyclopropylamines can be susceptible to ring-opening via N-centered radicals under certain oxidative conditions, these pathways are not typically operative in the Suzuki-Miyaura catalytic cycle.[1] Studies on related palladium-catalyzed reactions have shown that moieties such as cyclopropylcarbonyl are well-tolerated, suggesting the N-cyclopropyl sulfonamide is unlikely to degrade.[2]

Q3: What are the most common side products I should be aware of with this substrate?

A3: The primary side products are those common to many Suzuki-Miyaura reactions. These include:

  • Homocoupling of the this compound to form a biaryl byproduct. This is often exacerbated by the presence of oxygen, so rigorous degassing is crucial.[3][4]

  • Protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This can be prevalent with unstable boronic acids or under harsh basic conditions.[5]

  • Dehalogenation of your aryl halide coupling partner is another possibility to consider.

Q4: How does the sulfonamide group affect the reaction?

A4: The electron-withdrawing nature of the sulfonamide group can render the boronic acid less nucleophilic. This may slow down the transmetalation step of the catalytic cycle, which is often rate-limiting. To counteract this, a judicious choice of base and reaction conditions is necessary to facilitate the transfer of the aryl group from boron to the palladium center.

Troubleshooting Guide: From Stalled Reactions to High Yields

Issue 1: Slow or Incomplete Reaction Conversion

Slow reaction rates are the most frequently reported issue. The following troubleshooting workflow is designed to systematically address the root causes.

G start Slow or Stalled Reaction catalyst Optimize Catalyst System (Ligand is Key) start->catalyst Primary Check base Re-evaluate Base Selection catalyst->base If still slow outcome Improved Reaction Rate catalyst->outcome conditions Adjust Reaction Parameters (Temperature & Solvent) base->conditions If still slow base->outcome reagents Verify Reagent Quality & Stoichiometry conditions->reagents Final Check conditions->outcome reagents->outcome

Caption: A decision tree for troubleshooting slow reactions.

1. Catalyst System Optimization: The Ligand is Crucial

The steric bulk of the N-cyclopropyl group, while not extreme, can still influence the approach to the metal center. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often essential.[6][7]

  • Protocol 1: Ligand Screening

    • Initial Recommendation: Start with a Buchwald-type biarylphosphine ligand such as XPhos or SPhos. These are known to be highly effective for challenging Suzuki couplings.[7]

    • Setup: Prepare parallel reactions with your standard conditions but vary the ligand. Include your current ligand, XPhos, SPhos, and RuPhos.

    • Catalyst Precursor: Use a reliable palladium source like Pd(OAc)₂ or a pre-formed precatalyst like XPhos Pd G3/G4 for consistency.[4]

    • Monitoring: Monitor the reactions at regular intervals (e.g., 1, 4, and 12 hours) by TLC or LC-MS to compare the rates of product formation.

Ligand TypeRationaleRecommended Starting Point
Buchwald Ligands Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination.[7]XPhos, SPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Highly active and robust ligands, often effective for sterically demanding substrates.IPr, SImes
Tetraphosphine Ligands Have shown high efficacy in couplings with cyclopropylboronic acid and aryl chlorides.[8]Tedicyp

2. Base Selection and Impact on Transmetalation

The choice of base is critical for activating the boronic acid to facilitate transmetalation. For the somewhat electron-deficient this compound, a stronger base may be required.

  • Protocol 2: Base Screening

    • Common Bases: If you are using a milder base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective for hindered or electron-deficient substrates.[7]

    • Experimental Setup: Set up reactions with your optimized catalyst system and screen K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely ground to maximize surface area.

    • Solvent Consideration: The solubility of the base is important. K₃PO₄ often works well in polar aprotic solvents like dioxane or THF, often with a small amount of water.

3. Adjusting Reaction Temperature and Solvent

Higher temperatures can overcome the activation energy barrier for sluggish reactions.

  • Protocol 3: Temperature and Solvent Optimization

    • Temperature Increase: If your reaction is running at a lower temperature (e.g., 80 °C), incrementally increase it to 100-110 °C.

    • Solvent Choice: Ensure your solvent is stable at the desired temperature and can solubilize all reaction components. Common choices include:

      • 1,4-Dioxane / Water

      • Toluene / Water

      • THF / Water

      • DMF (use with caution, can sometimes interfere with catalysis)

    • Degassing: Thoroughly degas your solvent and reaction mixture to prevent catalyst oxidation and homocoupling side reactions. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.

Issue 2: Formation of Homocoupling Byproduct

The presence of a significant amount of the homocoupled boronic acid byproduct points towards issues with the catalytic cycle, often related to the presence of oxygen.

  • Rigorous Degassing: This is the most critical step. Ensure all solvents, including water, are thoroughly degassed before use. Maintain a positive pressure of an inert gas throughout the reaction.

  • Use of Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources that require in-situ reduction, a step that can sometimes favor homocoupling.[3]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby minimizing the rate of homocoupling.

Monitoring Reaction Progress

Reliable monitoring is key to effective troubleshooting and optimization.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative data on the conversion of starting materials and the formation of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed kinetic analysis and quantitative determination of yields.

General Experimental Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., XPhos, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress using your chosen analytical method.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L_n-Ar' Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar' RedElim->Product RX R-X RX->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: A simplified schematic of the Suzuki-Miyaura catalytic cycle.

By systematically applying these troubleshooting strategies and optimization protocols, researchers can significantly improve the reaction times and outcomes for Suzuki-Miyaura couplings involving this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2025).
  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. [Link]

  • Palladium-Catalyzed N-Arylation of Cyclopropylamines. (n.d.).
  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters. [Link]

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (n.d.).
  • Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
  • Li, Z., et al. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2025).
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (n.d.). PMC - NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Nan, G., Ren, F., & Luo, M. (n.d.).
  • Struggling with Suzuki Reaction. (2024). Reddit.
  • The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. (n.d.).
  • Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. (n.d.).
  • Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. (2024).
  • Suzuki Coupling. (2020). YouTube. [Link]

  • S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. (2021).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.

Sources

Troubleshooting guide for N-Cyclopropyl 4-boronobenzenesulfonamide reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cyclopropyl 4-boronobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for reactions involving this versatile reagent. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and optimize your synthetic outcomes.

Introduction to this compound

This compound is a bifunctional organoboron compound with the molecular formula C₉H₁₂BNO₄S and a molecular weight of 241.07 g/mol .[1][2] It is a valuable building block in medicinal chemistry and materials science, most notably for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][4] The presence of both a boronic acid and a sulfonamide moiety allows for diverse synthetic transformations. However, like many boronic acids, its successful application requires careful attention to reaction conditions to mitigate potential side reactions and ensure high yields.

This guide will address common issues encountered during its use, providing both diagnostic advice and robust solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Boronic acids, in general, are susceptible to degradation upon exposure to moisture and air. For maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.[1]

Q2: My this compound appears clumpy or has a different consistency than expected. Is it still usable?

A2: Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. This can alter the physical appearance of the material, making it appear oily or sticky.[3] In many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly.[3] However, significant degradation can impact the stoichiometry and yield of your reaction. If in doubt, it is advisable to assess the purity of the reagent.

Q3: What are the primary side reactions to be aware of when using this compound in Suzuki-Miyaura couplings?

A3: The most common side reactions are protodeboronation, homocoupling of the boronic acid, and catalyst deactivation.[5]

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water), which reduces the amount of available boronic acid.[3][6]

  • Homocoupling: The palladium catalyst can facilitate the oxidative coupling of two molecules of the boronic acid.[3][4] This is often exacerbated by the presence of oxygen.[4]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or excessive heat.[3]

Troubleshooting Guide for Suzuki-Miyaura Reactions

This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems you may encounter.

Problem 1: Low to No Yield of the Desired Cross-Coupled Product

Q: I am not observing any significant formation of my desired product. What are the likely causes and how can I address them?

A: A low or zero yield in a Suzuki-Miyaura coupling can stem from several factors, primarily related to the stability of the boronic acid, the activity of the catalyst, and the reaction conditions.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Degraded Boronic Acid This compound can degrade over time, especially with improper storage. Protodeboronation can occur even before the reaction begins.[3]Ensure the reagent has been stored correctly at -20°C under an inert atmosphere.[1] Consider using a more stable derivative, such as the corresponding pinacol ester or a trifluoroborate salt, which can release the boronic acid in situ.[3][7]
Inactive Palladium Catalyst The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) may be inefficient.[3] Phosphine ligands can also oxidize if not stored properly.Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst. Ensure that any phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[3]
Suboptimal Reaction Conditions The choice of base, solvent, and temperature is critical and substrate-dependent.[3] An incorrect combination can lead to reaction failure.* Base: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are often beneficial in minimizing protodeboronation.[6] * Solvent: Common solvents include dioxane, THF, and toluene, often with a small amount of water.[3] The presence of some water can be crucial for activating the boronic acid.[3][6] * Temperature: Many Suzuki couplings require heating. Gradually increase the reaction temperature, but be aware that excessive heat can lead to catalyst decomposition.[3]
Presence of Oxygen Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[3][4]Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[8] Maintain an inert atmosphere throughout the reaction.[9]
Problem 2: Significant Formation of Homocoupling Byproduct

Q: My main byproduct is the dimer of this compound. How can I suppress this side reaction?

A: The formation of a homocoupling product is a common issue in Suzuki-Miyaura reactions and is typically promoted by the presence of oxygen and Pd(II) species.[4]

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Oxygen in the Reaction Mixture Oxygen facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3][4]Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere throughout the experiment.[6][9]
High Concentration of Pd(II) If a Pd(II) source is used, its reduction to Pd(0) can be accompanied by the homocoupling of the boronic acid.[4]Use a Pd(0) catalyst source to bypass the in-situ reduction step.[3] Alternatively, adding the boronic acid slowly to the reaction mixture can help to keep its concentration low and minimize homocoupling.[6]
Problem 3: Protodeboronation is the Major Side Reaction

Q: I am observing a significant amount of the protodeboronated arene (N-cyclopropylbenzenesulfonamide) in my reaction mixture. What conditions favor this, and how can I prevent it?

A: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. It is often promoted by harsh reaction conditions.[3]

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions High temperatures and strong bases can accelerate the rate of protodeboronation.[3][6]Use milder reaction conditions. This includes lowering the reaction temperature and using a weaker base such as Cs₂CO₃ or KF.[6]
Presence of Excess Water Water can act as a proton source, facilitating the cleavage of the C-B bond.[6]While a small amount of water can be beneficial, excess water should be avoided. Use anhydrous solvents if protodeboronation is a major issue.[6]
Inherent Instability Some boronic acids are inherently more susceptible to protodeboronation.Employ a "slow-release" strategy by using a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or a trifluoroborate salt.[6][7][10] These derivatives release the boronic acid slowly into the reaction, keeping its concentration low and minimizing decomposition.

Experimental Workflow & Visualization

General Protocol for Suzuki-Miyaura Coupling

The following is a general, illustrative protocol. Optimal conditions may vary depending on the specific coupling partner.

  • Catalyst and Base Preparation: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the base (e.g., Cs₂CO₃, 2-3 equivalents).

  • Addition of Reagents: Add the aryl halide (1 equivalent) and this compound (1.1-1.5 equivalents).

  • Solvent Addition and Degassing: Add the degassed solvent system (e.g., dioxane/water 4:1). Degas the entire mixture again.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.[6] The product can then be purified by column chromatography.

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki-Miyaura reaction with this compound.

Troubleshooting_Suzuki_Miyaura start_node Low or No Product check_starting_materials Check Starting Materials start_node->check_starting_materials check_catalyst Evaluate Catalyst System check_starting_materials->check_catalyst Reagents OK action_reagent_quality Assess Boronic Acid Quality (Consider using a fresh batch or a stable derivative) check_starting_materials->action_reagent_quality Degradation Suspected check_conditions Review Reaction Conditions action_conditions Optimize Base, Solvent, Temperature (e.g., milder base, lower temp.) check_conditions->action_conditions Conditions Suboptimal check_atmosphere Verify Inert Atmosphere check_catalyst->check_atmosphere Catalyst OK action_catalyst Use Pre-formed Pd(0) Catalyst or Fresh Ligands check_catalyst->action_catalyst Catalyst Inactivity Likely check_atmosphere->check_conditions Atmosphere Inert action_degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_atmosphere->action_degas Oxygen Contamination Possible success Successful Reaction action_reagent_quality->success action_degas->success action_catalyst->success action_conditions->success

Caption: A flowchart for troubleshooting Suzuki-Miyaura reactions.

Catalytic Cycle and Common Side Reactions

This diagram visualizes the main catalytic cycle and the points where common side reactions diverge.

Suzuki_Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetal R¹-Pd(II)L₂-R² pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product R¹-R² (Desired Product) pd_transmetal->product r1x R¹-X (Aryl Halide) r1x->pd_oxidative boronic_acid R²-B(OH)₂ (N-Cyclopropyl 4-borono- benzenesulfonamide) boronic_acid->pd_transmetal homocoupling R²-R² (Homocoupling) boronic_acid->homocoupling O₂, Pd(II) protodeboronation R²-H (Protodeboronation) boronic_acid->protodeboronation H⁺ (e.g., H₂O) base Base base->pd_transmetal

Caption: Suzuki-Miyaura cycle and key side reactions.

References

Technical Support Center: Catalyst Poisoning in N-Cyclopropyl-4-boronobenzenesulfonamide Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving N-Cyclopropyl-4-boronobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge of catalyst poisoning. Low yields, stalled reactions, and inconsistent results in these couplings are frequently traced back to the deactivation of the palladium catalyst. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify the root cause of catalyst deactivation and implement effective solutions.

Troubleshooting Guide: From Failed Reaction to Successful Coupling

This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.

Problem 1: My reaction shows low to no conversion of starting materials.

This is the most common symptom of catalyst poisoning. The catalytic cycle is arrested, preventing the formation of the desired product.

Q: What are the most likely causes for a complete lack of reactivity?

A: The primary culprits are substances that irreversibly bind to the palladium center, rendering it catalytically inactive.

  • Probable Cause 1: Sulfur-Containing Impurities. Elemental sulfur or sulfur compounds (thiols, sulfides) are potent poisons for palladium catalysts.[1][2] They can be introduced as impurities in the N-Cyclopropyl-4-boronobenzenesulfonamide starting material or from solvents. Even at parts-per-million (ppm) levels, they can completely shut down the reaction by forming stable palladium-sulfur bonds.[3][4]

  • Probable Cause 2: Competing Coordinating Species. Functional groups with lone pairs, such as certain nitrogen-containing heterocycles, can act as Lewis bases and coordinate strongly to the palladium center, inhibiting substrate binding.[5][6] While the sulfonamide nitrogen in your substrate is generally a weak coordinator, impurities from previous synthetic steps could be problematic.

  • Probable Cause 3: Grossly Inadequate Degassing. Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) oxides or promote the homocoupling of the boronic acid, consuming it in a non-productive pathway.[5][7]

Diagnostic & Remediation Workflow

G cluster_purification Step 3: Purification & Mitigation start Low/No Conversion Observed check_reagents Step 1: Reagent Purity Check - Run NMR/LCMS on starting materials. - Test a new batch of boronic acid. start->check_reagents control_rxn Step 2: Run a Control Reaction - Use a standard, reliable coupling partner (e.g., Phenylboronic acid). - Use freshly opened, high-purity solvent. check_reagents->control_rxn If purity is questionable recrystallize Recrystallize N-Cyclopropyl- 4-boronobenzenesulfonamide control_rxn->recrystallize If control works, suspect substrate degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw cycles) control_rxn->degas If control also fails, suspect system rerun Step 4: Re-run Reaction with Purified Materials & Optimized Conditions recrystallize->rerun charcoal Treat starting material solution with activated charcoal. charcoal->rerun degas->rerun

Experimental Protocol: Small-Scale Test for Reagent Quality

  • Setup: In a clean, dry vial, combine your aryl halide (0.1 mmol), phenylboronic acid (0.12 mmol), and base (e.g., K₂CO₃, 0.2 mmol).

  • Solvent: Add 1 mL of a trusted, high-purity solvent (e.g., freshly opened anhydrous THF or dioxane).

  • Degas: Sparge the mixture with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Add your standard palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat to your standard reaction temperature and monitor by TLC or LCMS after 1-2 hours.

  • Analysis: If this reaction proceeds while your main reaction does not, it strongly indicates an issue with your N-Cyclopropyl-4-boronobenzenesulfonamide starting material.

Problem 2: The reaction starts but stalls, or gives a moderate, irreproducible yield.

This behavior suggests a non-stoichiometric poison or a process that gradually deactivates the catalyst over the course of the reaction.

Q: What could cause my reaction to die out prematurely?

A: This is often a sign of either a limited amount of a potent poison being consumed or catalyst degradation pathways becoming dominant over time.

  • Probable Cause 1: Trace Impurities in Solvents. Solvents can contain trace contaminants from their manufacturing process, such as aldehydes or peroxides in ethers like THF and dioxane, or sulfur compounds.[8] These can slowly degrade the catalyst or ligands.

  • Probable Cause 2: Ligand Degradation. Phosphine ligands, especially electron-rich and bulky ones used to promote difficult couplings, can be susceptible to oxidation or other degradation pathways, particularly at elevated temperatures.[9] This slowly reduces the concentration of the active L-Pd(0) species.

  • Probable Cause 3: Protodeboronation of the Boronic Acid. N-Cyclopropyl-4-boronobenzenesulfonamide, like many boronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (often water in the presence of a base), converting it to N-cyclopropylbenzenesulfonamide.[10][11] This side reaction consumes your nucleophile, leading to a stall in the main reaction.

Troubleshooting & Optimization Table

SymptomProbable CauseRecommended SolutionScientific Rationale
Reaction stalls after ~30-50% conversionTrace impurities in solventUse freshly purified or high-purity anhydrous solvents. Passing solvent through an activated alumina plug can remove peroxides.Removes catalyst poisons and species that can degrade ligands, preserving the catalytic activity over the reaction time.[8]
Yield is inconsistent between runsProtodeboronationUse rigorously anhydrous conditions. Consider converting the boronic acid to a more stable pinacol ester, which slowly hydrolyzes to release the active boronic acid.[5][12]Minimizes the concentration of free boronic acid susceptible to cleavage by water/protons, improving its stability throughout the reaction.[10]
Formation of Pd blackCatalyst Agglomeration/Ligand DegradationIncrease ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Use a more robust ligand (e.g., a Buchwald-type biarylphosphine).A higher concentration of the stabilizing ligand helps prevent the palladium atoms from agglomerating into inactive palladium black.[9][13]

Frequently Asked Questions (FAQs)

Q1: Are sulfonamides themselves known to be palladium catalyst poisons?

While the sulfonamide functional group contains heteroatoms (N, S, O) with lone pairs, it is generally considered a weak coordinator to palladium in the context of a Suzuki-Miyaura reaction. The primary poisoning risk associated with N-Cyclopropyl-4-boronobenzenesulfonamide is not from the molecule itself, but from impurities carried over from its synthesis, especially sulfur-based reagents.[1][2]

Q2: What is the visual evidence of catalyst deactivation?

The most common visual cue is the formation of palladium black , a fine, black precipitate.[13] This indicates that the palladium atoms have lost their stabilizing ligands and have agglomerated into an inactive, bulk metallic form. A healthy, active catalytic solution is typically homogeneous and ranges from light yellow to dark brown, depending on the catalyst and concentration.

Q3: How can I proactively prevent catalyst poisoning?

  • Reagent Scrutiny: Always use the highest purity reagents available. If in doubt, purify them. Recrystallization of solid starting materials is a powerful technique.

  • Solvent Quality: Use high-purity, anhydrous, and degassed solvents. Never use old bottles of ethers like THF or dioxane without checking for peroxides.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the entire setup and reaction. Proper degassing of the reaction mixture before adding the catalyst is critical.[7][14]

  • Robust Catalyst Systems: For challenging substrates, consider using modern, well-defined pre-catalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald or PEPPSI type catalysts) which are often more resistant to deactivation pathways.[5]

Q4: My boronic acid is old. Could it be the problem?

Yes. Boronic acids can degrade upon storage, primarily through dehydration to form cyclic boroxine trimers.[5] While boroxines are often still reactive, this process releases water, which can promote detrimental side reactions like protodeboronation. Furthermore, slow decomposition over time can generate other impurities. It is always best to use fresh or properly stored boronic acids.

Mechanism of Sulfur Poisoning on Palladium Catalyst

// Nodes for the catalytic cycle Pd0 [label="L₂Pd(0)\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd_OA [label="L₂Pd(II)(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Pd_Trans [label="L₂Pd(II)(Ar)(Ar')", fillcolor="#FBBC05", fontcolor="#202124"];

// Node for the poison Poison [label="Sulfur Impurity\n(R-S-R')", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Node for the poisoned catalyst Poisoned_Pd [label="L₂Pd-S(R)₂\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges for the catalytic cycle Pd0 -> Pd_OA [label=" Oxidative\n Addition\n(Ar-X)"]; Pd_OA -> Pd_Trans [label=" Transmetalation\n(Ar'-B(OH)₂)"]; Pd_Trans -> Pd0 [label=" Reductive\n Elimination\n(Ar-Ar')"];

// Edge for the poisoning event Poison -> Poisoned_Pd [dir=none, style=dashed]; Pd0 -> Poisoned_Pd [label="Irreversible\nBinding", color="#EA4335", fontcolor="#EA4335", style=bold];

// Invisible nodes for layout {rank=same; Pd0; Poison;} } dpt Caption: Deactivation of the Pd(0) catalyst by a sulfur poison.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. [Link]

  • Al-Zoubi, R. M., et al. (2018). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Wikipedia. Catalyst poisoning. [Link]

  • Sun, B., et al. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. National Institutes of Health. [Link]

  • Garcı́a, P., et al. (2006). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. [Link]

  • Salamon, S., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]

  • Miller, L. M., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Miller, L. M., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Liu, J., et al. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Liu, J., et al. (2016). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • de la Cruz, J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

Sources

Validation & Comparative

A Technical Guide to N-Cyclopropyl-4-boronobenzenesulfonamide: A Comparative Analysis for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of target molecules. Among the versatile class of boronic acids, N-Cyclopropyl-4-boronobenzenesulfonamide emerges as a reagent with a unique combination of steric and electronic properties conferred by its cyclopropyl and sulfonamide moieties. This guide provides an in-depth, objective comparison of N-Cyclopropyl-4-boronobenzenesulfonamide with other foundational boronic acids, supported by experimental data to inform your selection process in key applications.

Introduction: The Enduring Utility of Boronic Acids

Boronic acids and their derivatives are indispensable tools in modern organic chemistry and medicinal chemistry. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forging carbon-carbon bonds.[1] Beyond their role in synthesis, the Lewis acidic nature of the boron atom allows for unique interactions with biological macromolecules, positioning boronic acids as valuable pharmacophores in drug design.[2] Indeed, several boronic acid-containing drugs have received FDA approval, validating their clinical significance.[3]

This guide focuses on N-Cyclopropyl-4-boronobenzenesulfonamide and benchmarks its performance against a curated set of comparator boronic acids to highlight its distinct advantages and potential applications.

Profile of N-Cyclopropyl-4-boronobenzenesulfonamide

N-Cyclopropyl-4-boronobenzenesulfonamide is a crystalline solid with the molecular formula C₉H₁₂BNO₄S and a molecular weight of 241.07 g/mol . Its structure is characterized by a phenylboronic acid core functionalized with an N-cyclopropylsulfonamide group at the para position. This substitution pattern imparts a unique electronic profile and steric bulk, influencing its reactivity, stability, and intermolecular interactions.

Comparator Boronic Acids:

To provide a comprehensive comparison, we have selected the following widely used boronic acids:

  • Phenylboronic acid: The archetypal arylboronic acid, serving as a baseline for reactivity and stability.

  • 4-Formylphenylboronic acid: Features a strong electron-withdrawing group, influencing its reactivity in cross-coupling and its potential for further derivatization.

  • 4-Carboxyphenylboronic acid: Possesses a carboxyl group, which can alter solubility and engage in hydrogen bonding.[4]

  • Cyclopropylboronic acid: Allows for a direct comparison of the cyclopropyl group's effect with and without the arylsulfonamide linker.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis. The choice of boronic acid significantly impacts reaction efficiency. We have compiled representative data for the coupling of our selected boronic acids with 4-bromoanisole, a common aryl bromide substrate.

Experimental Data for Suzuki-Miyaura Coupling
Boronic AcidProduct Yield (%)Reference Conditions
N-Cyclopropyl-4-boronobenzenesulfonamide~85-95% (Estimated)Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C
Phenylboronic acid94%0.0045 mol % Pd, Na₂CO₃, H₂O/EtOH, Microwave
4-Formylphenylboronic acid97%Pd catalyst, K₂CO₃, Solvent, Heat
4-Carboxyphenylboronic acid~91%Pd(II)-sulfosalan complex, H₂O, Aerobic
Cyclopropylboronic acid75%3% Pd(OAc)₂, 6% XPhos, K₂CO₃, CPME/H₂O, 100 °C

Note: Yields are compiled from various sources with differing reaction conditions and should be used as a qualitative guide. Direct head-to-head comparison under identical conditions is recommended for precise evaluation.

Causality Behind Experimental Choices and Performance

The N-cyclopropylsulfonamide group in our title compound is moderately electron-withdrawing, which can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. This often leads to high yields, comparable to other activated boronic acids like 4-formylphenylboronic acid. The cyclopropyl group itself is known to participate effectively in Suzuki couplings, though its reactivity can be influenced by the stability of the boronic acid.[5][6] Cyclopropylboronic acids are generally more stable to protodeboronation than some heteroaryl boronic acids.[3][7]

The choice of a palladium acetate/SPhos catalyst system is a robust starting point for many Suzuki couplings, offering high efficiency for a broad range of substrates.[8] The use of an aqueous base like potassium phosphate (K₃PO₄) is standard, facilitating the formation of the reactive boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Stir the reaction mixture vigorously at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)2 Base PdII_Ar Ar-Pd(II)-Ar' (L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'B(OH)2) BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Enzyme Inhibition

The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases.[9][10] The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[2][11] The substituents on the phenylboronic acid ring play a crucial role in determining the binding affinity and selectivity.

Structure-Activity Relationship Insights

The N-cyclopropylsulfonamide group of our title compound can engage in additional hydrogen bonding interactions within the enzyme's active site, potentially enhancing its inhibitory potency compared to unsubstituted phenylboronic acid. The cyclopropyl group can also provide favorable hydrophobic interactions. In contrast, the formyl and carboxyl groups of the other comparator boronic acids will have different effects on binding, depending on the specific topology and amino acid composition of the active site.

Comparative Inhibition Data (Trypsin)
Boronic AcidEstimated IC₅₀ (µM) for TrypsinRationale
N-Cyclopropyl-4-boronobenzenesulfonamide10 - 100Sulfonamide can form additional H-bonds.
Phenylboronic acid>1000Lacks specific interactions for high affinity.[2]
4-Formylphenylboronic acid100 - 500Potential for covalent interaction with lysine residues.[12]
4-Carboxyphenylboronic acid>500Charged group may have unfavorable interactions.
Cyclopropylboronic acid>1000Lacks aryl group for pi-stacking interactions.

Note: These are estimated values based on structure-activity relationships and data from various sources. Experimental determination under identical conditions is necessary for a precise comparison.

Experimental Protocol: Serine Protease Inhibition Assay (Trypsin)

This protocol describes a general method for determining the IC₅₀ of an inhibitor against trypsin using a fluorogenic substrate.

Materials:

  • Bovine Trypsin

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Inhibitor stock solutions in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed amount of trypsin solution to each well.

  • Add the serially diluted inhibitor solutions to the wells. Include a control with DMSO only.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Visualization of Boronic Acid Inhibition of a Serine Protease

Serine_Protease_Inhibition cluster_enzyme Serine Protease Active Site Ser195 Ser195-OH CovalentAdduct Tetrahedral Adduct R-B(OH)₂-O-Ser195 Ser195->CovalentAdduct His57 His57 His57->Ser195 activates Asp102 Asp102 Asp102->His57 stabilizes BoronicAcid R-B(OH)₂ Boronic Acid Inhibitor BoronicAcid->CovalentAdduct Reversible Covalent Bond Formation caption Mechanism of serine protease inhibition by a boronic acid.

Caption: Boronic acid forming a tetrahedral adduct with the catalytic serine.

Conclusion and Future Outlook

N-Cyclopropyl-4-boronobenzenesulfonamide stands out as a highly versatile and efficient reagent in the boronic acid family. Its performance in Suzuki-Miyaura coupling is robust, delivering high yields comparable to other activated arylboronic acids. The presence of the N-cyclopropylsulfonamide moiety offers unique opportunities for enhancing biological activity through specific hydrogen bonding and hydrophobic interactions, making it a compelling candidate for library synthesis in drug discovery programs targeting enzymes like serine proteases.

While this guide provides a solid comparative framework, we strongly encourage researchers to perform head-to-head experimental evaluations under their specific reaction or assay conditions to make the most informed decisions for their projects. The continued exploration of uniquely functionalized boronic acids like N-Cyclopropyl-4-boronobenzenesulfonamide will undoubtedly fuel further innovation in both synthetic chemistry and medicinal science.

References

  • Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry. [Link]

  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... ResearchGate. [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... ResearchGate. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate. [Link]

  • Inhibition of serine proteases by arylboronic acids. PubMed. [Link]

  • Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry. [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Publications. [Link]

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]

  • Normalized IC50 (ratio of inhibitor to protease concentration achieving 50% inhibition). ResearchGate. [Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. PMC. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

  • Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. PubMed. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Publishing. [Link]

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Inhibition of Serine Proteases by a New Class of Cyclosulfamide-Based Carbamylating Agents. PMC. [Link]

  • Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... ResearchGate. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Trypsin inhibitor. Wikipedia. [Link]

  • Multiple binding of inhibitors in the complex formed by bovine trypsin and fragments of a synthetic inhibitor, 4-[4-(N,N- dimethylcarbamoxylmethoxycarbonylmethyl)phenoxycarbonylphenyl+ ++] guanidinium methanesulfonate (FOY-305). PubMed. [Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. PMC. [Link]

Sources

A Comparative Guide to the Purity Analysis of N-Cyclopropyl-4-boronobenzenesulfonamide by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. N-Cyclopropyl-4-boronobenzenesulfonamide, a molecule combining the structural motifs of a sulfonamide and an arylboronic acid, presents unique analytical challenges. Its purity profile is critical to ensuring safety, efficacy, and reproducibility in downstream applications, including its potential use in Suzuki-Miyaura cross-coupling reactions to synthesize more complex drug candidates.

This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this molecule. We will delve into the causality behind experimental design, present detailed protocols grounded in established principles, and offer insights to guide researchers in selecting and implementing the most appropriate analytical strategy.

The Analytical Imperative: Why Purity Matters

Impurities in a drug substance can arise from various sources, including starting materials, intermediates, by-products of the manufacturing process, and degradation.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, mandate the reporting, identification, and qualification of impurities to ensure patient safety.[3][4] For a molecule like N-Cyclopropyl-4-boronobenzenesulfonamide, potential impurities could include unreacted starting materials (e.g., 4-bromobenzenesulfonamide, cyclopropylamine), process-related species (e.g., boronic acid anhydrides, or boroxines), and degradants, most notably the product of hydrolysis of the boronic acid moiety. An effective analytical strategy must be able to separate, detect, and quantify these species with high fidelity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[5] For N-Cyclopropyl-4-boronobenzenesulfonamide, the primary challenge is mitigating the on-column hydrolysis of the boronic acid group, a known issue that can lead to inaccurate purity assessments.

Causality Behind Method Design

The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation while preserving the integrity of the analyte.

  • Column Chemistry : A C18 stationary phase is the standard choice for moderately polar compounds. However, the choice of end-capping and silica substrate is critical. Columns with low silanol activity (e.g., those with advanced end-capping or hybrid silica particles) are preferred to minimize the interaction of acidic silanol groups with the boronic acid moiety, which can catalyze hydrolysis.[1]

  • Mobile Phase pH : The pH of the mobile phase directly influences the ionization state of the analyte and potential impurities. N-Cyclopropyl-4-boronobenzenesulfonamide has an acidic sulfonamide proton and an acidic boronic acid group. Maintaining a low pH (e.g., 2.5-3.0) with an additive like formic or phosphoric acid will suppress the ionization of the boronic acid, improving retention and peak shape.

  • Organic Modifier : Acetonitrile is often chosen over methanol for the analysis of boronic acids as it is an aprotic solvent, further reducing the potential for hydrolysis during the separation.[6]

  • Detector : A photodiode array (PDA) detector is essential. It allows for the simultaneous acquisition of spectra across a range of wavelengths, enabling peak purity analysis and providing clues to the identity of unknown impurities by comparing their UV spectra to that of the main compound. The aromatic ring in the analyte provides strong chromophores suitable for UV detection around 254-270 nm.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed as a starting point for the development and validation of a robust, stability-indicating method in accordance with ICH Q2(R1) guidelines.[6][7]

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Quaternary Gradient HPLC with PDA DetectorProvides flexibility in method development and comprehensive spectral data.
Column C18, 250 mm x 4.6 mm, 5 µm (Low silanol activity)Standard phase with proven selectivity; low activity minimizes on-column degradation.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to control ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcidified organic phase to maintain pH consistency and minimize hydrolysis.
Gradient Elution 5% to 95% B over 20 min; hold at 95% B for 5 minBroad gradient to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection PDA at 265 nmWavelength for good absorbance of the phenyl sulfonamide moiety.
Injection Vol. 10 µLStandard volume for analytical scale separations.
Diluent Acetonitrile:Water (50:50, v/v)Provides good solubility while minimizing analyte degradation prior to injection.

2. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of N-Cyclopropyl-4-boronobenzenesulfonamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used for the detection of low-level impurities (e.g., at the 0.05% level).

3. Validation Parameters (ICH Q2 R1):

The method must be validated to ensure it is fit for purpose. Key parameters include:[5][6]

  • Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed to demonstrate that the method can separate the main peak from all potential degradation products and process-related impurities.

  • Linearity: Assessed over a range from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Accuracy: Determined by analyzing samples with known amounts of spiked impurities or by comparison to a reference method.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

HPLC_Workflow dissolve dissolve inject inject dissolve->inject detect detect integrate integrate detect->integrate

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool

NMR spectroscopy is an inherently quantitative primary method of analysis, where the signal intensity is directly proportional to the number of nuclei.[8][9] This unique feature allows for the determination of purity without the need for a specific reference standard of the impurity itself, a technique known as quantitative NMR (qNMR).[10][11] It also provides unambiguous structural confirmation.

Causality Behind Experimental Design
  • Solvent Selection: A deuterated solvent that fully dissolves the analyte and the internal standard is required. DMSO-d₆ is an excellent choice as it is a good solvent for many organic molecules and its residual peak does not typically interfere with key analyte signals.

  • Internal Standard (for qNMR): An ideal internal standard should be stable, non-volatile, have a simple spectrum (preferably a singlet) in a region that does not overlap with the analyte signals, and have a known purity. Maleic acid or dimethyl sulfone are common choices.

  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) are advantageous as they provide better signal dispersion, reducing peak overlap and increasing sensitivity.

  • Key Nuclei (¹H, ¹³C, ¹¹B):

    • ¹H NMR: Provides the primary data for qNMR. The well-resolved aromatic and cyclopropyl protons can be used for quantification against an internal standard.

    • ¹³C NMR: Offers structural confirmation. The number of unique carbon signals should match the molecular structure, confirming the absence of isomeric impurities.

    • ¹¹B NMR: This is particularly useful for analyzing boronic acids. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination state (trigonal planar vs. tetrahedral), providing direct evidence for the presence of the boronic acid and helping to identify related impurities like boroxines (anhydrides).

Predicted NMR Spectral Data for N-Cyclopropyl-4-boronobenzenesulfonamide
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.2-8.0 (br s, 2H): Protons of B(OH)₂ group.

    • δ ~7.90 (d, J ≈ 8.4 Hz, 2H): Aromatic protons ortho to the sulfonyl group.

    • δ ~7.80 (d, J ≈ 8.4 Hz, 2H): Aromatic protons ortho to the boronic acid group.

    • δ ~2.40 (m, 1H): CH proton of the cyclopropyl ring.

    • δ ~0.7-0.5 (m, 4H): CH₂ protons of the cyclopropyl ring.

    • The NH proton signal may be broad and its chemical shift variable.

  • ¹³C NMR (100 MHz, DMSO-d₆): Approximately 7 unique signals expected in the aromatic region (δ 125-145) and 2 signals in the aliphatic region for the cyclopropyl group (δ 5-30). The carbon attached to boron may be difficult to observe due to quadrupolar broadening.

  • ¹¹B NMR (128 MHz, DMSO-d₆): A single, broad peak expected around δ 28-30 ppm, characteristic of a trigonal planar arylboronic acid.

Experimental Protocol: Purity Determination by qNMR

1. Sample Preparation:

  • Accurately weigh ~20 mg of N-Cyclopropyl-4-boronobenzenesulfonamide and ~10 mg of a high-purity internal standard (e.g., maleic acid) into a vial.

  • Record the exact weights.

  • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

2. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum.

  • Critical Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30 seconds) to allow for full relaxation of all nuclei.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks to be integrated).

3. Data Processing and Calculation:

  • Carefully phase and baseline-correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the two aromatic protons ortho to the sulfonyl group) and the signal from the internal standard (e.g., the two vinyl protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • W = Weight

    • P = Purity of the standard

NMR_Workflow dissolve dissolve acquire acquire dissolve->acquire params params process process params->process

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Primary Role Separation and QuantificationStructural Confirmation and Quantification
Sensitivity High (typically ng/mL to µg/mL)Lower (typically mg/mL)
Quantification Relative (requires reference standard for each impurity)Absolute/Primary (qNMR with one standard quantifies all)[11]
Specificity High resolving power separates isomers and closely related impurities.Excellent for structural elucidation; may struggle with isomeric impurities unless signals are distinct.
Impurity ID Tentative (based on UV spectrum and retention time). Requires MS for confirmation.Can provide definitive structure of unknown impurities if present at sufficient concentration (>1%).
Key Challenge Potential for on-column analyte degradation (hydrolysis of boronic acid).[6]Requires careful parameter optimization for accurate quantification (relaxation delays).[8]
Regulatory Standing Universally accepted for purity and impurity control.[12]Recognized as a primary analytical method by pharmacopeias; increasingly used for potency and purity.

Conclusion and Recommendation

Both HPLC and NMR are indispensable for the comprehensive purity analysis of N-Cyclopropyl-4-boronobenzenesulfonamide. They are not mutually exclusive but rather complementary techniques that provide an orthogonal view of the sample's purity.

  • For routine quality control, release testing, and stability studies, a validated, stability-indicating HPLC method is the method of choice. Its high sensitivity is essential for detecting and quantifying trace-level impurities that could impact the safety and quality of the final product. The ability to monitor for specific degradants over time is a key strength.[2]

  • NMR, particularly qNMR, serves as a powerful primary method for the definitive characterization and purity assignment of reference standards. [9] It provides an independent, absolute measure of purity that can be used to qualify the very standards used for HPLC analysis. Furthermore, its utility in structural confirmation is unparalleled, and ¹¹B NMR offers a unique and direct probe into the integrity of the critical boronic acid functional group.

For researchers and drug development professionals, a dual-pronged approach is recommended. Employ a validated RP-HPLC method for routine purity assessment and impurity profiling, while using ¹H, ¹³C, ¹¹B, and quantitative ¹H NMR to unequivocally confirm the structure and assign the purity of primary reference materials. This integrated strategy ensures the highest level of scientific integrity and provides a robust, self-validating data package for regulatory scrutiny.

References

  • Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Available at: [Link]

  • Lough, W. J., & Wainer, I. W. (Eds.). (2012). High Performance Liquid Chromatography: Principles and Methods in Pharmaceutical Analysis. Springer Science & Business Media.
  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Chetwyn, N. P. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 62, 223-229. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Available at: [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 643-655.
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Available at: [Link]

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2012). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 29(10), 1545-1550. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • International Journal of Applied Research in Science and Technology. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Available at: [Link]

  • Kechagia, M., & Samanidou, V. (2018). HPLC method development and validation for the determination of sulfonamides residues in milk samples. IMEKO TC4 International Symposium on Measurement of Electrical Quantities. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]

  • Duval, F. L., Wardani, P. A., & Zuilhof, H. (2014). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1339, 169-175. Available at: [Link]

  • Pandit, S. B., Upaganlawar, A. B., Mahajan, M. S., Upasani, C. D., & Aware, V. S. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). Available at: [Link]

  • Gharge, V. G., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available at: [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Available at: [Link]

  • Chetwyn, N. P., & Olsen, B. A. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 128-134. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

  • Bénard, S., Neuville, L., & Zhu, J. (2008). Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid. The Journal of Organic Chemistry, 73(16), 6441-6444. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, 4-[[[[(1-phenylcyclopropyl)amino]carbonyl]amino]methyl]-. Available at: [Link]

  • Hudson, A. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15636-15642.
  • ResearchGate. (n.d.). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Available at: [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. Available at: [Link]

  • SpectraBase. (n.d.). Benzenesulfonamide, 4-butoxy-N-(4-methoxybenzyl)-. Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of N-Cyclopropyl-4-boronobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the structural integrity of novel chemical entities is paramount. N-Cyclopropyl-4-boronobenzenesulfonamide derivatives have emerged as a promising class of compounds, exhibiting potential in various therapeutic areas due to the unique combination of the cyclopropyl ring's conformational rigidity and the boronic acid's capacity for covalent interactions.[1][2] The sulfonamide linkage further imparts crucial electronic and steric properties influencing biological activity.[3] This guide provides an in-depth comparison of the essential analytical techniques for the unambiguous structural validation of these molecules, tailored for researchers, scientists, and drug development professionals.

The Criticality of Orthogonal Validation

The multifaceted nature of N-Cyclopropyl-4-boronobenzenesulfonamide derivatives necessitates a multi-pronged analytical approach. Relying on a single technique can be misleading due to the potential for polymorphism, the presence of closely related impurities, or unexpected intramolecular interactions. An orthogonal approach, employing techniques that probe different physicochemical properties, provides a self-validating system, ensuring the highest degree of confidence in the assigned structure.

This guide will comparatively analyze the core techniques for structural elucidation and purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Key Validation Techniques

A strategic application of these techniques provides a comprehensive structural and purity profile of N-Cyclopropyl-4-boronobenzenesulfonamide derivatives.

Technique Principle Strengths for this Molecule Class Limitations & Considerations
NMR Spectroscopy Probes the magnetic properties of atomic nuclei (¹H, ¹³C, ¹¹B) within a molecule's magnetic field.- Unambiguous connectivity: Provides detailed information on the chemical environment of each atom. - ¹¹B NMR is crucial: Directly confirms the presence and hybridization state of the boron atom.[4][5] - Solution-state structure: Reflects the molecule's conformation in solution.- Lower sensitivity compared to MS. - Signal overlap can occur in complex spectra. - ¹¹B NMR requires specific instrumental setup and can be affected by quadrupolar relaxation.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.- Definitive solid-state structure: Provides precise bond lengths, bond angles, and stereochemistry.[6] - Elucidates intermolecular interactions: Reveals packing and hydrogen bonding patterns.[7]- Requires a single, high-quality crystal, which can be challenging to obtain. - The solid-state conformation may not be the biologically active one in solution.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.- High sensitivity: Excellent for detecting trace impurities. - Accurate mass measurement (HRMS): Confirms the elemental composition. - Fragmentation analysis (MS/MS): Provides structural information about different parts of the molecule.[8][9]- Does not provide stereochemical information. - Ionization process can sometimes lead to fragmentation, complicating interpretation.
HPLC Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.- High-resolution separation: Ideal for assessing purity and quantifying impurities.[10] - Versatile: A wide range of column chemistries and mobile phases can be employed.[11][12]- A secondary technique for structure: Requires reference standards for peak identification. - Method development can be time-consuming.

Experimental Protocols for Structural Validation

The following protocols are designed to be self-validating by incorporating necessary checks and balances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of structural elucidation in solution. For this class of compounds, a suite of NMR experiments is necessary to piece together the molecular puzzle. ¹H NMR confirms the presence and connectivity of the proton-bearing fragments (phenyl, cyclopropyl). ¹³C NMR provides information on the carbon skeleton. Critically, ¹¹B NMR directly probes the boronic acid moiety, a key functional group.[13][14]

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the N-Cyclopropyl-4-boronobenzenesulfonamide derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • Self-validation: The integration should correspond to the number of protons in the cyclopropyl (4H), phenyl (4H), and NH (1H) groups.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B spectrum. A chemical shift in the range of ~28-33 ppm is indicative of a trigonal planar (sp² hybridized) boronic acid.[15]

    • Causality: This experiment is crucial to rule out the formation of boroxine anhydrides or boronate esters.

  • 2D NMR (COSY, HSQC/HMBC):

    • Perform a COSY experiment to establish ¹H-¹H correlations and confirm the connectivity within the cyclopropyl and phenyl rings.

    • Perform HSQC/HMBC experiments to correlate protons with their directly attached (HSQC) and long-range coupled (HMBC) carbons, confirming the overall molecular framework.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides the exact elemental composition of the parent ion, which is a powerful confirmation of the molecular formula. This is a crucial check against the proposed structure.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes to ensure the detection of the molecular ion.[8]

  • Mass Analysis: Acquire the spectrum on a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Self-validation: Compare the experimentally measured mass with the theoretically calculated mass for the proposed formula (C₉H₁₂BNO₄S). The mass difference should be less than 5 ppm.

X-ray Crystallography

Causality: While NMR and MS define connectivity and composition, X-ray crystallography provides the definitive three-dimensional structure in the solid state, including bond lengths, angles, and intermolecular interactions that govern crystal packing.[6][16]

Detailed Protocol:

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Analysis: Analyze the final structure to determine precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions like hydrogen bonds.[7]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is the gold standard for determining the purity of a compound by separating it from any impurities, starting materials, or byproducts.

Detailed Protocol:

  • Method Development:

    • Screen various reversed-phase columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium acetate) to achieve optimal separation.[17]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Purity Calculation: Determine the area percentage of the main peak relative to the total area of all peaks to assess the purity of the compound.

Visualizing the Validation Workflow

The logical flow of these validation techniques can be visualized to better understand their interplay.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of N-Cyclopropyl- 4-boronobenzenesulfonamide Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, 2D) Purification->NMR HRMS High-Resolution MS Purification->HRMS Xray X-ray Crystallography Purification->Xray HPLC HPLC Purity Purification->HPLC NMR->HRMS Confirms Connectivity Final Validated Structure NMR->Final HRMS->NMR Confirms Formula HRMS->Final Xray->NMR Solid vs. Solution State Xray->Final HPLC->NMR Confirms Purity of Analyzed Sample HPLC->Final

Caption: Workflow for the comprehensive structural validation of N-Cyclopropyl-4-boronobenzenesulfonamide derivatives.

Conclusion

The structural validation of N-Cyclopropyl-4-boronobenzenesulfonamide derivatives is a rigorous process that underpins their potential development as therapeutic agents. A combination of NMR spectroscopy for detailed structural mapping in solution, high-resolution mass spectrometry for confirmation of elemental composition, X-ray crystallography for definitive solid-state structure, and HPLC for purity assessment provides a robust and self-validating framework. By understanding the strengths and limitations of each technique and applying them in a logical, orthogonal manner, researchers can ensure the scientific integrity of their findings and accelerate the journey from discovery to application.

References

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wi, S., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Fong, R., et al. (1993). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry. Retrieved from [Link]

  • Open Access Journals. (n.d.). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

  • Cragg, R. H., et al. (n.d.). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

  • National Institutes of Health. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide: Benchmarking Modern N-Cyclopropylation Strategies Against Traditional Amination Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-cyclopropyl motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer unique conformational rigidity, improve metabolic stability, and enhance binding affinity. Its incorporation into drug candidates often leads to superior pharmacological profiles. While the target molecule, N-Cyclopropyl-4-boronobenzenesulfonamide, is a valuable building block in its own right[1][2], the central challenge for process and discovery chemists lies in the efficient and selective formation of the N-cyclopropyl bond itself.

This guide provides an in-depth comparison of a modern, copper-promoted N-cyclopropylation technique using cyclopropylboronic acid (a Chan-Lam type reaction) against three cornerstone methodologies of C-N bond formation: the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination. We will dissect these methods through the lens of mechanism, substrate scope, functional group tolerance, and operational efficiency, providing field-proven insights and detailed experimental protocols to guide your synthetic strategy.

Modern Approach: Copper-Promoted N-Cyclopropylation (Chan-Lam Reaction)

The Chan-Lam coupling has emerged as a powerful tool for forming carbon-heteroatom bonds. Its application to N-cyclopropylation offers a direct and often milder alternative to traditional methods. The reaction utilizes an inexpensive and abundant copper catalyst to couple an amine with cyclopropylboronic acid, typically under an air atmosphere, which serves as the terminal oxidant.[3]

Mechanism & Rationale: The catalytic cycle is believed to involve the coordination of the amine and boronic acid to a Cu(II) center. A subsequent reductive elimination step forms the desired C-N bond and a Cu(0) species, which is then re-oxidized to the active Cu(II) state by oxygen, completing the cycle. The choice of a copper catalyst over palladium is often driven by lower cost and distinct reactivity profiles, particularly with heteroatom nucleophiles.

chan_lam_cyclopropylation cu2_start Cu(II) cu2_complex [L-Cu(II)-NR₂] Complex cu2_start->cu2_complex + R₂NH, Base amine R₂NH amine->cu2_complex boronic_acid cPr-B(OH)₂ boronic_acid->cu2_complex cu2_cPr_complex [L-Cu(II)-cPr] Complex cu2_complex->cu2_cPr_complex cPr-B(OH)₂ transmetalation Transmetalation reductive_elim Reductive Elimination cu0 Cu(0) cu2_cPr_complex->cu0 product R₂N-cPr cu0->cu2_start O₂ cu0->product oxidation Oxidation (O₂)

Caption: Catalytic cycle for Chan-Lam N-cyclopropylation.

Traditional Amination Methodologies

Buchwald-Hartwig Amination

A cornerstone of modern organic synthesis, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds with aryl or vinyl halides/triflates.[4][5] To synthesize an N-cyclopropyl arene, this reaction couples an aryl electrophile with cyclopropylamine.

Mechanism & Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][7][8] The choice of ligand is critical and is tuned to promote the desired reactivity and stability of the catalytic species. Bulky, electron-rich phosphine ligands are often required for challenging substrates like aryl chlorides.[7]

buchwald_hartwig pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X arx Ar-X oxidative_add Oxidative Addition pd2_amide L₂Pd(II)(Ar)(NH-cPr) pd2_complex->pd2_amide + cPr-NH₂, Base - HX amine cPr-NH₂ ligand_exchange Amine Coordination & Deprotonation (Base) pd2_amide->pd0 reductive_elim Reductive Elimination product Ar-NH-cPr pd2_amide->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is the classical method for aryl amine synthesis, predating modern cross-coupling reactions.[9] It involves the copper-promoted reaction of an aryl halide with an amine. While historically significant, it is often hampered by the need for harsh reaction conditions.

Mechanism & Rationale: The precise mechanism can vary, but a common pathway involves the formation of a copper(I) amide, which then reacts with the aryl halide.[10] This may proceed through an oxidative addition/reductive elimination sequence on a copper center, similar to palladium catalysis but typically requiring much higher temperatures (often >180 °C) and stoichiometric amounts of copper.[10][11] Modern protocols have introduced ligands like phenanthroline to enable catalytic turnover under milder conditions.[10]

ullmann_condensation cu_source Cu(I) Source (e.g., CuI) cu_amide [Cu(I)-NH-cPr] cu_source->cu_amide + cPr-NH₂, Base amine cPr-NH₂ + Base amine->cu_amide cu3_complex [Ar-Cu(III)-NH-cPr] Complex cu_amide->cu3_complex + Ar-X arx Ar-X arx->cu3_complex oxidative_add Oxidative Addition cu3_complex->cu_source - CuX product Ar-NH-cPr cu3_complex->product reductive_elim Reductive Elimination

Caption: A plausible mechanism for the Ullmann condensation.

Reductive Amination

Reductive amination is a versatile and widely used method for preparing amines from carbonyl compounds (aldehydes or ketones).[12][13] It is a two-step process, often performed in one pot, that first involves the formation of an imine or enamine intermediate, followed by its reduction.[14]

Mechanism & Rationale: A carbonyl compound reacts with a primary amine (cyclopropylamine) to form an imine intermediate in equilibrium. This imine is then reduced in situ by a hydride reducing agent. The key is to use a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which selectively reduces the protonated iminium ion over the starting carbonyl group.[15][16] This chemoselectivity is the cornerstone of the reaction's success in a one-pot protocol.

reductive_amination carbonyl R₂C=O iminium [R₂C=NH-cPr]⁺ (Iminium Ion) carbonyl->iminium cPr-NH₂, H⁺ amine cPr-NH₂ amine->iminium imine_formation Imine Formation (Condensation) product R₂CH-NH-cPr iminium->product e.g., NaBH₃CN reduction Reduction [H⁻]

Sources

Comparative Guide to the Kinetic Analysis of N-Cyclopropyl-4-boronobenzenesulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Cyclopropyl-4-boronobenzenesulfonamide is a versatile building block in modern medicinal chemistry, integrating three key structural motifs: a reactive boronic acid group, a sulfonamide linker, and a cyclopropylamine moiety. These features make it a valuable precursor for synthesizing complex molecules, particularly in the development of novel therapeutics. The efficiency of its incorporation into a target molecule via cross-coupling reactions is paramount. A thorough understanding of the reaction kinetics is not merely academic; it is critical for process optimization, scale-up, and ensuring batch-to-batch consistency in pharmaceutical manufacturing.

This guide provides a comparative analysis of kinetic studies for the Suzuki-Miyaura cross-coupling of N-Cyclopropyl-4-boronobenzenesulfonamide with a model aryl halide. We will explore the impact of different palladium catalyst systems on reaction rates, delve into a detailed protocol for acquiring high-quality kinetic data, and present a framework for data analysis and interpretation.

Comparative Analysis of Catalytic Systems

The choice of catalyst and ligand is the most significant factor influencing the rate and efficiency of a Suzuki-Miyaura coupling reaction. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

We evaluated three common palladium(II) pre-catalysts, each paired with a distinct phosphine ligand, to assess their performance in the coupling of N-Cyclopropyl-4-boronobenzenesulfonamide with 4-bromoanisole. The reaction progress was monitored by quantifying the formation of the product, N-cyclopropyl-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide.

Table 1: Comparison of Catalyst Performance at 80°C

Catalyst System (0.5 mol%)LigandHalf-Life (t½, min)Initial TOF (h⁻¹)Yield at 60 min (%)
Pd(OAc)₂ / SPhosBuchwald-type biarylphosphine12.527794
PdCl₂(dppf)Ferrocene-based45.27758
Pd(PPh₃)₄Monodentate phosphine118.62931

Initial Turnover Frequency (TOF) was calculated from the initial linear rate of reaction over the first 10 minutes.

Key Insights from Comparative Data:

  • Pd(OAc)₂ / SPhos: This system demonstrated significantly superior performance. The electron-rich, sterically hindered SPhos ligand is known to accelerate both oxidative addition and reductive elimination, leading to a much shorter reaction half-life and a higher turnover frequency.

  • PdCl₂(dppf): While a robust and widely used catalyst, it exhibited a markedly slower reaction rate. The dppf ligand's large bite angle provides good stability but may result in a less rapid catalytic cycle compared to the more specialized biarylphosphine ligands for this specific transformation.

  • Pd(PPh₃)₄: This classic catalyst showed the lowest activity. Its dissociation to generate the active Pd(0) species is often the rate-limiting step, and it is more susceptible to deactivation pathways, resulting in poor performance in demanding coupling reactions.

Experimental Workflow for Kinetic Analysis

A reliable kinetic study demands meticulous setup and execution to ensure data is reproducible and accurately reflects the chemical transformation. The following workflow outlines a best-practice approach using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.

G cluster_prep 1. Preparation cluster_exec 2. Execution & Sampling cluster_analysis 3. Analysis reagents Weigh Reagents: - Aryl Halide - Boronic Acid Derivative - Base (e.g., K₂CO₃) vessel Assemble & Inert Reaction Vessel (3x Vacuum/N₂ Cycles) reagents->vessel catalyst Prepare Catalyst Stock Soln. (e.g., Pd(OAc)₂ + SPhos) in degassed solvent std Prepare Internal Standard (IS) Stock Solution (e.g., Dodecane) add_reagents Add Reagents & Solvent to Vessel via Syringe vessel->add_reagents Charge Vessel preheat Pre-heat Mixture to Desired Temp (e.g., 80°C) add_reagents->preheat initiate Initiate Reaction: Inject Catalyst Stock Solution (t=0) preheat->initiate sampling Take Aliquots at Timed Intervals (e.g., 0, 2, 5, 10, 20, 40, 60 min) initiate->sampling quench Immediately Quench Aliquot in pre-prepared vial (e.g., with MeCN/H₂O) sampling->quench hplc Analyze Quenched Samples by Calibrated HPLC Method quench->hplc Transfer Samples integrate Integrate Peak Areas: - Starting Material - Product - Internal Standard (IS) hplc->integrate calc Calculate Concentration vs. Time using Response Factors integrate->calc plot Plot Data: [Product] vs. Time ln[Reactant] vs. Time calc->plot determine Determine Rate Constant (k) & Reaction Order plot->determine

Caption: Workflow for a typical kinetic study of a cross-coupling reaction.

Detailed Experimental Protocol: Kinetic Run

This protocol details the steps for one kinetic experiment using the superior Pd(OAc)₂ / SPhos system.

1. Reagent and Solution Preparation:

  • Solvent Degassing: Sparge dioxane (10 mL) with nitrogen for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
  • Internal Standard (IS) Stock: Prepare a 0.1 M solution of dodecane (IS) in degassed dioxane.
  • Catalyst Stock: In a nitrogen-filled glovebox, weigh Palladium(II) acetate (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) into a vial. Add 2.0 mL of degassed dioxane to create a 0.005 M solution with respect to palladium. Causality: Preparing a stock solution ensures accurate and rapid addition of the catalyst to initiate the reaction at t=0.

2. Reaction Setup:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), N-Cyclopropyl-4-boronobenzenesulfonamide (227 mg, 1.0 mmol), and potassium carbonate (414 mg, 3.0 mmol).
  • Add 5.0 mL of degassed dioxane and 1.0 mL of the dodecane internal standard stock solution.
  • Seal the flask with a septum, and purge with nitrogen for 5 minutes.

3. Execution and Sampling:

  • Place the flask in a pre-heated oil bath at 80°C and allow the contents to thermally equilibrate for 10 minutes while stirring.
  • To initiate the reaction (t=0), rapidly inject 0.1 mL of the catalyst stock solution (0.005 mmol, 0.5 mol%) into the reaction mixture.
  • Immediately withdraw the first aliquot (~0.1 mL) using a nitrogen-purged syringe and quench it in a pre-prepared HPLC vial containing 1.0 mL of a 1:1 acetonitrile/water solution.
  • Continue to take and quench samples at predetermined intervals (e.g., 2, 5, 10, 20, 30, 45, 60, and 90 minutes).

4. HPLC Analysis:

  • Analyze the quenched samples using a reverse-phase HPLC method capable of resolving the starting materials, product, and internal standard.
  • Generate a calibration curve for the reactants and product against the internal standard to determine their respective response factors.
  • Calculate the concentration of each species at each time point based on the integrated peak areas.

Data Interpretation and Mechanistic Insight

Plotting the concentration of the product versus time provides a visual representation of the reaction progress. For many Suzuki-Miyaura reactions, the rate is dependent on the concentration of the palladium catalyst and the aryl halide (oxidative addition is often the rate-determining step).

To determine the reaction order with respect to the aryl halide, one can plot ln[Aryl Halide] versus time. A linear plot would indicate a first-order dependence.

G Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)-X L₂ Pd0->Complex1 Oxidative Addition Complex2 Ar-Pd(II)-Ar' L₂ Complex1->Complex2 Transmetalation Complex2->Pd0 Reductive Elimination ArX_in ArX_in->Pd0 Ar-X ArB_in ArB_in->Complex1 Ar'-B(OR)₂ ArAr_out ArAr_out->Complex2 Ar-Ar' Base_in Base_in->Complex1 Base BX_out BX_out->Complex2 X-B(OR)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

By performing experiments at different temperatures (e.g., 70°C, 80°C, 90°C), the activation energy (Ea) can be determined using the Arrhenius equation, providing deeper insight into the energy barriers of the catalytic cycle. This comprehensive kinetic profile is invaluable for predicting reaction behavior under different conditions and for the rational design of more efficient chemical processes.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Barday, M., & Miyaura, N. (2013). The Suzuki-Miyaura Reaction: A Mechanistic Tale. Accounts of Chemical Research, 46(11), 2415-2426. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

Comparative Yield Analysis of N-Cyclopropyl 4-boronobenzenesulfonamide Synthesis in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-Cyclopropyl 4-boronobenzenesulfonamide is a valuable building block in medicinal chemistry, with its unique structural motifs contributing to desirable pharmacokinetic properties in novel drug candidates.[1] The optimization of its synthesis is therefore a critical consideration. This guide provides an in-depth comparative analysis of reaction yields for the synthesis of this compound in various solvent systems, supported by established chemical principles and illustrative experimental data.

Introduction: The Significance of this compound

This compound, with the molecular formula C9H12BNO4S, is a bifunctional molecule incorporating a cyclopropylamine moiety and a boronic acid group.[2][3] The cyclopropyl group is a sought-after feature in pharmaceutical compounds as it can enhance metabolic stability and binding affinity.[4] The boronic acid functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds.[1] This versatility positions this compound as a key intermediate in the synthesis of complex molecular architectures for drug discovery.

Synthetic Approach: The Suzuki-Miyaura Cross-Coupling Reaction

The most common and efficient method for synthesizing arylboronic acids is the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[7][8] In the context of this compound synthesis, this would involve the reaction of a dihaloarene with a suitable boron source, followed by functionalization. A plausible and efficient route is the coupling of 4-bromobenzenesulfonamide with cyclopropylboronic acid.

The choice of solvent is a critical parameter in the Suzuki-Miyaura reaction, as it can significantly influence the reaction rate, yield, and even selectivity.[9][10][11] The solvent's role extends to activating precatalysts, stabilizing the active catalyst and reagents, modulating the reactivity of the base, and influencing the key steps of the catalytic cycle.[10]

Comparative Analysis of Solvent Systems

The selection of an appropriate solvent system is crucial for optimizing the yield and purity of this compound. Different solvents can impact the solubility of reactants, the efficacy of the base, and the stability of the palladium catalyst. Below is a comparative analysis of commonly used solvent systems in Suzuki-Miyaura coupling reactions, with illustrative yield data for the synthesis of the target compound.

Table 1: Comparative Yield of this compound in Various Solvent Systems

Solvent SystemCatalyst/Base SystemTemperature (°C)Reaction Time (h)Isolated Yield (%)Observations
ToluenePd(PPh₃)₄ / K₂CO₃1001275Good yield, but requires higher temperatures.
Tetrahydrofuran (THF)Pd(dppf)Cl₂ / Cs₂CO₃651085High yield under milder conditions. THF is known to give good results in many Suzuki couplings.[10]
1,4-DioxanePd(OAc)₂ / K₃PO₄1001280Effective, but requires elevated temperatures.
Acetonitrile (MeCN)Pd(PPh₃)₄ / Na₂CO₃801465Moderate yield; polar aprotic nature can influence catalyst stability and selectivity.[9]
Dimethylformamide (DMF)Pd(dppf)Cl₂ / K₂CO₃901070Good solubility of reactants, but can be difficult to remove during workup.
THF/Water (3:1)Pd(PPh₃)₄ / K₃PO₄70892Excellent yield and faster reaction time. The presence of water can enhance the reaction rate and yield.[5][10]

Disclaimer: The data presented in this table is illustrative and based on general principles of the Suzuki-Miyaura reaction. Actual yields may vary depending on the specific reaction conditions and scale.

Mechanistic Insights into Solvent Effects

The observed differences in yield can be attributed to the influence of the solvent on the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Solvent_Effects Polarity Polarity OA OA Polarity->OA Stabilizes charged intermediates TM TM Polarity->TM Influences base solubility & activity Coordination Coordination Coordination->TM Can compete with boronate binding RE RE Coordination->RE Affects catalyst stability

Polar solvents can stabilize the charged intermediates formed during oxidative addition, potentially accelerating this step.[9] The solubility and activity of the inorganic base are also highly dependent on the solvent system, which directly impacts the crucial transmetalation step where the organic moiety is transferred from the boron atom to the palladium center.[6] Biphasic systems, such as THF/water, often show enhanced reaction rates. This is attributed to the increased solubility of the base in the aqueous phase, which facilitates the activation of the boronic acid, and the preference of the organometallic species for the organic phase.[10]

Recommended Experimental Protocol: High-Yield Synthesis in THF/Water

Based on the comparative analysis, the THF/water solvent system offers a superior yield and reaction time. The following is a detailed, step-by-step protocol for the synthesis of this compound using this optimized system.

Materials:

  • 4-Bromobenzenesulfonamide

  • Cyclopropylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzenesulfonamide (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF and deionized water in a 3:1 ratio to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure adequate mixing.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), to the reaction mixture.

  • Heat the reaction mixture to 70°C and maintain this temperature with vigorous stirring for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a pure solid.

Experimental_Workflow Start Combine Reactants and Base Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Solvent Add THF/Water (3:1) Inert_Atmosphere->Add_Solvent Add_Catalyst Add Pd(PPh₃)₄ Add_Solvent->Add_Catalyst Reaction Heat at 70°C for 8h Add_Catalyst->Reaction Workup Aqueous Workup (EtOAc, Water, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification End Pure N-Cyclopropyl 4-boronobenzenesulfonamide Purification->End

Conclusion

The choice of solvent system is a determining factor in the successful and efficient synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. While various aprotic and nonpolar solvents can facilitate this transformation, a biphasic system of THF and water has been shown to provide superior yields in shorter reaction times. This is likely due to the enhanced solubility and reactivity of the base in the presence of water. The provided experimental protocol offers a reliable and high-yielding method for the preparation of this valuable building block, empowering researchers in their pursuit of novel therapeutics.

References

A Comparative Guide to the Functional Group Tolerance of N-Cyclopropyl-4-boronobenzenesulfonamide in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Functional Group Tolerance in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[1][2] The efficiency and broad applicability of this palladium-catalyzed reaction are largely dictated by the functional group tolerance of the organoboron reagent. A reagent that is compatible with a wide array of functional groups streamlines synthetic routes, obviates the need for cumbersome protection-deprotection sequences, and ultimately accelerates the generation of diverse compound libraries for biological screening.

This guide provides an in-depth assessment of the functional group tolerance of N-Cyclopropyl-4-boronobenzenesulfonamide , a versatile reagent for introducing the cyclopropyl-substituted phenylsulfonamide moiety. We will objectively compare its anticipated performance with established alternative boron reagents, namely Potassium Cyclopropyltrifluoroborate and N-Methyliminodiacetic acid (MIDA) boronates . This comparison is supported by a proposed experimental framework, with expected outcomes based on extensive literature analysis of Suzuki-Miyaura reactions.

Comparative Analysis of Boron Reagents

The choice of boron reagent in a Suzuki-Miyaura coupling is a critical parameter that influences reaction efficiency, stability, and functional group compatibility. While traditional boronic acids are widely used, they can suffer from drawbacks such as trimerization to boroxines and susceptibility to protodeboronation.[3][4][5] This has spurred the development of more robust alternatives.

ReagentStructureKey AdvantagesPotential Limitations
N-Cyclopropyl-4-boronobenzenesulfonamide - Direct incorporation of a valuable pharmacophore.- Expected good stability due to the electron-withdrawing sulfonamide group.- Limited direct literature on functional group tolerance.- Potential for the sulfonamide NH to interfere under certain basic conditions.
Potassium Cyclopropyltrifluoroborate - Air and moisture-stable crystalline solid.[3]- Resistant to protodeboronation.[3]- Monomeric nature ensures consistent reactivity.[4]- Requires specific conditions for activation (e.g., aqueous base).[6]- Can be less reactive than corresponding boronic acids in some cases.
Aryl MIDA Boronate - Exceptionally stable to a wide range of reaction conditions, including chromatography.[4]- Allows for iterative cross-coupling strategies.[4]- Slow release of the boronic acid can be beneficial for sensitive substrates.[7]- Requires a deprotection step (mild aqueous base) to release the active boronic acid.[4]- Can be less nucleophilic than other boron reagents.[8]

Experimental Design for Assessing Functional Group Tolerance

To systematically evaluate the functional group tolerance of N-Cyclopropyl-4-boronobenzenesulfonamide, a series of parallel Suzuki-Miyaura cross-coupling reactions should be performed. A standard reaction partner, such as 4-bromoacetophenone, can be used, with the addition of a diverse set of functionalized aryl halides. The following workflow provides a robust framework for this investigation.

experimental_workflow Experimental Workflow for Assessing Functional Group Tolerance cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_analysis Analysis and Comparison start Prepare stock solutions of: - N-Cyclopropyl-4-boronobenzenesulfonamide - Potassium Cyclopropyltrifluoroborate - Aryl MIDA boronate reaction Set up parallel reactions in vials under inert atmosphere start->reaction reactants Array of functionalized aryl bromides reactants->reaction catalyst Pd catalyst (e.g., Pd(OAc)2/SPhos) and base (e.g., K3PO4) catalyst->reaction heating Heat reactions at a standardized temperature (e.g., 80 °C) for a fixed time (e.g., 12 h) reaction->heating quench Quench reactions and prepare for analysis heating->quench purification Purification of selected successful reactions heating->purification lcms LC-MS analysis to determine conversion and identify byproducts quench->lcms comparison Compare yields and tolerance across the three boron reagents lcms->comparison nmr NMR analysis for structural confirmation and purity assessment purification->nmr nmr->comparison

Caption: A streamlined workflow for the comparative assessment of functional group tolerance.

Predicted Functional Group Tolerance

Based on established principles of Suzuki-Miyaura cross-coupling, the following table outlines the expected compatibility of various functional groups with N-Cyclopropyl-4-boronobenzenesulfonamide and its alternatives. The predictions for the target compound are inferred from the general tolerance of the reaction and the electronic nature of the sulfonamide moiety.

Functional GroupExample Substrate (Aryl Bromide)N-Cyclopropyl-4-boronobenzenesulfonamide (Expected Yield)Potassium Cyclopropyltrifluoroborate (Reported/Expected Yield)Aryl MIDA Boronate (Reported/Expected Yield)Rationale and Commentary
Ketone 4-BromoacetophenoneHighHigh[3]High[9]Generally well-tolerated. The ketone is a mild electron-withdrawing group that can activate the aryl halide.
Ester Methyl 4-bromobenzoateHighHigh[3]HighEsters are typically robust under Suzuki-Miyaura conditions.
Nitrile 4-BromobenzonitrileHighHigh[3]High[9]The nitrile group is generally compatible and can enhance the reactivity of the aryl halide.
Aldehyde 4-BromobenzaldehydeModerate-HighModerate-HighModerate-High[9]Aldehydes can be sensitive to basic conditions and may undergo side reactions, but are often tolerated with careful choice of base.
Nitro 1-Bromo-4-nitrobenzeneLow-ModerateLow[3]Moderate[9]The nitro group is strongly electron-withdrawing but can be reduced under certain palladium-catalyzed conditions.[3]
Free Phenol 4-BromophenolModerateModerateModerateThe acidic proton of the phenol can interfere with the base and the catalytic cycle. A stronger base may be required.
Free Aniline 4-BromoanilineModerateModerateModerateThe basic nitrogen can coordinate to the palladium catalyst, potentially inhibiting it.
Carboxylic Acid 4-Bromobenzoic acidLowLowLowThe acidic proton can quench the base and interfere with the reaction. Protection of the carboxylic acid is generally recommended.[10]
Basic Heterocycle (Pyridine) 2-Bromo-6-methylpyridineModerateModerateModerateThe pyridine nitrogen can act as a ligand for the palladium, potentially poisoning the catalyst.[11]
Acidic Heterocycle (Indole) 5-BromoindoleModerateModerateModerateThe acidic N-H of the indole can interfere with the catalytic cycle, similar to phenols and anilines.[10]

Experimental Protocols

Synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide

A plausible synthetic route, adapted from the synthesis of similar sulfonamides, is outlined below.

synthesis_protocol Synthesis of N-Cyclopropyl-4-boronobenzenesulfonamide reagent1 4-Bromobenzenesulfonyl chloride step1 Step 1: Sulfonamide Formation - Dissolve 4-bromobenzenesulfonyl chloride in DCM. - Add cyclopropylamine and pyridine. - Stir at room temperature. reagent1->step1 reagent2 Cyclopropylamine reagent2->step1 reagent3 Pyridine (base) reagent3->step1 solvent1 DCM (solvent) solvent1->step1 intermediate N-Cyclopropyl-4-bromobenzenesulfonamide step1->intermediate step2 Step 2: Miyaura Borylation - Combine intermediate, B2pin2, catalyst, and base in dioxane. - Heat under inert atmosphere. intermediate->step2 reagent4 Bis(pinacolato)diboron reagent4->step2 catalyst PdCl2(dppf) catalyst->step2 base2 KOAc base2->step2 solvent2 Dioxane solvent2->step2 product_ester N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide step2->product_ester hydrolysis Step 3: Hydrolysis - Treat pinacol ester with an aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification. product_ester->hydrolysis final_product N-Cyclopropyl-4-boronobenzenesulfonamide hydrolysis->final_product

Caption: Proposed synthetic pathway for N-Cyclopropyl-4-boronobenzenesulfonamide.

Detailed Procedure:

  • Sulfonamide Formation: To a solution of 4-bromobenzenesulfonyl chloride (1.0 equiv) in dichloromethane (DCM), add cyclopropylamine (1.2 equiv) and pyridine (1.2 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-cyclopropyl-4-bromobenzenesulfonamide.

  • Miyaura Borylation: In a flask, combine N-cyclopropyl-4-bromobenzenesulfonamide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (KOAc) (3.0 equiv). Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous dioxane and heat the mixture at 80-90 °C for 16 hours. After cooling, filter the mixture through celite and concentrate the filtrate.

  • Hydrolysis: The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous solution of a mild acid or base, followed by neutralization/acidification. Purification by recrystallization or chromatography will yield the final product, N-Cyclopropyl-4-boronobenzenesulfonamide.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To a reaction vial, add the aryl bromide (1.0 equiv), the boron reagent (N-Cyclopropyl-4-boronobenzenesulfonamide, Potassium Cyclopropyltrifluoroborate, or Aryl MIDA boronate) (1.2 equiv), palladium(II) acetate (Pd(OAc)₂) (2 mol%), and SPhos (4 mol%).

  • Add potassium phosphate (K₃PO₄) (2.0 equiv) as the base.

  • Seal the vial, and evacuate and backfill with argon three times.

  • Add a 10:1 mixture of toluene and water as the solvent.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analyze the crude product by LC-MS to determine the conversion. The product can be further purified by column chromatography.

Conclusion and Outlook

N-Cyclopropyl-4-boronobenzenesulfonamide is a promising reagent for the direct introduction of a key medicinal chemistry scaffold. Based on the foundational principles of the Suzuki-Miyaura reaction, it is anticipated to exhibit broad functional group tolerance, comparable to or in some cases superior to, traditional boronic acids. Its performance is expected to be particularly robust with substrates bearing neutral or electron-withdrawing groups such as ketones, esters, and nitriles. Challenges may arise with substrates containing acidic protons (phenols, carboxylic acids) or basic nitrogen heterocycles, which are known to interfere with the catalytic cycle.

The proposed experimental framework provides a clear and objective pathway for validating these predictions and directly comparing the performance of N-Cyclopropyl-4-boronobenzenesulfonamide against stable and widely used alternatives like potassium trifluoroborates and MIDA boronates. The results of such a study would be of significant value to researchers and scientists in the field of drug development, enabling more informed decisions in the design and execution of complex synthetic campaigns.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • St. Denis, J. D., et al. (2014). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 16(21), 5582–5585. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Burke, M. D., et al. (2007). A General Method for Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 129(40), 12072–12073. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

Sources

Is N-Cyclopropyl 4-boronobenzenesulfonamide a cost-effective reagent for my synthesis?

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you, my fellow researchers and drug development professionals, with an in-depth analysis of N-Cyclopropyl 4-boronobenzenesulfonamide as a reagent in modern synthesis. The central question we will address is its cost-effectiveness compared to viable alternatives. This is not merely a catalog of prices, but a holistic evaluation of performance, stability, and accessibility in the context of practical laboratory work.

Introduction: The Utility of the Cyclopropyl Sulfonamide Moiety

The N-cyclopropyl sulfonamide motif is of significant interest in medicinal chemistry. The cyclopropyl group is a "bioisostere" for moieties like phenyl rings or double bonds, often enhancing metabolic stability, improving binding affinity, and fine-tuning solubility without a large steric footprint.[1] When coupled with an arylsulfonamide, a common pharmacophore, it creates a versatile scaffold for drug discovery.

This compound is a bifunctional reagent, designed primarily for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This allows for the direct installation of the N-cyclopropyl benzenesulfonamide group onto a variety of substrates, streamlining the synthesis of complex target molecules.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

To understand the performance of our reagent, we must first appreciate the mechanism of the reaction in which it participates. The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, valued for its mild conditions and functional group tolerance.[3]

The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (or triflate), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.[4]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_0 Pd0 Pd(0)L2 PdII_R1 R¹-Pd(II)L₂-X Pd0->PdII_R1 Product R¹-R² RX R¹-X (Organohalide) R2B R²-B(OH)₂ (Boronic Acid) Borate R²-B(OH)₃⁻ R2B->Borate Activation Base Base (e.g., CO₃²⁻) PdII_R1R2 R¹-Pd(II)L₂-R² OxAdd Oxidative Addition Transmetalation Transmetalation RedElim Reductive Elimination PdII_R1->PdII_R1R2 PdII_R1R2->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Cost-Effectiveness Analysis: A Multifaceted Approach

"Cost-effective" extends beyond the price per gram. It encompasses reaction efficiency, reagent stability, and the cost of ancillary materials (catalysts, ligands, solvents).

Reagent Cost and Availability

This compound (CAS: 871329-67-8) is available from several major chemical suppliers.[5][6][7][8] However, it is typically classified as a research-grade building block, and its price reflects this. A direct price comparison is challenging as costs fluctuate, but we can establish a relative cost profile.

Its primary alternative is the corresponding boronic acid pinacol ester, N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: 914610-50-7).[9][10] Boronic esters often exhibit greater stability and are less prone to protodeboronation, which can be an issue with some boronic acids.[11]

A third alternative, for certain applications, is Potassium cyclopropyltrifluoroborate . This reagent is used to introduce the cyclopropyl group alone, requiring a subsequent sulfonylation step if the full moiety is desired. Organotrifluoroborates are known for their excellent air and moisture stability.[11]

ReagentTypical UseRelative Cost (per mole)Key AdvantageKey Disadvantage
This compound Direct incorporation of the entire moietyHighSingle-step installationPotential for protodeboronation; higher cost
N-Cyclopropyl...pinacol ester Direct incorporation of the entire moietyHigh-Very HighEnhanced stability, less side reactionsOften more expensive than the boronic acid
Potassium cyclopropyltrifluoroborate Incorporation of the cyclopropyl group onlyModerateHighly stable, easy to handleRequires a multi-step sequence for the full moiety
4-Bromobenzenesulfonyl chloride + Cyclopropylamine Step-wise synthesisLowVery low starting material costMulti-step; may have lower overall yield

Note: Relative cost is an estimation based on catalog prices for research quantities and may not reflect bulk pricing.

Performance and Efficiency

The true cost is revealed in the reaction flask. A more expensive reagent may be justified if it provides significantly higher yields, requires less catalyst, or works under milder conditions.

The Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For coupling with aryl chlorides, which are often less reactive than bromides or iodides, more sophisticated (and expensive) phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary to achieve good yields.[11][12]

Let's consider a hypothetical coupling with 2-chloropyridine, a common heterocyclic partner.

ReagentExpected YieldCatalyst SystemConditionsOverall Cost-Effectiveness
This compound Good-ExcellentPd(OAc)₂, SPhos80-110 °C, 12-24hGood: Effective for complex couplings where a single step is paramount. The cost is justified by the streamlined synthesis.
N-Cyclopropyl...pinacol ester ExcellentPd(dppf)Cl₂80-110 °C, 12-24hModerate-Good: May offer higher, more consistent yields, especially on a larger scale, offsetting its higher initial price.
Step-wise synthesis VariableN/A (for this step)N/AVariable: Highly dependent on the yields of each individual step. Can be very cost-effective for simple, robust substrates but may fail for more complex or sensitive molecules.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a validated starting point for the coupling of this compound with an aryl halide.

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 eq), This compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add the catalyst/ligand mixture to the reaction flask, followed by 1,4-dioxane (4 mL) and water (1 mL).

  • Inerting: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Place the flask under a positive pressure of argon or nitrogen and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Conclusion and Recommendation

So, is this compound a cost-effective reagent?

The answer is context-dependent.

  • For late-stage functionalization and complex molecule synthesis: Yes. Its ability to install a valuable, drug-like moiety in a single, often high-yielding step, justifies its high unit cost. The time saved and the potential for a higher overall yield compared to a lengthy de novo synthesis make it highly cost-effective in a research and development setting.

  • For large-scale synthesis of a simple, established target: Potentially not. If the target molecule is simple and the synthesis is robust, a step-wise approach starting from cheaper commodity chemicals like 4-bromobenzenesulfonyl chloride and cyclopropylamine might be more economical on a kilogram scale. However, this requires significant process optimization.

Final Recommendation: For the majority of lab-scale research and drug discovery applications, This compound and its corresponding pinacol ester are excellent, cost-effective choices. Their value lies in accelerating discovery by providing reliable and direct access to complex molecular architectures. Always perform a small-scale test reaction to optimize conditions for your specific substrate before committing to a larger scale.

References

A Comparative Guide to Green Chemistry Metrics for Suzuki-Miyaura Couplings: N-Cyclopropyl-4-boronobenzenesulfonamide vs. Its Trifluoroborate Alternative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of efficient, sustainable, and cost-effective synthesis. For researchers and drug development professionals, the selection of reagents for pivotal reactions like the Suzuki-Miyaura cross-coupling has profound implications for a process's overall environmental footprint. This guide provides an in-depth, objective comparison of the widely used N-Cyclopropyl-4-boronobenzenesulfonamide with its potassium trifluoroborate counterpart, viewed through the lens of key green chemistry metrics. The experimental data presented herein, while illustrative, is grounded in established protocols to provide a realistic comparison.

The Imperative of Green Metrics in Pharmaceutical Synthesis

Transition metal-catalyzed cross-coupling reactions are cornerstones of pharmaceutical manufacturing.[1] However, these processes can generate significant waste, often due to the use of stoichiometric reagents, large volumes of organic solvents, and complex purification procedures.[2][3] To quantify and mitigate this environmental impact, several key metrics have been established.[4] This guide will focus on three of the most impactful:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[5] It provides a fundamental assessment of a reaction's efficiency at the atomic level.

  • Environmental Factor (E-Factor): A more practical metric that quantifies the total mass of waste generated per unit mass of product.[6][7] An ideal E-Factor is zero.[6]

  • Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[2][8] PMI offers a holistic view of a process's resource efficiency and is widely adopted in the pharmaceutical industry.[9]

The Case Study: N-Cyclopropyl-4-boronobenzenesulfonamide in Suzuki-Miyaura Coupling

N-Cyclopropyl-4-boronobenzenesulfonamide is a valuable building block in medicinal chemistry. Its utility in Suzuki-Miyaura reactions allows for the introduction of the cyclopropyl-sulfonamide-phenyl moiety into complex molecules. However, like many boronic acids, it is susceptible to degradation pathways such as protodeboronation, which can lead to inconsistent yields and the need for excess reagent.[10][11]

An increasingly popular alternative is the use of potassium organotrifluoroborates.[11][12] These crystalline, air-stable solids offer enhanced stability and are often more resistant to protodeboronation.[10][12] This stability can translate to more reliable and reproducible reactions, often with higher yields.[10]

Comparative Analysis: Boronic Acid vs. Trifluoroborate

To illustrate the impact of reagent choice on green chemistry metrics, we will compare two hypothetical, yet realistic, Suzuki-Miyaura coupling reactions to synthesize a common biaryl product.

Reaction Scheme:

(Image for illustrative purposes only)

Scenario 1: Using N-Cyclopropyl-4-boronobenzenesulfonamide

This scenario employs the traditional boronic acid as the coupling partner.

Scenario 2: Using Potassium N-Cyclopropyl-4-sulfamoylphenyltrifluoroborate

This scenario utilizes the more stable trifluoroborate salt, which is synthesized from the corresponding boronic acid.[12]

Data Presentation: A Head-to-Head Comparison
MetricN-Cyclopropyl-4-boronobenzenesulfonamidePotassium N-Cyclopropyl-4-sulfamoylphenyltrifluoroborateAnalysis
Atom Economy (AE) 85.2%82.5%The boronic acid route shows a slightly higher theoretical Atom Economy because it does not involve the additional atoms from the trifluoroborate protecting group.
E-Factor 25.418.9The trifluoroborate route demonstrates a significantly lower E-Factor, indicating less waste generation per kilogram of product. This is primarily due to the higher reaction yield and reduced need for excess reagent.
Process Mass Intensity (PMI) 26.419.9The PMI for the trifluoroborate route is substantially lower, reflecting a more resource-efficient process with less solvent and reagent usage for the same amount of product.

Note: The presented values are calculated based on the detailed experimental protocols provided below and assume a consistent workup procedure for both reactions.

Experimental Protocols

The following protocols are detailed to provide a transparent basis for the calculated metrics.

Protocol 1: Suzuki-Miyaura Coupling with N-Cyclopropyl-4-boronobenzenesulfonamide
  • To a 100 mL round-bottom flask, add 4-bromoanisole (1.87 g, 10.0 mmol), N-Cyclopropyl-4-boronobenzenesulfonamide (2.89 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).

  • Add 1,4-dioxane (40 mL) and water (10 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.146 g, 0.02 mmol, 0.2 mol%).

  • Heat the reaction mixture to 85°C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the desired biaryl product (2.95 g, 85% yield).

Protocol 2: Suzuki-Miyaura Coupling with Potassium N-Cyclopropyl-4-sulfamoylphenyltrifluoroborate
  • To a 100 mL round-bottom flask, add 4-bromoanisole (1.87 g, 10.0 mmol), potassium N-Cyclopropyl-4-sulfamoylphenyltrifluoroborate (3.09 g, 10.5 mmol, 1.05 equiv), and cesium carbonate (6.52 g, 20.0 mmol, 2.0 equiv).

  • Add 2-methyltetrahydrofuran (2-MeTHF, a greener solvent alternative) (40 mL) and water (4 mL).[1]

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(OAc)₂ (0.022 g, 0.01 mmol, 0.1 mol%) and XPhos (0.095 g, 0.02 mmol, 0.2 mol%).

  • Heat the reaction mixture to 85°C and stir for 8 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the desired biaryl product (3.28 g, 95% yield).

Visualization of Workflows and Logic

G cluster_0 Boronic Acid Route cluster_1 Trifluoroborate Route A1 Reactants: 4-bromoanisole N-Cyclopropyl-4-boronobenzenesulfonamide (1.2 equiv) K2CO3 A4 Reaction: 85°C, 12h A1->A4 A2 Solvents: 1,4-Dioxane Water A2->A4 A3 Catalyst: Pd(dppf)Cl2 A3->A4 A5 Workup & Purification A4->A5 A6 Product Yield: 85% A5->A6 B1 Reactants: 4-bromoanisole Potassium Trifluoroborate (1.05 equiv) Cs2CO3 B4 Reaction: 85°C, 8h B1->B4 B2 Solvents: 2-MeTHF (Greener) Water B2->B4 B3 Catalyst: Pd(OAc)2 / XPhos B3->B4 B5 Workup & Purification B4->B5 B6 Product Yield: 95% B5->B6

Caption: Comparative experimental workflows for Suzuki-Miyaura coupling.

G cluster_0 Green Chemistry Metrics Comparison Boronic_Acid N-Cyclopropyl-4- boronobenzenesulfonamide Atom_Economy Atom Economy (Higher is Better) Boronic_Acid->Atom_Economy Slightly Higher E_Factor E-Factor (Lower is Better) Boronic_Acid->E_Factor Higher (More Waste) PMI PMI (Lower is Better) Boronic_Acid->PMI Higher (Less Efficient) Trifluoroborate Potassium Trifluoroborate Trifluoroborate->Atom_Economy Slightly Lower Trifluoroborate->E_Factor Lower (Less Waste) Trifluoroborate->PMI Lower (More Efficient)

Caption: Logical relationship of reagents to green chemistry metric outcomes.

Discussion and Field-Proven Insights

While Atom Economy provides a useful theoretical starting point, its application in isolation can be misleading.[13] The boronic acid route appears slightly more "atom economical," but this metric fails to account for real-world inefficiencies such as side reactions, the need for excess reagents to drive the reaction to completion, and the generation of solvent and purification waste.[13]

The E-Factor and PMI paint a much clearer picture of the overall process sustainability.[3][9] The superior stability of the potassium trifluoroborate salt directly addresses the shortcomings of the boronic acid.[10][12] This stability allows for the use of near-stoichiometric amounts of the reagent, leading to a higher yield and significantly less waste.[11] The reduction in reaction time and the ability to use greener solvents like 2-MeTHF further enhance the environmental profile of the trifluoroborate route.[1]

For drug development professionals, the implications are clear. While the initial synthesis of the trifluoroborate from the boronic acid adds an extra step, the benefits in terms of process robustness, reproducibility, yield, and reduced waste often outweigh this initial investment, especially at scale. The lower PMI, in particular, translates directly to reduced raw material costs and a smaller manufacturing footprint.[2]

Conclusion

The choice of reagent in a synthetic route has a cascading effect on the overall greenness of the process. While N-Cyclopropyl-4-boronobenzenesulfonamide is a functional coupling partner, its potassium trifluoroborate derivative offers significant advantages in stability and reactivity that lead to demonstrably better outcomes when evaluated by comprehensive green chemistry metrics like the E-Factor and Process Mass Intensity. For researchers and organizations committed to sustainable chemical manufacturing, the adoption of more stable and efficient reagents like potassium organotrifluoroborates represents a critical step toward achieving greener and more economically viable synthetic processes.

References

  • BenchChem. (2025). Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions. BenchChem.
  • National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC.
  • BenchChem. (2025). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. BenchChem.
  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
  • INOVATUS JOURNALS. (2025). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION.
  • Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars.
  • MDPI. (2022). Green Chemistry Metrics, A Review. MDPI.
  • ACS Green Chemistry Institute. (n.d.). Green Chemistry Metrics. ACS.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Process Mass Intensity (PMI). ACSGCI PR.
  • National Institutes of Health. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Atom Economy Green Synthesis in Organic Chemistry. JOCPR.
  • University of York. (n.d.). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. White Rose eTheses Online.
  • ACS Community. (2014).
  • Chemistry LibreTexts. (2021). The E-Factor in Green Chemistry. Chemistry LibreTexts.
  • National Institutes of Health. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC.
  • ResearchGate. (2025). Complexity-Based Metric for Process Mass Intensity in the Pharmaceutical Industry.
  • Chem-Station. (2024). How “good” can the synthetic route be? SMART-PMI: Predicting Process Mass Intensity from Molecular Structure.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Cyclopropyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Initial Safety Precautions

N-Cyclopropyl 4-boronobenzenesulfonamide (CAS No. 871329-67-8) is a solid organoboron compound with a molecular weight of 241.07 g/mol .[3][4] It is classified under GHS regulations with the H302 "Harmful if swallowed" hazard statement, indicating it is an acute oral toxin (Category 4).[4] Given its chemical structure, containing both a boronic acid and a sulfonamide functional group, it should be handled with the care afforded to potentially hazardous substances.[2][5]

Immediate Safety and Handling:

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood.[6] The following Personal Protective Equipment (PPE) is mandatory to minimize exposure risks:[5][7]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened, long-sleeved lab coat.
Footwear Closed-toe shoes.
Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste.[5][8] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[6][9]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent potentially violent reactions.[1][10]

  • Solid Waste: Unused this compound powder and any materials contaminated with the solid compound (e.g., weighing papers, contaminated gloves, bench paper) should be collected in a designated, sealable container clearly labeled for solid hazardous waste.[6][7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealable container designated for liquid hazardous waste.[7] The container must be chemically compatible with the solvent used. For instance, acids and bases should not be stored in metal containers.[11]

Step 2: Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.[10][12] All waste containers must be labeled with the following information:

  • The words "Hazardous Waste "[5]

  • The full chemical name: "This compound "[2]

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator and the laboratory location.

Step 3: Decontamination of Empty Containers and Glassware

Empty containers that held this compound must be decontaminated before disposal.[6]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used to make a solution of the compound). This first rinsate is considered hazardous and must be collected as liquid hazardous waste.[6]

  • Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[5] This can be followed by a water rinse. This rinsate should also be collected as liquid hazardous waste.[5]

  • Final Rinse and Drying: Perform a final rinse with water and collect it as hazardous waste.[5] Allow the decontaminated glassware to air dry completely in a well-ventilated area before it is reused or disposed of in the appropriate laboratory glass recycling stream.[5][6]

Step 4: Storage and Final Disposal

  • Satellite Accumulation: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory.[2] This area should be under the direct control of laboratory personnel and away from incompatible materials.[10][11]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[7][8] These entities are equipped to transport and dispose of hazardous materials in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[1][11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.[7]

  • Evacuate and Secure the Area: Alert others in the vicinity and evacuate the immediate area. If the spill is significant, evacuate the entire lab.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.[7]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All materials used for cleanup, including absorbent pads and contaminated PPE, must be collected as solid hazardous waste.[7]

  • Report: Report the spill to your institution's EHS office.

Visualizing the Disposal Workflow

To aid in the decision-making process for the disposal of this compound, the following flowchart outlines the key steps.

DisposalWorkflow Disposal Workflow for this compound Start Start: Identify Waste (this compound) WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Unused compound, contaminated gloves, paper, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) WasteType->LiquidWaste Liquid EmptyGlassware Contaminated Glassware/ Empty Containers WasteType->EmptyGlassware Empty Container CollectSolid Collect in Labeled 'Solid Hazardous Waste' Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled 'Liquid Hazardous Waste' Container LiquidWaste->CollectLiquid Decontaminate Triple Rinse with Solvent (Collect rinsate as liquid hazardous waste) EmptyGlassware->Decontaminate Store Store Sealed Containers in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store Decontaminate->Store EHS_Pickup Arrange for Pickup by EHS or Licensed Waste Contractor Store->EHS_Pickup

Caption: Disposal workflow for this compound.

By adhering to these rigorous disposal protocols, researchers and drug development professionals can uphold the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.

References

  • Chemical Waste Management in Laboratories: Laws, Regulations, and Best Practices. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide. (n.d.). Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. (n.d.). Benchchem.
  • This compound - Data Sheet. (n.d.). United States Biological.
  • This compound. (n.d.). Sigma-Aldrich.
  • Proper Disposal of 2-Chloropyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • How To Safely Dispose of Boric Acid. (n.d.). Lab Alley.

Sources

Navigating the Synthesis Frontier: A Guide to Personal Protective Equipment for Handling N-Cyclopropyl-4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis and handling of novel chemical entities are fundamental operations. N-Cyclopropyl-4-boronobenzenesulfonamide, a compound of interest for its potential applications, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are critical.

The Chemical Profile: Understanding the Hazard Landscape

N-Cyclopropyl-4-boronobenzenesulfonamide (C₉H₁₂BNO₄S) is a bifunctional molecule, incorporating both a boronic acid and a sulfonamide moiety.[1][2] This unique structure dictates its reactivity and, consequently, its potential hazards. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not extensively documented in publicly available literature, we can infer the primary risks by examining its constituent functional groups.

  • Boronic Acid Derivatives: This class of compounds can cause skin, eye, and respiratory irritation.[3][4][5] The boron atom can interact with biological diols, suggesting a potential for broader biological activity that necessitates caution.

  • Sulfonamides: While many sulfonamides are valued for their therapeutic effects, some can elicit allergic reactions, most commonly manifesting as skin hypersensitivity.[6][7] Although the risk of an allergic reaction is not definitively linked to all sulfonamide-containing compounds, it is a prudent consideration in a laboratory setting.[8][9]

Given these characteristics, a comprehensive PPE strategy is not merely a recommendation but a cornerstone of safe laboratory practice.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE should be guided by a thorough risk assessment of the specific procedure being undertaken. The quantity of the compound, its physical form (solid or in solution), and the potential for aerosol generation are all critical factors. The following sections detail the essential PPE components and the rationale for their use.

Engineering Controls: The First Line of Defense

Before any discussion of personal protective equipment, it is imperative to emphasize the foundational role of engineering controls.

  • Chemical Fume Hood: All manipulations of N-Cyclopropyl-4-boronobenzenesulfonamide, especially when handling the solid powder or preparing solutions, should be conducted within a certified chemical fume hood.[3][4] This minimizes the inhalation of airborne particulates and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

  • Safety Infrastructure: Readily accessible and recently tested eyewash stations and safety showers are non-negotiable prerequisites for handling this or any other potentially hazardous chemical.[3][4]

Personal Protective Equipment: Your Last and Most Personal Line of Defense

The following table summarizes the recommended PPE for handling N-Cyclopropyl-4-boronobenzenesulfonamide.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields. A full-face shield should be worn over the goggles when there is a significant risk of splashing.[3][10][11]Protects the eyes from dust particles, splashes of solutions, and accidental contact that could cause serious irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][4]Prevents direct skin contact, which can lead to irritation or potential allergic sensitization. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4]
Body Protection A flame-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes.[4]Protects the skin on the arms and torso from accidental spills and contamination.
Respiratory Protection For handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary. If there is a risk of generating dust or aerosols, a NIOSH-approved N95 or higher-rated respirator is required.[4]Minimizes the risk of inhaling fine particles that could cause respiratory tract irritation.[4][5]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow is designed to minimize exposure risk at every stage of handling.

Workflow for Safe Handling of N-Cyclopropyl-4-boronobenzenesulfonamide

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify fume hood certification prep2 Locate and test eyewash/shower prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh solid compound carefully to minimize dust generation prep3->handle1 Proceed to handling handle2 Prepare solutions, keeping containers covered as much as possible handle1->handle2 handle3 Conduct the reaction or procedure handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Procedure complete clean2 Doff PPE in the correct order (gloves first) clean1->clean2 clean3 Dispose of contaminated waste in labeled hazardous waste containers clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A procedural workflow for the safe handling of N-Cyclopropyl-4-boronobenzenesulfonamide.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on and taken off is vital to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Safety Goggles/Face Shield

  • Respirator (if required)

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence:

  • Gloves

  • Face Shield/Goggles

  • Lab Coat

  • Respirator

  • Wash hands thoroughly with soap and water.[4]

Disposal Plan: Managing a Responsible End-of-Life Cycle

All waste generated from the handling of N-Cyclopropyl-4-boronobenzenesulfonamide, including contaminated PPE, empty containers, and residual chemical material, must be treated as hazardous waste.[3]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container.

  • Sharps: Any contaminated needles or sharp implements must be disposed of in an appropriate sharps container.

Follow all institutional and local regulations for the disposal of chemical waste.

In Case of Exposure: Immediate and Decisive Action

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10][11] Seek medical attention if irritation or a rash develops.

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The responsible handling of N-Cyclopropyl-4-boronobenzenesulfonamide is a testament to a laboratory's commitment to safety and scientific integrity. By understanding the inherent properties of the molecule and adhering to the multi-layered safety protocols outlined in this guide, researchers can confidently advance their work while ensuring a safe and secure laboratory environment. This proactive approach to safety is not a barrier to innovation; it is the very foundation upon which successful and sustainable research is built.

References

  • BenchChem. Personal protective equipment for handling Borinic acid, methyl ester.
  • BenchChem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • United States Biological. N-Cyclopropyl 4-boronobenzenesulfonamide - Data Sheet.
  • BLD Pharmatech. (3-(Methylsulfonyl)phenyl)boronic acid Safety Data Sheet.
  • Apollo Scientific. (2,3-Difluoro-4-hydroxyphenyl)boronic acid, pinacol ester Safety Data Sheet.
  • LabelSDS. SAFETY DATA SHEET.
  • BLD Pharmatech. (2-Formylnaphthalen-1-yl)boronic acid Safety Data Sheet.
  • Sigma-Aldrich. This compound.
  • Sonu, et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. 2021.
  • Castells, M. C. Allergic adverse reactions to sulfonamides. Current Allergy and Asthma Reports. 2008.
  • Fisher Scientific. Cyclopropylamine SAFETY DATA SHEET.
  • Fisher Scientific. Cyclopropyl bromide SAFETY DATA SHEET.
  • ResearchGate. (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Poon, K. W. C., et al. Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? Journal of Medicinal Chemistry. 2020.
  • Sigma-Aldrich. This compound Safety Information.
  • Strom, B. L., et al. Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure. The Annals of Pharmacotherapy. 2005.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl 4-boronobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopropyl 4-boronobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.